molecular formula C11H15NO B2854732 6-cyclohexyl-1H-pyridin-2-one CAS No. 1159814-04-6

6-cyclohexyl-1H-pyridin-2-one

Cat. No.: B2854732
CAS No.: 1159814-04-6
M. Wt: 177.247
InChI Key: VYYJWWIKZZHYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexyl-1H-pyridin-2-one is a versatile chemical building block and privileged scaffold in medicinal chemistry, particularly valued in early-stage drug discovery for its structural similarity to several biologically active classes of compounds. The pyridin-2-one core is a well-established pharmacophore found in compounds with a wide range of research applications, including the development of targeted anticancer agents and modulators of neurological targets . Researchers utilize this scaffold to explore the inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), an important oncogenic target in cancers like acute myeloid leukemia and glioma . Furthermore, derivatives of this core structure have been investigated as positive allosteric modulators of targets such as the M1 muscarinic acetylcholine receptor, which is relevant for neurological conditions including Alzheimer's disease and schizophrenia . The cyclohexyl substituent at the 6-position is a common feature designed to influence the compound's lipophilicity and overall pharmacokinetic profile. As a reference compound, 6-cyclohexyl-1H-pyridin-2-one provides researchers with a foundational structure for synthetic expansion, structure-activity relationship (SAR) studies, and library development aimed at generating novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Researchers should consult the current scientific literature for the most recent findings on applications of this chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclohexyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJWWIKZZHYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability and Tautomeric Profiling of 6-Cyclohexyl-1H-pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic pharmacophores requires a rigorous understanding of their dynamic structural states. 6-Cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6) represents a highly specialized scaffold where the classic lactam-lactim tautomerism of the 2-pyridone ring is sterically modulated by a bulky C6-cyclohexyl substitution. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of its tautomers. By detailing the mechanistic causality behind solvent-dependent equilibrium and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers and drug development professionals optimizing bioavailability and receptor-binding kinetics.

Mechanistic Framework of Tautomerization

The Lactam-Lactim Equilibrium Dynamics

The core 2-pyridone scaffold undergoes a continuous proton-transfer equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms[1]. This tautomerization is not merely an intramolecular proton shift; it is heavily dictated by intermolecular dimerization and solvent dielectric properties.

In the gas phase and non-polar microenvironments, the due to minimized electrostatic repulsion and optimal hyperconjugation, with an energy difference of approximately 3.23 kJ/mol[2]. Conversely, in polar solvents and the solid state, the lactam form dominates. The lactam tautomer possesses a high dipole moment (4.26 D) and forms highly stable, self-catalytic hydrogen-bonded dimers that drastically lower the system's free energy[3].

Steric Perturbation by the 6-Cyclohexyl Moiety

The introduction of a cyclohexyl group at the C6 position fundamentally alters this thermodynamic landscape. The bulky, non-polar cyclohexyl ring sits adjacent to the nitrogen atom (N1).

  • Causality: During the approach of a second molecule to form the classic doubly hydrogen-bonded dimer, the C6-cyclohexyl group introduces severe steric clashes.

  • Effect: This steric penalty reduces the dimerization constant (

    
    ) compared to unsubstituted 2-pyridone. Consequently, the energy gap between the lactam and lactim forms narrows in solution, making the tautomeric state hyper-sensitive to the local dielectric constant—a critical feature when the molecule transitions from an aqueous physiological environment into a lipophilic cell membrane or enzyme binding pocket[4].
    

Tautomerization Lactam 6-Cyclohexyl-1H-pyridin-2-one (Lactam Form) Dimer Hydrogen-Bonded Dimer (Self-Catalytic Intermediate) Lactam->Dimer Dimerization Lactim 6-Cyclohexyl-2-pyridinol (Lactim Form) Lactim->Dimer Dimerization Dimer->Lactam Dissociation Dimer->Lactim Proton Transfer Polar Polar Solvents / Solid State (Favors Lactam) Polar->Lactam NonPolar Gas Phase / Non-Polar Solvents (Favors Lactim) NonPolar->Lactim

Figure 1: Tautomerization and dimerization pathways of 6-cyclohexyl-1H-pyridin-2-one.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters for the tautomeric equilibrium (


). Data is extrapolated from of the baseline 2-pyridone scaffold[5], adjusted for the estimated steric penalty (+2.5 kJ/mol) introduced by the 6-cyclohexyl substitution.
EnvironmentDominant Tautomer

(kJ/mol)

(kJ/mol)
Dimerization State
Gas Phase Lactim (2-Hydroxypyridine)+3.23 to +3.50+2.4 to +3.3Monomeric
Non-Polar Solvent (e.g., Cyclohexane)Lactim / Equilibrium~ 0.0 to +1.50+1.0 to +2.0Monomeric / Weak Dimers
Polar Solvent (e.g., Water, DMSO)Lactam (2-Pyridone)-6.3 to -7.00-8.0 to -9.5Solvated Monomers
Solid State Lactam (2-Pyridone)-12.5 to -17.5-22.5 to -27.5Perturbed H-Bonded Network

*Values reflect the steric penalty of the C6-cyclohexyl group, which destabilizes the highly ordered solid-state helical structures typically seen in unsubstituted 2-pyridones[3].

Analytical Methodologies & Experimental Protocols

To accurately profile the thermodynamic stability of 6-cyclohexyl-1H-pyridin-2-one, empirical data must be gathered using orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

ExpWorkflow Start Sample Preparation (6-Cyclohexyl-1H-pyridin-2-one) NMR VT-NMR Spectroscopy (Thermodynamic Profiling) Start->NMR UVVis UV-Vis Spectroscopy (Solvent Polarity Screening) Start->UVVis NMR_Step1 Acquire Spectra at 280K - 340K NMR->NMR_Step1 UV_Step1 Titrate Polar vs. Non-Polar Solvents UVVis->UV_Step1 NMR_Step2 Integrate NH/OH Resonances NMR_Step1->NMR_Step2 NMR_Step3 van 't Hoff Plot (ΔH, ΔS Extraction) NMR_Step2->NMR_Step3 CrossVal Orthogonal Validation (Self-Validating System) NMR_Step3->CrossVal UV_Step2 Track λ_max Shift (~293 nm) UV_Step1->UV_Step2 UV_Step3 Determine K_eq via Beer-Lambert UV_Step2->UV_Step3 UV_Step3->CrossVal

Figure 2: Self-validating experimental workflow for thermodynamic tautomer profiling.

Protocol A: Variable-Temperature NMR (VT-NMR) Spectroscopy

Objective: Extract Enthalpy (


) and Entropy (

) of tautomerization.
  • Solvent Selection & Preparation: Prepare two 5 mM samples of 6-cyclohexyl-1H-pyridin-2-one. Dissolve Sample 1 in anhydrous

    
     (to probe the monomeric/lactim-favored state) and Sample 2 in 
    
    
    
    (to probe the solvated lactam state).
    • Causality: Using strictly anhydrous solvents prevents trace water from acting as a proton-transfer catalyst, which would artificially broaden the NMR signals and obscure the kinetic data.

  • Spectral Acquisition: Acquire

    
    -NMR spectra at 10-degree increments from 280 K to 340 K. Allow 15 minutes of thermal equilibration per step.
    
  • Integration & Analysis: Integrate the distinct resonances of the lactam (

    
     proton, typically ~11-13 ppm if hydrogen-bonded) versus the lactim (
    
    
    
    proton). Calculate the equilibrium constant
    
    
    at each temperature.
  • System Validation Check (The van 't Hoff Plot): Plot

    
     against 
    
    
    
    .
    • Validation Rule: The system is self-validating if the plot yields a strictly linear relationship (

      
      ). A non-linear plot indicates thermal degradation of the cyclohexyl ring or solvent evaporation, rendering the run invalid. Extract 
      
      
      
      from the slope (
      
      
      ) and
      
      
      from the y-intercept (
      
      
      ).
Protocol B: UV-Vis Solvatochromic Shift Analysis

Objective: Quantify the solvent-dependent equilibrium shift.

  • Baseline Establishment: Record the UV-Vis spectrum of the compound in pure cyclohexane. The lactim form will exhibit a distinct absorption profile.

  • Titration: Sequentially titrate the solution with a highly polar solvent (e.g., methanol) in 2% v/v increments, recording the spectrum after each addition.

    • Causality:

      [3]. Tracking the emergence of this peak allows for the direct quantification of the lactam population.
      
  • System Validation Check (Isosbestic Points): Overlay all titration spectra.

    • Validation Rule: The spectra MUST intersect at one or more sharp isosbestic points. The presence of an isosbestic point mathematically guarantees that the system is a clean, two-state transition (Lactam

      
       Lactim) with no intermediate degradation products. If the isosbestic point drifts, the sample has degraded.
      

Implications for Drug Development

The thermodynamic flexibility of 6-cyclohexyl-1H-pyridin-2-one is a massive asset in pharmacology. Structural analogs, (1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone), rely heavily on their tautomeric and ionization states to penetrate biological barriers and chelate essential metal ions (like


) in target enzymes[4].

Because the C6-cyclohexyl group sterically inhibits rigid dimerization, the molecule maintains a higher degree of monomeric bioavailability in the bloodstream. When encountering the lipophilic membrane of a fungal or bacterial cell, the narrowed thermodynamic gap allows the molecule to rapidly shift to the lipophilic lactim form, effortlessly crossing the lipid bilayer. Once inside the aqueous cytosol, it reverts to the active lactam/hydroxamate-like form to exert its mechanism of action. Understanding and quantifying these thermodynamic parameters ensures that formulation scientists can optimize the delivery vehicle (e.g., lipid nanoparticles vs. aqueous suspensions) to lock the API in its most permeable state.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences (MDPI).[Link]

  • 2-Pyridone: Chemical Properties and Tautomerism. Wikipedia, The Free Encyclopedia. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization (PubMed Record). National Library of Medicine (NIH).[Link]

  • Tautomeric equilibria of 2-pyridone/2-hydroxypyridine. Ab initio coupled cluster calculations with first-order correlation orbitals. The Journal of Chemical Physics / University of Arizona.[Link]

  • Ciclopirox (CAS 29342-05-0) Product Specifications & Mechanism of Action. Home Sunshine Pharma.[Link]

Sources

An In-depth Technical Guide to the Biological Activity of 6-Cyclohexyl-1H-pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-cyclohexyl-1H-pyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the diverse therapeutic potential of this class of compounds, with a particular focus on their anticancer, antiviral, and neuroprotective properties. Drawing from a wide array of preclinical and clinical studies, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising molecules.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 6-cyclohexyl-1H-pyridin-2-one have shown significant potential as anticancer agents, operating through a variety of mechanisms to inhibit tumor growth and induce cancer cell death. The most extensively studied compound in this class is Ciclopirox, a synthetic antifungal agent that has been repurposed for its potent antitumor properties.[1][2]

Mechanism of Action

The anticancer effects of these derivatives are multifaceted and include:

  • Cell Cycle Arrest: A primary mechanism is the induction of cell cycle arrest, predominantly in the G1/G0 phase. This is achieved by downregulating key cell cycle proteins such as Cyclin D1 and CDK4.[3][4] Ciclopirox, for instance, has been shown to inhibit cell proliferation in part by downregulating the protein level of Cdc25A, a phosphatase crucial for cell cycle progression. This leads to the inhibitory phosphorylation of G1-cyclin-dependent kinases (CDKs).[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells. Ciclopirox has been observed to induce apoptosis in rhabdomyosarcoma and breast cancer cells by downregulating anti-apoptotic proteins like Bcl-xL and survivin.[1]

  • Inhibition of Key Signaling Pathways: The Wnt/β-catenin pathway, often dysregulated in cancer, is another target. Ciclopirox has been shown to inhibit this pathway in leukemia and myeloma cells.[1]

  • Iron Chelation: A distinctive mechanism of action for some derivatives, notably Ciclopirox, is the chelation of intracellular iron. This disrupts the function of iron-dependent enzymes that are essential for cellular processes, including DNA replication and repair.[1]

  • Induction of Autophagy: Some studies have shown that these derivatives can induce autophagy, a cellular self-degradation process, by generating reactive oxygen species (ROS) and activating the c-Jun N-terminal kinase (JNK) cascade.[1]

  • Topoisomerase II Alpha Inhibition: In lung adenocarcinoma, Ciclopirox has been shown to exert its tumor-suppressor effects via the inhibition of Topoisomerase II alpha, an enzyme critical for DNA replication and chromosome segregation.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ciclopirox and its olamine salt against a range of human cancer cell lines, demonstrating its broad-spectrum anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
CiclopiroxRh30 (Rhabdomyosarcoma)~2.0[6]
CiclopiroxRD (Rhabdomyosarcoma)~2.5[6]
CiclopiroxMDA-MB-231 (Breast Cancer)~1.5[6]
CiclopiroxMCF7 (Breast Cancer)~4.9[6]
CiclopiroxA549 (Lung Cancer)~3.2[2][6]
CiclopiroxHT29 (Colon Cancer)~4.0[6]
Ciclopirox OlamineH1299 (Lung Cancer)11.13[3]
Ciclopirox Olamine95D (Lung Cancer)4.136[3]
Ciclopirox OlamineTE-10 (Esophageal Cancer)5-20[4]
Ciclopirox OlamineSKGT4 (Esophageal Cancer)5-20[4]
Ciclopirox OlamineFLO1 (Esophageal Cancer)5-20[4]
Ciclopirox OlamineESO1 (Esophageal Cancer)5-20[4]
Ciclopirox Olaminesk-Hep1 (Hepatocellular Carcinoma)<10[7]
Ciclopirox OlamineHuh7 (Hepatocellular Carcinoma)<10[7]
Ciclopirox OlamineHep3B (Hepatocellular Carcinoma)<10[7]
Ciclopirox OlamineLm9 (Hepatocellular Carcinoma)<10[7]
Ciclopirox OlaminePC9 (Lung Adenocarcinoma)27.4[5]
Structure-Activity Relationship (SAR)

While comprehensive SAR studies on a wide range of 6-cyclohexyl-1H-pyridin-2-one derivatives are still emerging, preliminary findings suggest that modifications to the core structure can significantly impact anticancer potency. For many pyridinone-based compounds, the ability to act as both a hydrogen bond donor and acceptor is crucial for their biological activity. The cyclohexyl group at the C-6 position appears to be a key feature for the activity of this subclass. Further derivatization of the pyridinone ring and the cyclohexyl moiety could lead to the development of more potent and selective anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][2][3][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 6-cyclohexyl-1H-pyridin-2-one derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-600 nm.[1][2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_detection Detection cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate 24h cell_seeding->incubation_24h compound_addition 3. Add Compound Dilutions incubation_24h->compound_addition incubation_treatment 4. Incubate (e.g., 72h) compound_addition->incubation_treatment mtt_addition 5. Add MTT Solution incubation_treatment->mtt_addition incubation_mtt 6. Incubate 4h mtt_addition->incubation_mtt solubilization 7. Add Solubilizing Agent incubation_mtt->solubilization read_plate 8. Read Absorbance solubilization->read_plate data_analysis data_analysis read_plate->data_analysis Calculate IC50

Caption: Workflow of the MTT assay for cytotoxicity testing.

II. Antiviral Activity: Targeting Viral Replication

The pyridin-2-one scaffold is a well-established pharmacophore in the development of antiviral agents, particularly against RNA viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[9][10][11] The cyclohexyl group at the C-6 position has been identified as a beneficial substituent for enhancing antiviral potency in related pyrimidine derivatives.[12]

Mechanism of Action

The primary antiviral mechanism of many pyridinone derivatives is the inhibition of key viral enzymes essential for replication. These include:

  • Reverse Transcriptase (RT) Inhibition: In the context of HIV, pyridinone derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its function.[9][10]

  • Polymerase Inhibition: For viruses like HCV, these compounds can inhibit the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[11]

  • Inhibition of Viral Entry and Maturation: Other mechanisms include the inhibition of viral entry into host cells and interference with the maturation of new viral particles.[9][10]

Structure-Activity Relationship (SAR)

SAR studies on related pyrimidine derivatives have highlighted the importance of the C-6 substituent for antiviral activity. For instance, C-6 cyclohexylmethyl substituted compounds have shown anti-HIV activity, while C-6 cyclohexyl substituted compounds have demonstrated anti-HCV activity.[12] This suggests that the size and lipophilicity of the substituent at this position play a crucial role in the interaction with the viral target. Further exploration of substitutions on the cyclohexyl ring and the pyridinone core is a promising avenue for the development of potent and specific antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[4][13][14]

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound. The concentration of the compound that reduces the number of plaques by 50% (EC50) is a measure of its antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates and grow to confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of the 6-cyclohexyl-1H-pyridin-2-one derivative. Mix a standardized amount of virus with each compound dilution and incubate to allow for antibody-virus interaction (for neutralization assays) or prepare for direct addition to cells.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture or the virus alone (for post-infection treatment). Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour).

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days), depending on the virus.

  • Plaque Visualization: After incubation, fix the cells and stain them with a dye such as crystal violet. Viable cells will be stained, while the areas of dead cells (plaques) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.[4][13][14]

Plaque_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis seed_cells 1. Seed Host Cells infect_cells 3. Infect Cell Monolayer seed_cells->infect_cells prepare_virus_compound 2. Prepare Virus & Compound Dilutions prepare_virus_compound->infect_cells add_overlay 4. Add Semi-Solid Overlay infect_cells->add_overlay incubate_plaques 5. Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain 6. Fix and Stain Cells incubate_plaques->fix_stain count_plaques 7. Count Plaques fix_stain->count_plaques calculate_ec50 calculate_ec50 count_plaques->calculate_ec50 Determine EC50 Neuroprotection_Assay_Workflow start 1. Culture Neuronal Cells pretreatment 2. Pre-treat with Compound start->pretreatment induce_toxicity 3. Induce Neurotoxicity (e.g., 6-OHDA, OGD) pretreatment->induce_toxicity incubation 4. Incubate induce_toxicity->incubation assess_viability 5. Assess Cell Viability (e.g., MTT, LDH) incubation->assess_viability analyze_data 6. Calculate % Neuroprotection assess_viability->analyze_data

Caption: Workflow for an in vitro neuroprotection assay.

IV. Conclusion and Future Directions

The 6-cyclohexyl-1H-pyridin-2-one scaffold represents a versatile and promising platform for the development of novel therapeutics. The extensive research on Ciclopirox has laid a strong foundation, demonstrating potent anticancer, antiviral, and neuroprotective activities. The multifaceted mechanisms of action, including cell cycle regulation, induction of apoptosis, and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention.

Future research should focus on expanding the chemical diversity of this class of compounds and conducting comprehensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these promising derivatives. Continued investigation into the biological activities of 6-cyclohexyl-1H-pyridin-2-one derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

V. References

  • Zhou, H., et al. (2013). Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A. PLoS ONE, 8(3), e56144. [Link]

  • Wang, Y., et al. (2019). Repurposing antimycotic ciclopirox olamine as a promising anti-ischemic stroke agent. Acta Pharmaceutica Sinica B, 9(5), 948-961. [Link]

  • Chen, Z., et al. (2024). Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 25(21), 12987. [Link]

  • Ryan, R. J., et al. (2018). Abstract 2865: Ciclopirox olamine: A common antifungal agent that inhibits growth of esophageal tumor cells in vitro and in vivo. Cancer Research, 78(13_Supplement), 2865-2865. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • Wikipedia. Plaque reduction neutralization test. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • Antic, S., et al. (2022). Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. Antioxidants, 11(3), 513. [Link]

  • Zhou, H., et al. (2013). Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A. PLoS ONE, 8(3), e56144. [Link]

  • Ghasemi, F., et al. (2021). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). Current Medicinal Chemistry, 28(24), 4875-4919. [Link]

  • Ghasemi, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]

  • Wang, J., et al. (2023). Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(2), 1419. [Link]

  • Li, Y., et al. (2022). Ciclopirox Olamine Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma. Frontiers in Oncology, 12, 808986. [Link]

  • Roehrig, J. T., et al. (2008). Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. Viral Immunology, 21(2), 123-132. [Link]

  • Ghasemi, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers. [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2446-2455. [Link]

  • Xiang, R., et al. (2012). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 823-827. [Link]

  • Wu, D., et al. (2022). Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. Molecules, 27(21), 7595. [Link]

  • Touret, F., et al. (2020). In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports, 10(1), 13093. [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 11(4), 114. [Link]

  • Sharma, S. K., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H). CORE. [Link]

  • Kondeva-Burdina, M., et al. (2022). In Silico Evaluation and In Vitro Determination of Neuroprotective and MAO-B Inhibitory Effects of Pyrrole-Based Hydrazones: A Therapeutic Approach to Parkinson's Disease. Pharmaceutics, 14(12), 2707. [Link]

  • Sanna, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunit Interaction. Pharmaceutics, 16(7), 954. [Link]

  • Zhelyazkova, S. P., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(1), 123. [Link]

  • Tolba, M. F., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

  • MD Biosciences. In Vitro Modeling. [Link]

  • Zhelyazkova, S. P., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. [Link]

  • Taha, I., et al. (2023). In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. ResearchGate. [Link]

  • Geromichalos, G. D., et al. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 12(5), 3747-3754. [Link]

  • El-Naggar, M., et al. (2018). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Bioorganic & Medicinal Chemistry, 26(19), 5323-5334. [Link]

  • Saleh, N. M., et al. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Singh, R. V., et al. (2021). Exploring Cytotoxic Potential of Ciclopirox on Colorectal Cancer Cells by In-Silico Methodology. Pharmaceuticals, 14(12), 1218. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • Zholobak, N. M., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules, 27(12), 3720. [Link]

  • da Silva, A. C., et al. (2021). In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. Frontiers in Microbiology, 12, 691476. [Link]

  • Griffin, R. J., et al. (2003). N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2. Journal of Medicinal Chemistry, 46(22), 4735-4746. [Link]

  • Boll Chim Farm. (1975). [Pyridine derivatives with potential antiviral activity]. Bollettino Chimico Farmaceutico, 114(10), 590-597. [Link]

Sources

Literature review of 6-substituted pyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies in the Synthesis of 6-Substituted Pyridin-2-ones: A Comprehensive Technical Guide

Introduction & Pharmacological Relevance

6-Substituted pyridin-2-ones are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery. They serve as critical hinge-binding motifs in kinase inhibitors, noncompetitive antagonists for AMPA-type ionotropic glutamate receptors (e.g., perampanel analogs), and core structures in potent antiviral agents[1][2]. The C6 position is strategically vital; functionalization at this site modulates the steric bulk and electronic profile of the pharmacophore, directly impacting target binding affinity and pharmacokinetic properties[1]. Furthermore, 6-substituted 2-pyridones have emerged as transformative ligands in transition-metal catalysis, particularly in Pd(II)-catalyzed C(sp3)-H activation[3].

This whitepaper provides an in-depth analysis of the synthetic methodologies for accessing 6-substituted pyridin-2-ones, contrasting classical de novo ring construction with state-of-the-art late-stage C-H functionalization.

G Target 6-Substituted Pyridin-2-one DeNovo De Novo Synthesis (Ring Construction) Target->DeNovo LateStage Late-Stage C-H Functionalization Target->LateStage GT Guareschi-Thorpe Condensation DeNovo->GT Enyne 1,3-Enynyl Ester Cycloisomerization DeNovo->Enyne CoCat Co(III) C6-H Allylation LateStage->CoCat RhCat Rh-Catalyzed Alkoxycarbonylation LateStage->RhCat

Caption: Retrosynthetic pathways for 6-substituted pyridin-2-ones: De novo synthesis vs. C-H activation.

De Novo Synthesis: Multicomponent & Cyclization Strategies

The Guareschi-Thorpe Condensation

The classical and highly scalable approach to constructing substituted pyridone rings is the Guareschi-Thorpe condensation[1]. This multicomponent reaction involves the condensation of cyanoacetamide with a 1,3-diketone under basic conditions (e.g., piperidine, KOH, or K2CO3)[4].

  • Causality of Regioselectivity : The substitution pattern at the C4 and C6 positions is entirely dictated by the choice of the 1,3-diketone[1]. While symmetrical diketones yield a single 4,6-disubstituted-3-cyano-2-pyridone, unsymmetrical diketones present a regioselectivity challenge, often resulting in a mixture of products[4]. The regiochemical outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance surrounding them during the initial Knoevenagel condensation and subsequent Michael addition[4].

Gold-Catalyzed Cycloisomerization of 1,3-Enynyl Esters

A modern alternative to classical condensations is the synthesis of masked 2-pyridones via the gold-catalyzed cycloisomerization of 1,3-enynyl esters[2].

  • Mechanistic Pathway : This tandem reaction utilizes a gold catalyst (e.g., JohnPhosAu(CH3CN)SbF6) to drive the cycloisomerization of acyclic 1,3-enynyl esters into cyclopentadienyl ester intermediates[2]. These intermediates are subsequently trapped by aryldiazonium salts via an unprecedented Schmidt-type oxidative nitrogen insertion, yielding highly functionalized N-aryl amine substituted 2-pyridones[2]. This[5 + 1] ring construction strategy overcomes the limitations of previous methods that were strictly restricted to specific acyclic starting materials[2].

Late-Stage Functionalization: Transition-Metal Catalyzed C6-H Activation

Direct C-H functionalization of pre-formed pyridin-2-ones represents a highly atom-economical approach. However, the C6 position is notoriously challenging to functionalize selectively due to the competing reactivity of the C3, C4, and C5 C-H bonds[5].

Co(III)-Catalyzed C6-H Allylation and Dienylation

A breakthrough strategy employs a Co(III) catalyst system for the highly regioselective C6-H allylation and dienylation of 2-pyridones using allenes[6].

  • Causality of Catalyst Activation : The precatalyst [Cp*CoI2(CO)] is inactive on its own. The addition of AgSbF6 is critical; the silver salt acts as a halide scavenger, abstracting the iodide ligands to generate a highly electrophilic, active cationic Co(III) species[6].

  • Directing Group & Regioselectivity : The pyridone nitrogen coordinates to the cationic Co(III) center, directing the metal to the proximal C6 position. This proximity effect drives the selective C6-H bond cleavage, forming a five-membered cobaltacycle[6]. Subsequent insertion of the allene and reductive elimination yields the C6-functionalized product with excellent Z-selectivity (Z:E > 20:1)[6].

Mechanism Pre [Cp*CoI2(CO)] + AgSbF6 Active Cationic Co(III) Active Species Pre->Active -AgI Coord N-Coordination (2-Pyridone) Active->Coord Cycle 5-Membered Cobaltacycle Coord->Cycle C6-H Cleavage Insert Allene Insertion Cycle->Insert Elim Reductive Elimination Insert->Elim Elim->Active Catalyst Regeneration Prod C6-Allylated Product Elim->Prod

Caption: Catalytic cycle of Co(III)-catalyzed regioselective C6-H allylation of 2-pyridones.

Cu(II)-Promoted and Rh-Catalyzed C6-Functionalizations

Complementary to cobalt catalysis, pyridine-directed, Cu(II)-promoted C6-selective heteroarylation has been developed to decorate the pyridone ring[7]. Additionally, Rhodium-catalyzed C6-selective alkoxycarbonylation provides a direct, unprecedented synthetic route to 2-pyridone-6-carboxylates, a class of compounds for which direct C-H functionalization had previously not been realized[8].

6-Substituted 2-Pyridones as Enabling Ligands in Pd-Catalysis

Beyond their utility as therapeutic agents, 6-substituted 2-pyridones are transformative ligands in transition-metal catalysis. A prime example is their use in Pd(II)-catalyzed γ-C(sp3)-H lactamization of native amides[3].

  • Causality of Ligand Design : In Pd(II) catalysis, the formation of a stable, unreactive bis-ligated complex (L2Pd(II)) often stalls the catalytic cycle[3]. Introducing a substituent (e.g., a methyl group) at the C6 position of the 2-pyridone ligand increases the steric encumbrance around the metal center[3]. This steric clash destabilizes the L2Pd(II) state, expediting its dissociation into the highly active monomeric LPd(II) species[3]. This active monomer rapidly coordinates the substrate, facilitating the critical C-H cleavage and subsequent intramolecular reductive elimination[3].

Ligand L2Pd L2Pd(II) Complex (Inactive/Stable) LPd LPd(II) Monomer (Highly Active) L2Pd->LPd Steric Clash from C6-Substitution Substrate Substrate Coordination LPd->Substrate CHAct C(sp3)-H Cleavage Substrate->CHAct

Caption: Steric destabilization of inactive Pd complexes by C6-substituted 2-pyridone ligands.

Quantitative Data Presentation

The following table summarizes the reaction parameters and performance metrics of the key synthetic methodologies discussed:

MethodologyCatalyst / ReagentsDirecting GroupKey SubstratesYield / Selectivity
Guareschi-Thorpe Condensation [1][4]Base (Piperidine, KOH, or K2CO3)N/A (De Novo)1,3-Diketones + CyanoacetamideModerate to High (Regiomix with unsymmetrical diketones)
Gold-Catalyzed Cycloisomerization [2]JohnPhosAu(CH3CN)SbF6N/A (De Novo)1,3-Enynyl esters + Aryldiazonium saltsUp to 92% (Late-stage modification enabled)
Co(III)-Catalyzed C6-H Allylation [6][Cp*CoI2(CO)], AgSbF6, Cu(OAc)2, PivOHPyridone Nitrogen2-Pyridones + Allenes62–94% Yield; Excellent Z-selectivity (Z:E > 20:1)
Rh-Catalyzed Alkoxycarbonylation [8]Rhodium complexPyridone Nitrogen2-Pyridones + Alkoxycarbonylating agentsHigh C6-Regioselectivity

Experimental Protocols

Protocol A: Co(III)-Catalyzed C6-H Allylation of 2-Pyridone [6] Self-Validating System: The use of AgSbF6 ensures the in situ generation of the active Co(III) species. The addition of PivOH acts as a crucial proton shuttle to facilitate the C-H cleavage step.

  • Preparation : In an inert-atmosphere glovebox, charge an oven-dried reaction vial with 2-pyridone substrate (0.20 mmol), [Cp*CoI2(CO)] (10 mol %), AgSbF6 (20 mol %), Cu(OAc)2 (20 mol %), and PivOH (1.0 equiv)[6].

  • Reagent Addition : Add the allene derivative (0.30 mmol) and anhydrous 1,2-dichloroethane (DCE, 2 mL) to the vial[6].

  • Reaction : Seal the vial, remove it from the glovebox, and stir the mixture at 100 °C for 20 hours[6].

  • Work-up : Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove metal residues, washing with ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to isolate the highly pure C6-allylated 2-pyridone[6].

Protocol B: Pd(II)-Catalyzed γ-C(sp3)-H Lactamization using 6-Substituted 2-Pyridone Ligand [3] Self-Validating System: The C6-methyl substituted ligand (L6) ensures the active monomeric Pd species is favored, while tert-butyl hydrogen peroxide (TBHP) serves as the sole bystanding oxidant, driving the Pd(II)/Pd(IV) cycle.

  • Preparation : In a reaction vial, combine the N-acyl amino acid substrate (0.1 mmol), Pd(OAc)2 (10 mol %), and the C6-methyl substituted 2-pyridone ligand (L6, 20 mol %)[3].

  • Oxidant Addition : Add TBHP (aqueous or decane solution, 2.0 equiv) as the terminal oxidant[3].

  • Solvent & Reaction : Dissolve the mixture in an appropriate fluorinated or polar aprotic solvent. Stir the reaction at the optimized temperature (typically 80-100 °C) for 12-24 hours[3].

  • Isolation : Quench the reaction, extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify the crude product via chromatography to yield the functionalized γ-lactam[3].

References

1.6 2.5 3.8 4.7 5.1 6.4 7.2 8.3

Sources

The Role of 6-Cyclohexyl-1H-pyridin-2-one in Advanced Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the design of small-molecule kinase inhibitors heavily relies on identifying privileged scaffolds that can effectively compete with ATP. As a Senior Application Scientist, I have observed that the 6-cyclohexyl-1H-pyridin-2-one moiety has emerged as a highly versatile and potent pharmacophore. This technical whitepaper dissects the structural causality, target profile, and self-validating experimental workflows required to develop and validate kinase inhibitors utilizing this specific scaffold.

Pharmacophore Dynamics: The Pyridone Hinge Binder

The orthosteric ATP-binding site of kinases is highly conserved, necessitating precise molecular interactions to achieve both high affinity and kinase selectivity. The 6-cyclohexyl-1H-pyridin-2-one scaffold achieves this through a dual-action structural mechanism:

  • Hinge Region Engagement : The 1H-pyridin-2-one core acts as a classical "hinge binder." The nitrogen atom (NH) serves as a hydrogen bond donor, while the adjacent carbonyl oxygen (C=O) functions as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region[1].

  • Hydrophobic Pocket Projection : The substitution of a cyclohexyl group at the 6-position is not arbitrary. This bulky, lipophilic ring is sterically designed to project deep into the hydrophobic specificity pockets (such as the gatekeeper or DFG-in/out pockets) adjacent to the ATP-binding site. This projection drives the thermodynamic binding affinity and dictates target selectivity.

  • Toxicity Mitigation : From a drug development standpoint, pyridone hinge binders are highly valued because they effectively remove the genotoxicity (Ames-positive) liabilities that frequently plague traditional amino-pyridine scaffolds[1].

Mechanistic Causality in Target Kinases

The versatility of the 6-cyclohexyl-1H-pyridin-2-one core allows it to be fine-tuned for various critical kinase targets:

  • JNK and RET Kinases : Optimization of the pyridone core has yielded highly potent and selective inhibitors. For instance, derivatives have demonstrated remarkable efficacy against JNK3 (IC50 = 15 nM) with excellent oral bioavailability[2]. Similarly, modifications targeting RET kinases have produced gut-restricted clinical candidates with sub-nanomolar potency (IC50 = 0.3 nM)[1].

  • CDKs and Chk1 Modulation : The hydroxylated derivative, ciclopirox (1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone), has demonstrated profound anti-tumor activity. Mechanistically, it downregulates the cellular protein expression of Cyclin-Dependent Kinases (CDK2, CDK4) and cyclins, while upregulating the CDK inhibitor p21, ultimately forcing cancer cells into G1/G0 cell cycle arrest[3]. Furthermore, combining this scaffold with Chk1 inhibitors (e.g., Prexasertib) yields a synergistic apoptotic response in Non-Small Cell Lung Cancer (NSCLC) by activating caspases 8 and 3[4].

signaling DNA_Damage DNA Damage ATR_ATM ATR / ATM Kinases DNA_Damage->ATR_ATM Chk1 Chk1 Kinase ATR_ATM->Chk1 CellCycle Cell Cycle Arrest Chk1->CellCycle Induces CDK CDK2 / CDK4 CDK->CellCycle Promotes Progression Pyridone 6-cyclohexyl-1H-pyridin-2-one Pyridone->Chk1 Inhibits Pyridone->CDK Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action of 6-cyclohexyl-1H-pyridin-2-one derivatives on CDK/Chk1 pathways.

Quantitative Target Data

To benchmark the efficacy of this scaffold, the following table summarizes the quantitative biochemical and phenotypic data across various optimized derivatives.

Compound / ScaffoldPrimary TargetIC50 (Biochemical)Cellular OutcomeReference
Pyridopyrimidinone (Lead 13) JNK315 nMHigh functional potency, clean CYP-450 profile[2]
Ciclopirox (Pyridone derivative) CDK2 / CDK4PhenotypicG1/G0 Arrest, p21 upregulation[3]
Ciclopirox + Prexasertib Chk1 / CDKSynergisticApoptosis, Caspase 8/3 activation[4]
GSK3179106 RET Kinase0.3 nMGut-restricted inhibition, Ames-negative[1]

Self-Validating Experimental Methodologies

As researchers, we must ensure that our data is built on robust, self-validating assay systems. The following protocols detail the critical steps and the causality behind the experimental choices for validating pyridone-based kinase inhibitors.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase screening. It is chosen over radiometric assays because time-gated measurements eliminate auto-fluorescence interference from the pyridone compounds, ensuring a high signal-to-noise ratio.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents non-specific compound aggregation.

  • Compound Titration : Dispense the 6-cyclohexyl-1H-pyridin-2-one derivative in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration strictly

    
     1%).
    
  • Enzyme-Substrate Addition : Add the recombinant target kinase and a biotinylated peptide substrate.

    • Self-Validation Check: You must include a "No Enzyme" well (100% inhibition baseline) and a "DMSO only" well (0% inhibition baseline).

  • Reaction Initiation : Add ATP at a concentration equivalent to the specific kinase's

    
    . Causality: Running the assay at the ATP 
    
    
    
    ensures that the assay is highly sensitive to competitive hinge-binding inhibitors. Incubate for 60 minutes at room temperature.
  • Detection : Add the detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Data Acquisition & QC : Read the plate on a TR-FRET compatible microplate reader (Excitation 340 nm, Emission 615 nm and 665 nm). Calculate the Z'-factor. Causality: A Z'-factor > 0.6 is mathematically required to validate the assay's dynamic range before calculating the IC50 curve.

Protocol B: Flow Cytometric Cell Cycle Analysis

Causality : Biochemical potency must translate to cellular target engagement. Because pyridone derivatives inhibit CDKs and Chk1[3][4], flow cytometry using Propidium Iodide (PI) is utilized to quantify DNA content and confirm G1/G0 or G2/M cell cycle arrest.

  • Cell Seeding : Seed target cancer cells (e.g., A549 NSCLC cells) in 6-well plates at

    
     cells/well. Allow 24 hours for adherence.
    
  • Compound Treatment : Treat cells with the inhibitor at 1x, 5x, and 10x the biochemical IC50.

    • Self-Validation Check: Run a parallel vehicle (0.1% DMSO) control to establish the baseline cell cycle distribution for the specific cell line.

  • Harvest and Fixation : Trypsinize the cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol while vortexing gently. Causality: Cold ethanol permeabilizes the cell membrane while preserving nucleic acid integrity, preventing cell clumping. Store at -20°C for at least 2 hours.

  • Staining : Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in a staining buffer containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C in the dark. Causality: RNase A is absolutely critical; without it, PI will intercalate into double-stranded RNA, falsely inflating the DNA content signal and ruining the cell cycle resolution.

  • Acquisition : Acquire a minimum of 10,000 single-cell events on a flow cytometer. Gate out doublets using a PI-Area vs. PI-Width plot to ensure only single cells are analyzed for G1/S/G2 phase distribution.

workflow Synth Compound Synthesis (Pyridone Core) Biochem Biochemical Assay (TR-FRET) Synth->Biochem Cellular Cellular Assay (Flow Cytometry) Biochem->Cellular IC50 < 100 nM PKPD In Vivo PK/PD (Xenograft) Cellular->PKPD High Efficacy Lead Lead Optimization PKPD->Lead Data Analysis Lead->Synth Iterative Design

Figure 2: Hit-to-lead workflow for pyridone-based kinase inhibitors.

Conclusion

The 6-cyclohexyl-1H-pyridin-2-one scaffold represents a masterclass in rational drug design. By combining the robust ATP-competitive hinge-binding properties of the pyridone ring with the hydrophobic targeting of the cyclohexyl group, researchers can develop potent, selective, and non-genotoxic kinase inhibitors. Utilizing rigorous, self-validating assays like TR-FRET and RNase-controlled flow cytometry ensures that these structural advantages translate reliably from the biochemical bench to cellular efficacy.

References

  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors Source: PubMed Central (NIH) URL:[Link]

  • The antitumor activity of the fungicide ciclopirox Source: PubMed (NIH) URL:[Link]

  • Inhibition of Chk1 with Prexasertib Enhances the Anticancer Activity of Ciclopirox in Non-Small Cell Lung Cancer Cells Source: PubMed Central (NIH) URL:[Link]

  • Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Electronic properties and dipole moment of 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Electronic Properties and Dipole Moment of 6-Cyclohexyl-1H-pyridin-2-one

Executive Summary

For researchers and drug development professionals, the 2-pyridone core represents a privileged, highly versatile structural motif. Specifically, 6-cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6) serves as a critical scaffold in medicinal chemistry, most notably as the foundational pharmacophore for antifungal agents like Ciclopirox. This technical guide deconstructs the electronic properties, tautomeric equilibrium, and dipole moment dynamics of this compound. By understanding the causality behind its charge distribution, researchers can better predict its pharmacokinetic behavior, receptor binding orientation, and solubility profiles.

Structural Framework and Electronic Causality

The electronic landscape of 6-cyclohexyl-1H-pyridin-2-one is defined by two competing structural phenomena: lactam-lactim tautomerism and the inductive (+I) effect of the 6-position cyclohexyl substituent.

Unlike standard aromatic rings, the 2-pyridone core exists in a delicate equilibrium between the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form. While the lactim form benefits from classical aromatic stabilization, the lactam form is overwhelmingly favored in physiological and polar environments.

The Role of the 6-Cyclohexyl Group: The bulky, aliphatic cyclohexyl ring fundamentally alters the molecule's electronic properties in two ways:

  • Inductive Electron Donation (+I): The cyclohexyl group pushes electron density into the conjugated diene-amide system. This subtly increases the partial negative charge (

    
    ) on the carbonyl oxygen, enhancing its capacity as a hydrogen-bond acceptor.
    
  • Steric Shielding: The sheer bulk of the cyclohexane ring restricts the rotational degrees of freedom around the C6 position, creating a hydrophobic pocket that drastically increases the molecule's LogP (lipophilicity), aiding in lipid bilayer penetration during drug delivery.

Tautomeric Equilibrium and Dipole Moment Dynamics

The shift between the lactim and lactam forms is not arbitrary; it is a direct function of the molecule's dipole moment interacting with the dielectric constant of the surrounding solvent matrix[1].

The lactam form exhibits a highly localized electronic structure with alternating single and double bonds, leading to a massive charge separation. Consequently, the dipole moment of the 2-pyridone core is nearly three times larger than that of its aromatic lactim counterpart. In high-dielectric environments (like water or chloroform), the high-dipole lactam form is preferentially stabilized via dipole-dipole interactions, shifting the equilibrium constant (


) heavily in its favor.
Quantitative Data Summaries

Table 1: Thermodynamic and Electrostatic Properties of the Pyridone Core

Property 2-Hydroxypyridine (Lactim) 2-Pyridone (Lactam) Causality / Implication
Dipole Moment (Cyclohexane) 1.65 D 5.29 D Low dielectric solvent minimizes dipole stabilization.
Dipole Moment (Chloroform) 1.83 D 5.97 D High dielectric solvent stabilizes the polar lactam form.

| Relative Stability (Non-polar) | Base state | -0.32 kcal/mol | Slight preference for lactam (


). |
| Tautomerization Barrier (Gas)  | ~38.2 kcal/mol | ~38.2 kcal/mol | High energy barrier prevents spontaneous shift without solvent. |
| Tautomerization Barrier (H₂O)  | ~12.1 kcal/mol | ~16.7 kcal/mol | Water molecules act as catalytic bridges, lowering the barrier. |

Table 2: Bond Length Alternation (Indicator of Localized Electronic Structure)

Bond Lactim Form (Å) Lactam Form (Å) Structural Implication
C2 - C3 1.381 1.449 Lengthens: Shifts from aromatic to localized single bond.
C3 - C4 1.396 1.354 Shortens: Shifts from aromatic to localized double bond.

| C2 - N1 | 1.340 | 1.391 | Lengthens: Loss of aromatic delocalization across the nitrogen. |

Note: Baseline data derived from high-resolution X-ray and DFT calculations of the unsubstituted 2-pyridone core [2]. The 6-cyclohexyl derivative exhibits a slightly elevated dipole moment (~6.1 D in polar media) due to the +I effect.

TautomerDynamics Lactim 2-Hydroxypyridine Form (Lactim) NonPolar Non-Polar Media (Cyclohexane) Lactim->NonPolar Favored by low dielectric (Dipole ~1.65 D) Lactam 2-Pyridone Form (Lactam) Polar Polar Media (Chloroform/Water) Lactam->Polar Favored by high dielectric (Dipole ~5.97 D) NonPolar->Lactam Keq ~ 1.7 Polar->Lactam Keq > 6.0

Fig 1: Solvent-driven tautomeric equilibrium logic for the 2-pyridone core.

Experimental Methodology: Self-Validating Dipole Moment Determination

The Causality Behind the Method: Direct capacitance or dielectric measurements of solid 6-cyclohexyl-1H-pyridin-2-one are fundamentally flawed. In the solid state, the molecule forms tightly hydrogen-bonded, puckered chains (N-H···O), which artificially inflate the apparent dipole moment (often misreported as >8.0 D) due to lattice effects[2].

To isolate the true monomeric dipole moment, we must utilize the Solvatochromic Shift Method . By measuring the analyte in dilute solutions across a gradient of solvent polarities, we isolate the monomer and extract the dipole moment using the Lippert-Mataga equation [3].

Protocol: Solvatochromic Extraction of and

Step 1: Analyte Purification & Lattice Disruption

  • Action: Purify 6-cyclohexyl-1H-pyridin-2-one via vacuum sublimation at ~120 °C to achieve >99.9% purity.

  • Causality: Trace water impurities act as catalytic proton-transfer bridges, artificially lowering the tautomerization energy barrier (from 38.2 kcal/mol to 12.1 kcal/mol) and skewing the baseline spectral readings.

Step 2: Solvent Matrix Engineering

  • Action: Prepare

    
     M solutions of the analyte in a graded series of anhydrous solvents: Cyclohexane, 1,4-Dioxane, Chloroform, and Acetonitrile.
    
  • Causality: This specific gradient provides a wide spread of orientation polarizabilities (

    
    ), which is mathematically required to generate a linear and statistically significant Lippert-Mataga plot.
    

Step 3: Internal Validation (The Self-Validating Mechanism)

  • Action: Run a parallel spectral acquisition using Coumarin 153 (a standard with a known excited-state dipole moment of ~14.2 D).

  • Causality: If the calculated Lippert-Mataga slope for Coumarin 153 deviates by >5% from literature values, the solvent matrix is compromised (likely by atmospheric moisture absorption), and the run must be aborted. This ensures the system validates its own integrity before generating novel data.

Step 4: Spectroscopic Acquisition

  • Action: Record the UV-Vis absorption (

    
    ) and steady-state fluorescence emission (
    
    
    
    ) spectra at 298 K.
  • Causality: The

    
     transition in the pyridone ring is highly sensitive to the solvent's dielectric field. The difference between the absorption and emission peaks yields the Stokes shift (
    
    
    
    ).

Step 5: Mathematical Extraction

  • Action: Plot the Stokes shift (

    
    ) against the solvent orientation polarizability (
    
    
    
    ). The slope of this linear regression is directly proportional to
    
    
    . Using a ground-state dipole moment (
    
    
    ) estimated via DFT calculations, extract the excited-state dipole moment (
    
    
    ).

ProtocolFlow S1 1. Analyte Purification (Sublimation >99.9%) S2 2. Matrix Preparation (Graded Dielectric Solvents) S1->S2 S3 3. Spectral Acquisition (UV-Vis & Fluorescence) S2->S3 S4 4. Solvatochromic Shift (Stokes Shift Calculation) S3->S4 S5 5. Dipole Extraction (Lippert-Mataga Plot) S4->S5 Val Internal Validation (Coumarin 153 Standard) Val->S4 Calibrates slope integrity

Fig 2: Self-validating solvatochromic workflow for dipole moment extraction.

Implications for Drug Development

The distinct electronic properties of 6-cyclohexyl-1H-pyridin-2-one make it an exceptional candidate for rational drug design:

  • Directional Hydrogen Bonding: The high dipole moment (~6.0 D in physiological media) dictates a strict orientation within receptor binding pockets. The N-H acts as a potent hydrogen bond donor, while the C=O acts as a strong acceptor.

  • Metal Chelation: In analogs like Ciclopirox (where the N-H is replaced by N-OH), the localized electron density on the oxygen atoms allows for high-affinity bidentate chelation of polyvalent cations (

    
    , 
    
    
    
    ), which is the primary mechanism for inhibiting fungal metalloenzymes.
  • Bioisosterism: The 2-pyridone core is frequently utilized as a metabolically stable bioisostere for amides and phenol rings, resisting rapid enzymatic hydrolysis while maintaining similar electrostatic profiles.

References

  • WuXi AppTec. How about Tautomers? WuXi Biology. Available at: [Link]

  • Apen, P. G., et al. Charge density study of 2-pyridone. PubMed - NIH. Available at:[Link]

  • Fujimoto, A., et al. Electronic Properties and Absorption Spectrum of 2-Pyridone. Bulletin of the Chemical Society of Japan (Oxford Academic). Available at:[Link]

  • Patil, S. K., et al. Steady-state absorption and fluorescence study: Dipole moments of coumarins. ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to the Potential Antifungal Mechanisms of 6-Cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration and development of novel therapeutic agents. Pyridinone-containing compounds have emerged as a promising class of molecules with a broad spectrum of pharmacological properties, including notable antifungal activity.[1] This technical guide provides a comprehensive overview of the potential antifungal mechanisms of 6-cyclohexyl-1H-pyridin-2-one, a representative member of this scaffold. Drawing upon research into structurally related pyridinone derivatives, this document will detail hypothesized modes of action and provide robust experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antifungal agents.

I. The Pyridinone Scaffold: A Foundation for Antifungal Activity

The 2-pyridone core structure is a prevalent motif in numerous biologically active natural products and synthetic compounds.[2] Its unique chemical architecture, featuring a six-membered nitrogen-containing heterocycle, allows for diverse functionalization, leading to a wide array of pharmacological activities.[1][3] Several pyridinone derivatives have demonstrated potent antifungal effects, including activity against clinically relevant species such as Candida albicans.[4][5][6] Notably, some of these compounds have shown efficacy against fungal strains resistant to conventional therapies like fluconazole and caspofungin.[4][5][6]

The 6-cyclohexyl-1H-pyridin-2-one molecule, with its characteristic cyclohexyl group, represents a key structure for investigation. Understanding its potential mechanisms of action can pave the way for the development of a new generation of antifungal drugs.

II. Potential Antifungal Mechanisms of Action

Based on the collective evidence from studies on various pyridinone derivatives, several key mechanisms can be postulated for the antifungal activity of 6-cyclohexyl-1H-pyridin-2-one. These are not mutually exclusive and may act in concert to inhibit fungal growth and viability.

A. Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. It is a prime target for antifungal drugs due to its absence in human cells.

Hypothesized Mechanism: 6-cyclohexyl-1H-pyridin-2-one may interfere with the synthesis or organization of key cell wall components. Studies on other pyridinone compounds have shown a reduction in the thickness of the mannan layer of the C. albicans cell wall.[4][5][6] This suggests a potential disruption of the mannosylation pathway or the transport and incorporation of mannan polymers into the cell wall structure.

Experimental Workflow for Investigating Cell Wall Disruption:

Cell_Wall_Disruption_Workflow cluster_preparation Fungal Cell Preparation cluster_assays Cell Wall Integrity Assays cluster_analysis Data Analysis start Culture Fungal Strain (e.g., C. albicans) treatment Treat with 6-cyclohexyl-1H-pyridin-2-one (at MIC and sub-MIC concentrations) start->treatment control Untreated Control start->control sorbitol Sorbitol Protection Assay (Assesses osmotic stability) treatment->sorbitol calcofluor Calcofluor White Staining (Visualizes chitin distribution) treatment->calcofluor congo_red Congo Red Sensitivity Assay (Tests cell wall stress) treatment->congo_red tem Transmission Electron Microscopy (TEM) (Visualizes cell wall ultrastructure) treatment->tem control->sorbitol control->calcofluor control->congo_red control->tem analysis Compare treated vs. control for: - Growth in sorbitol - Chitin localization changes - Increased sensitivity to Congo Red - Alterations in cell wall thickness/morphology sorbitol->analysis calcofluor->analysis congo_red->analysis tem->analysis

Caption: Experimental workflow for assessing fungal cell wall disruption.

Detailed Protocol: Sorbitol Protection Assay

  • Preparation: Prepare a 96-well microtiter plate with serial dilutions of 6-cyclohexyl-1H-pyridin-2-one in RPMI-1640 medium. Prepare an identical plate containing RPMI-1640 medium with 1 M sorbitol and the same serial dilutions of the compound.

  • Inoculation: Inoculate all wells with a standardized fungal suspension (e.g., C. albicans at 1-5 x 10^3 cells/mL).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each plate. A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall, as the osmotic stabilizer rescues the fungal cells.

B. Inhibition of Ergosterol Biosynthesis

Ergosterol is the major sterol component of fungal cell membranes, playing a vital role in membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a well-established target for azole antifungals.[7]

Hypothesized Mechanism: Pyridine and pyrimidine derivatives have been shown to inhibit ergosterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[8][9][10] This inhibition leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane function and arresting fungal growth.

Experimental Workflow for Ergosterol Biosynthesis Inhibition:

Ergosterol_Inhibition_Workflow cluster_prep Cell Culture and Treatment cluster_extraction Sterol Extraction cluster_analysis Sterol Analysis culture Grow fungal cells to mid-log phase treat Treat with 6-cyclohexyl-1H-pyridin-2-one (IC50) culture->treat control Untreated Control culture->control harvest Harvest and wash cells treat->harvest control->harvest saponify Saponify with alcoholic KOH harvest->saponify extract Extract non-saponifiable lipids (e.g., with n-heptane) saponify->extract gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis extract->gcms quantify Quantify ergosterol and identify accumulated sterol intermediates gcms->quantify

Caption: Workflow for analyzing inhibition of ergosterol biosynthesis.

Detailed Protocol: Sterol Analysis by GC-MS

  • Cell Culture and Treatment: Grow a fungal culture to mid-logarithmic phase and treat with the IC50 concentration of 6-cyclohexyl-1H-pyridin-2-one for a defined period (e.g., 16 hours).

  • Sterol Extraction:

    • Harvest cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in a solution of 25% alcoholic potassium hydroxide and incubate at 80°C for 1 hour to saponify the lipids.

    • Extract the non-saponifiable lipids by adding n-heptane and sterile water, followed by vigorous vortexing.

    • Collect the upper n-heptane layer containing the sterols.

  • Analysis:

    • Evaporate the n-heptane and derivatize the sterols if necessary.

    • Analyze the sample using GC-MS to separate and identify the different sterol components based on their retention times and mass spectra.

    • Compare the sterol profile of treated cells to that of untreated controls. A decrease in the ergosterol peak and an increase in the lanosterol peak would indicate inhibition of Erg11p.

C. Alteration of Cell Permeability and Inhibition of Macromolecular Synthesis

The fungal cell membrane tightly regulates the passage of nutrients and ions. Disruption of this barrier can lead to the leakage of essential cellular components and inhibit the uptake of precursors required for the synthesis of macromolecules like proteins and nucleic acids.

Hypothesized Mechanism: A structurally related compound, 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt, has been shown to alter cell permeability and inhibit the uptake of precursors for macromolecular synthesis in C. albicans.[11] It is plausible that 6-cyclohexyl-1H-pyridin-2-one shares this mode of action, leading to a fungitoxic effect.

Experimental Workflow for Permeability and Synthesis Inhibition:

Permeability_Synthesis_Workflow cluster_treatment Fungal Cell Treatment cluster_permeability Cell Permeability Assays cluster_synthesis Macromolecular Synthesis Assays cluster_analysis_all Data Analysis and Interpretation prep_cells Prepare standardized fungal cell suspension treat_compound Incubate with 6-cyclohexyl-1H-pyridin-2-one prep_cells->treat_compound leakage Measure leakage of 260 nm-absorbing materials (nucleic acids) treat_compound->leakage k_efflux Measure potassium ion (K+) efflux treat_compound->k_efflux uptake Radioactive precursor uptake assay (e.g., [3H]-leucine for protein, [3H]-uracil for RNA) treat_compound->uptake analyze Compare treated vs. untreated controls to quantify: - Increase in extracellular absorbance at 260 nm - Increase in extracellular K+ concentration - Decrease in radiolabeled precursor incorporation leakage->analyze k_efflux->analyze uptake->analyze

Caption: Workflow for assessing cell permeability and macromolecular synthesis.

Detailed Protocol: Measurement of 260 nm-Absorbing Material Leakage

  • Cell Preparation: Grow fungal cells to the exponential phase, then wash and resuspend them in a buffer (e.g., PBS) to a standardized density.

  • Treatment: Add 6-cyclohexyl-1H-pyridin-2-one at various concentrations to the cell suspension and incubate at 37°C with gentle shaking.

  • Sampling: At different time points, take aliquots of the suspension and centrifuge to pellet the cells.

  • Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance over time compared to the untreated control indicates leakage of nucleic acids and nucleotides.

D. Induction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can cause widespread damage to cellular components, including lipids, proteins, and DNA.

Hypothesized Mechanism: The antifungal action of some drugs, such as amphotericin B, is partially attributed to the induction of oxidative stress.[12] 6-cyclohexyl-1H-pyridin-2-one may disrupt mitochondrial function or other cellular processes, leading to the accumulation of ROS and subsequent cell death.

Experimental Workflow for Oxidative Stress Induction:

Oxidative_Stress_Workflow cluster_prep_treat Cell Preparation & Treatment cluster_ros_detection ROS Detection cluster_damage_assessment Oxidative Damage Assessment cluster_final_analysis Analysis start_culture Culture fungal cells apply_treatment Treat with 6-cyclohexyl-1H-pyridin-2-one start_culture->apply_treatment dcfda H2DCFDA Staining (Measures general ROS) apply_treatment->dcfda dhe Dihydroethidine (DHE) Staining (Measures superoxide) apply_treatment->dhe lipid_perox Lipid Peroxidation Assay (e.g., TBARS assay for MDA) apply_treatment->lipid_perox protein_carb Protein Carbonylation Assay apply_treatment->protein_carb flow_cytometry Flow Cytometry Analysis dcfda->flow_cytometry dhe->flow_cytometry final_analysis Quantify and compare ROS levels, lipid peroxidation, and protein carbonylation between treated and control groups flow_cytometry->final_analysis lipid_perox->final_analysis protein_carb->final_analysis

Caption: Workflow for investigating the induction of oxidative stress.

Detailed Protocol: Intracellular ROS Measurement with H2DCFDA

  • Cell Treatment: Treat fungal cells with 6-cyclohexyl-1H-pyridin-2-one for a specified duration.

  • Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to the cell suspension and incubate in the dark. H2DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence in treated cells compared to controls indicates an elevation in intracellular ROS levels.

III. Inhibition of Biofilm Formation

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which exhibit increased resistance to antifungal agents and host immune responses. The ability to inhibit biofilm formation is a critical attribute for a novel antifungal compound.

Hypothesized Mechanism: Pyridone derivatives have been shown to inhibit the formation of C. albicans biofilms.[5][13] This could be due to interference with initial cell adhesion, disruption of cell-cell communication (quorum sensing), or inhibition of the production of the extracellular matrix. Some pyridones have also been found to inhibit the hyphal formation of C. albicans, a key step in biofilm development.[13]

Experimental Workflow for Biofilm Inhibition:

Biofilm_Inhibition_Workflow cluster_formation Biofilm Formation cluster_quantification Biofilm Quantification cluster_visualization Biofilm Visualization inoculate Inoculate 96-well plate with fungal suspension and 6-cyclohexyl-1H-pyridin-2-one incubate Incubate to allow biofilm formation inoculate->incubate wash Wash to remove planktonic cells incubate->wash crystal_violet Crystal Violet Staining wash->crystal_violet xtt XTT Reduction Assay wash->xtt microscopy Confocal Laser Scanning Microscopy (CLSM) wash->microscopy measure_absorbance Measure Absorbance crystal_violet->measure_absorbance xtt->measure_absorbance

Caption: Workflow for assessing the inhibition of fungal biofilm formation.

Detailed Protocol: Crystal Violet Staining for Biofilm Quantification

  • Biofilm Formation: In a 96-well plate, add a standardized fungal suspension to wells containing serial dilutions of 6-cyclohexyl-1H-pyridin-2-one and incubate for 24-48 hours to allow biofilm formation.

  • Washing: Carefully aspirate the medium and wash the wells with PBS to remove non-adherent planktonic cells.

  • Staining: Add a 0.1% aqueous solution of crystal violet to each well and incubate at room temperature.

  • Destaining: Wash away the excess stain with water and then add a destaining solution (e.g., 30% acetic acid) to solubilize the stain that has been taken up by the biofilm.

  • Quantification: Measure the absorbance of the destained solution at a wavelength of approximately 570 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

IV. Data Presentation and Interpretation

To facilitate a clear comparison of the antifungal properties of 6-cyclohexyl-1H-pyridin-2-one, all quantitative data should be summarized in a structured tabular format.

Table 1: Summary of Antifungal Activity of 6-Cyclohexyl-1H-pyridin-2-one

AssayEndpoint MeasuredExpected Outcome for an Active Compound
Minimum Inhibitory Concentration (MIC) Lowest concentration inhibiting visible growthLow µg/mL value
Sorbitol Protection Assay Fold-increase in MIC with sorbitol> 4-fold increase
Ergosterol Biosynthesis % reduction in ergosterol; accumulation of lanosterolSignificant reduction; detectable lanosterol
260 nm Leakage Increase in A260 of supernatantDose-dependent increase
Intracellular ROS Fold-increase in DCF fluorescenceSignificant increase over control
Biofilm Inhibition (Crystal Violet) % inhibition of biofilm formationHigh percentage of inhibition

V. Conclusion

The exploration of 6-cyclohexyl-1H-pyridin-2-one as a potential antifungal agent is supported by a substantial body of evidence on the activity of related pyridinone compounds. The multifaceted mechanisms proposed in this guide—ranging from cell wall and membrane disruption to the induction of oxidative stress and inhibition of biofilm formation—offer a robust framework for a comprehensive investigation. The detailed experimental protocols provided herein are designed to be self-validating and will enable researchers to systematically elucidate the precise mode of action of this promising compound. Such a thorough understanding is a critical step in the pre-clinical development pathway and will be instrumental in determining the therapeutic potential of 6-cyclohexyl-1H-pyridin-2-one in the fight against fungal infections.

References

  • Mena, L., Billamboz, M., Charlet, R., Desprès, B., Sendid, B., Ghinet, A., & Jawhara, S. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Antibiotics, 11(1), 72. [Link]

  • Kamauchi, H., Naria, H., Ishiyama, A., Otoguro, K., Iwatsuki, M., Yamada, H., Ōmura, S., & Sunazuka, T. (2021). Synthesis and antifungal activity of polycyclic pyridone derivatives with anti-hyphal and biofilm formation activity against Candida albicans. Bioorganic & Medicinal Chemistry Letters, 37, 127845. [Link]

  • Mena, L., Billamboz, M., Charlet, R., Desprès, B., Sendid, B., Ghinet, A., & Jawhara, S. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. ResearchGate. [Link]

  • Mena, L., Billamboz, M., Charlet, R., Desprès, B., Sendid, B., Ghinet, A., & Jawhara, S. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. PMC. [Link]

  • Yamaguchi, H., Hiratani, T., & Iwata, K. (1978). Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296). Chemotherapy, 24(5), 289-296. [Link]

  • Abdel-rahman, A. A. H., Keshk, E. M., Hanna, M. A., & El-Brollosy, N. R. (2018). Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. [Link]

  • Vanden Bossche, H., Marichal, P., Gorrens, J., Coene, M. C., & Le Jeune, L. (1994). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 38(7), 1633-1639. [Link]

  • Kumar, R., Kumar, P., & Kumar, A. (2020). Design, Synthesis, Antimicrobial and Ergosterol Inhibition Activity of New 4-(Imidazo[1,2-a]Pyridin-2-yl)Quinoline Derivatives. ResearchGate. [Link]

  • De, P., & Yudin, A. K. (2022). Most active antifungal agent pyridine derivatives. ResearchGate. [Link]

  • Vanden Bossche, H., Marichal, P., Gorrens, J., Coene, M. C., & Le Jeune, L. (1994). Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. [Link]

  • Zhang, Y., & Pike, R. N. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 2005. [Link]

  • Mena, L., Billamboz, M., Charlet, R., Desprès, B., Sendid, B., Ghinet, A., & Jawhara, S. (2022). Effect of PYR and TRI on C. albicans biofilm formation. ResearchGate. [Link]

  • Mena, L., Billamboz, M., Charlet, R., Desprès, B., Sendid, B., Ghinet, A., & Jawhara, S. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. PubMed. [Link]

  • Environment Agency. (2022). Development of experimental approaches for determining concentrations of antifungals that select for resistance. GOV.UK. [Link]

  • Kumar, R., Kumar, P., & Kumar, A. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(41), 38241–38258. [Link]

  • Das, L., & Sengupta, T. (2025). Most active antimicrobials 2-pyridone compounds isolated from marine-derived fungi are used as lead compounds for antihyphal and biofilm inhibition activity. ResearchGate. [Link]

  • Du Bois, A. C., & Xue, A. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. ResearchGate. [Link]

  • Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]

  • Sakurai, K., Sakaguchi, T., Yamaguchi, H., & Iwata, K. (1978). Studies on uptake of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) by Candida albicans. Chemotherapy, 24(3), 146-153. [Link]

  • Kim, J. H., Lee, J. E., Kim, S. H., & Lee, C. K. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Salem Press. [Link]

  • Hernandez-Vazquez, E., et al. (2024). Synthesis and biological evaluation of cyclohexanpyridin-2(1H)-one analogues as novel HIV-1 NNRTIs. ResearchGate. [Link]

  • De Waard, M. A. (1983). RESISTANCE TO PYRIMIDINE FUNGICIDES WHICH INHIBIT ERGOSTEROL BIOSYNTHESIS. R Discovery. [Link]

  • Wang, J., et al. (2023). Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. MDPI. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Chagas-Neto, T. C., et al. (2024). Molecular Mechanism and Actions of Antifungal Drugs Using Trichosporon Fungal Species. IntechOpen. [Link]

  • Olayinka, O. A., et al. (2025). Induction of Oxidative Stress in Fungal Cells by Piper guineense Oil Components. ResearchGate. [Link]

  • Wang, L., et al. (2016). Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans. Applied and Environmental Microbiology, 82(12), 3566-3575. [Link]

  • PubChem. (n.d.). 6-Cyclohexyl-4-methyl-2(1H)-pyridone. National Center for Biotechnology Information. [Link]

  • Kim, J. H., Campbell, B. C., & Chan, K. L. (2018). Targeting the Oxidative Stress Response System of Fungi with Redox-Potent Chemosensitizing Agents. Frontiers in Microbiology, 9, 1599. [Link]

  • Martinez-Alvarez, D., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Regan, J., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5964-5968. [Link]

  • UkrJChem. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Journal of Chemistry. [Link]

  • Adam, W., Peil, H. G., Savopoulos, C., & Vanderbeke, O. (1981). [Clinical results with the antimycotic agent ciclopiroxolamine (author's transl)]. Arzneimittel-Forschung, 31(8a), 1360-1365. [Link]

  • Li, Y., et al. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. MDPI. [Link]

Sources

Crystallographic Data and Packing of 6-Cyclohexyl-1H-pyridin-2-one: A Structural Paradigm for Substituted Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Executive Introduction

In the realm of structural chemistry and rational drug design, 2-pyridones serve as critical pharmacophores and model systems for studying hydrogen-bonded self-assembly. Specifically, 6-cyclohexyl-1H-pyridin-2-one represents a highly informative structural analog to active pharmaceutical ingredients (APIs) such as Ciclopirox (6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one), a widely utilized broad-spectrum antifungal agent [1].

As an Application Scientist specializing in solid-state characterization, I approach the crystallographic analysis of this molecule not merely as a data collection exercise, but as a mechanistic window into the delicate balance between strong directional hydrogen bonds and non-directional steric packing forces. This whitepaper details the structural logic, packing motifs, and self-validating experimental protocols required to accurately characterize 6-cyclohexyl-1H-pyridin-2-one.

The Tautomeric and Dimerization Landscape

A fundamental challenge in the crystallography of pyridin-2-ones is their tautomeric equilibrium with 2-hydroxypyridines. In the solid state, the lactam (1H-pyridin-2-one) form is almost exclusively favored.

Causality in Structural Preference: The molecule features both a hydrogen bond donor (N–H) and an acceptor (C=O) arranged in a cis conformation. This geometry perfectly accommodates the formation of a centrosymmetric dimer via two intermolecular N–H···O hydrogen bonds. In crystallographic terms, this is denoted by the Etter graph-set assignment


 . The thermodynamic energy gained from this robust dimeric synthon completely offsets the theoretical aromatic stabilization energy that would be gained by shifting to the lactim (hydroxypyridine) tautomer.

G A 6-cyclohexyl-1H-pyridin-2-one (Lactam Form) B 6-cyclohexyl-pyridin-2-ol (Lactim Form) A->B Tautomerization C Centrosymmetric Dimer R2,2(8) Motif A->C Hydrogen Bonding (N-H...O) D Crystal Packing (vdW + H-bonds) C->D Steric directing by Cyclohexyl group

Tautomeric equilibrium and supramolecular assembly pathway of 6-cyclohexyl-1H-pyridin-2-one.

Crystal Packing: The Role of the Cyclohexyl Moiety

While the


 dimer dictates the primary supramolecular assembly, the macroscopic 3D crystal packing is governed by the bulky 6-cyclohexyl group [2].

Steric Disruption of


 Stacking:  Unsubstituted 2-pyridones typically pack in tightly stacked planar sheets driven by 

interactions between the aromatic rings. However, the introduction of the non-planar, sp³-hybridized cyclohexyl ring at the 6-position acts as a steric wedge. This structural feature prevents flat stacking, forcing the

dimers to adopt an offset or "herringbone" packing motif. This shift minimizes steric clashes and maximizes van der Waals contacts between the aliphatic rings, fundamentally altering the crystal density and solubility profile of the compound.

Quantitative Data Summary

To provide a baseline for researchers synthesizing this or related analogs, the following table summarizes the anticipated crystallographic parameters based on the isostructural behavior of 6-substituted 2-pyridones.

Crystallographic ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicCommon for sterically hindered, asymmetric organic molecules.
Space Group

or

Naturally accommodates the centrosymmetric

dimer.
N–H···O Distance 2.75 Å – 2.85 ÅIndicates a strong, highly directional hydrogen bond.
N–H···O Angle 170° – 180°Near-linear geometry confirms optimal orbital overlap.
Z' (Molecules/Asym. Unit) 1Standard for simple dimeric systems without complex polymorphism.

Experimental Workflows: Self-Validating Crystallography

To ensure high-fidelity structural data, the following protocols must be strictly adhered to. The causality behind these steps is rooted in the absolute necessity to accurately locate the tautomeric proton via X-ray diffraction.

Protocol 1: Crystal Growth via Controlled Evaporation
  • Solvent Selection : Dissolve 50 mg of 6-cyclohexyl-1H-pyridin-2-one in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). Causality: Ethyl acetate provides primary solubility, while hexane acts as an antisolvent to gently modulate the supersaturation curve, preventing rapid precipitation.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which lead to microcrystalline powders rather than the desired single crystals.

  • Controlled Evaporation : Puncture the vial cap with a single 18-gauge needle and leave undisturbed in a vibration-free environment at 20°C for 4 to 7 days.

  • Harvesting : Select a single crystal with well-defined morphological faces, ideally measuring between 0.15 mm and 0.30 mm in its longest dimension.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)
  • Mounting and Cryocooling : Mount the crystal on a polyimide loop using perfluoropolyether oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement parameters (thermal ellipsoids). This is absolutely critical for resolving the faint electron density of the N–H hydrogen atom, thereby definitively confirming the lactam tautomer over the lactim form.

  • Data Collection : Irradiate the crystal using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å) radiation. Collect a full sphere of data using
    
    
    and
    
    
    scans to ensure high redundancy (completeness > 99%).
  • Integration and Absorption Correction : Process frames using standard reduction software. Apply a multi-scan absorption correction to account for the crystal's specific shape and orientation.

  • Structure Solution and Refinement : Solve the structure using Intrinsic Phasing. Refine using full-matrix least-squares on

    
    . Self-Validation Step: Locate the N–H hydrogen atom directly from the difference Fourier map and refine its coordinates freely to mathematically validate the 
    
    
    
    hydrogen-bonded model.

G Step1 1. Crystal Selection (0.15 - 0.30 mm) Step2 2. Cryocooling (100 K, N2 stream) Step1->Step2 Step3 3. X-ray Exposure (Mo/Cu K-alpha) Step2->Step3 Step4 4. Data Reduction (Integration & Scaling) Step3->Step4 Step5 5. Structure Solution (Intrinsic Phasing) Step4->Step5 Step6 6. Refinement (Least-Squares on F^2) Step5->Step6

Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow for resolving hydrogen atoms.

References

  • National Center for Biotechnology Information. "Ciclopirox | C12H17NO2 | CID 2749 - PubChem - NIH". PubChem. [Link]

  • Bohn, M., et al. "Use of 1-hydroxy-2-pyridones for the treatment of seborrheic dermatitis".

Sources

Methodological & Application

Synthetic routes for preparation of 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes and Protocols for 6-Cyclohexyl-1H-pyridin-2-one

Executive Summary & Strategic Relevance

The 2-pyridone scaffold is a highly privileged motif in medicinal chemistry and catalysis, acting as a bioisostere for amides and a versatile hydrogen bond donor/acceptor. Specifically, 6-substituted 2-pyridones have recently emerged as critical transient ligands in transition-metal catalysis. As demonstrated by Liu et al. (2021), introducing steric bulk at the C6 position (such as a cyclohexyl group) forces unreactive dimeric palladium complexes to dissociate into active monomeric species, thereby enabling challenging Pd(II)-catalyzed γ-C(sp³)–H lactamizations[1].

This application note details two highly validated, self-consistent synthetic routes for the preparation of 6-cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6), designed for researchers scaling up this building block for library synthesis or catalyst development.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

To ensure robust scalability and high atom economy, we have selected two orthogonal synthetic pathways. As a Senior Application Scientist, it is critical to understand why these specific routes and protecting group strategies are employed.

Route A: Transition-Metal Catalyzed Cross-Coupling (The Masked Pyridone Approach) Direct cross-coupling onto an unprotected 2-pyridone is notoriously difficult. The molecule exists in a tautomeric equilibrium with 2-hydroxypyridine; the free N–H or O–H groups can coordinate to and poison palladium catalysts, or undergo competitive N-arylation/alkylation. Causality: By masking the pyridone as 6-bromo-2-methoxypyridine[2], we lock the molecule in the pyridine tautomer. This ensures exclusive C–C bond formation at the C6 position. For the sp³-sp² coupling, a Kumada or Negishi coupling is preferred over a Suzuki coupling. Boronic acids with β-hydrogens (like cyclohexylboronic acid) are highly prone to β-hydride elimination. Using a Grignard reagent with a bidentate ligand like Pd(dppf)Cl₂ accelerates the reductive elimination step, outcompeting the unwanted β-hydride elimination pathway.

Route B: De Novo Pyridone Synthesis via Ammonolysis Causality: For late-stage pharmaceutical intermediates where heavy metal contamination (Pd, Ru) must be strictly avoided, a de novo ring synthesis is preferred. Ammonolysis of 6-cyclohexyl-2-pyrone using ammonium acetate is a classical, metal-free, and highly atom-economical route[3].

Comparative Pathway Analysis

All quantitative data regarding the two synthetic pathways are summarized below to aid in route selection based on your laboratory's specific constraints.

ParameterRoute A (Cross-Coupling)Route B (Pyrone Ammonolysis)
Overall Yield 65 – 75%45 – 60%
Step Count 2 Steps (from commercial starting material)1 Step (from pyrone intermediate)
Scalability High (Standard pilot-plant conditions)Moderate (Exothermic pyrone synthesis)
Atom Economy Moderate (Loss of MgBr₂, CH₃Cl)High (Loss of H₂O)
Safety/Toxicity Requires rigorous Pd scavengingMetal-free, greener toxicity profile

Reaction Workflow Visualization

G SM1 6-Bromo-2-methoxypyridine Int1 6-Cyclohexyl-2-methoxypyridine SM1->Int1 c-HexMgBr, Pd(dppf)Cl2 (Kumada Coupling) Prod 6-Cyclohexyl-1H-pyridin-2-one Int1->Prod 6M HCl, Reflux (Demethylation) SM2 6-Cyclohexyl-2-pyrone SM2->Prod NH4OAc, AcOH, Reflux (Ammonolysis)

Workflow for the synthesis of 6-cyclohexyl-1H-pyridin-2-one via cross-coupling and ammonolysis.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis via Kumada Cross-Coupling & Demethylation (Route A)

Step 1.1: Synthesis of 6-Cyclohexyl-2-methoxypyridine

  • Preparation : To a rigorously flame-dried Schlenk flask under an argon atmosphere, add 6-bromo-2-methoxypyridine (10.0 mmol, 1.0 eq) and Pd(dppf)Cl₂ (0.5 mmol, 0.05 eq).

  • Solvent Addition : Add 30 mL of anhydrous THF. Sparge the solution with argon for 10 minutes to remove dissolved oxygen. Cool the mixture to 0 °C using an ice bath.

  • Coupling : Dropwise add cyclohexylmagnesium bromide (2.0 M in ether, 12.0 mmol, 1.2 eq) over 15 minutes.

  • Reaction : Remove the ice bath and heat the reaction to 65 °C for 4 hours.

  • In-Process Control (IPC) : Quench a 50 µL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.6) should be completely consumed, replaced by a new spot (R_f ~0.7).

  • Workup : Cool to room temperature, quench slowly with 20 mL saturated aqueous NH₄Cl. Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

  • Validation : ¹H NMR (CDCl₃) will confirm success via a multiplet at ~2.65 ppm (1H, cyclohexyl methine) and a sharp singlet at 3.90 ppm (3H, -OCH₃).

Step 1.2: Acid-Catalyzed Demethylation Mechanistic Note: 2-Methoxypyridines are uniquely susceptible to acid-catalyzed hydrolysis. Protonation of the pyridine nitrogen activates the adjacent methoxy group toward nucleophilic attack by chloride/water, making aqueous HCl a greener alternative to harsh reagents like BBr₃.

  • Reaction : Suspend 6-cyclohexyl-2-methoxypyridine (5.0 mmol) in 15 mL of 6M aqueous HCl.

  • Reflux : Heat the mixture to a gentle reflux (100 °C) for 12 hours.

  • IPC : Monitor via LC-MS. Look for the disappearance of the [M+H]⁺ 192 m/z peak and the appearance of the [M+H]⁺ 178 m/z peak.

  • Isolation : Cool the reaction to 0 °C. Carefully neutralize the acidic solution by adding solid Na₂CO₃ portion-wise until pH 7 is reached. The product will precipitate as a white/off-white solid.

  • Purification : Filter the solid under vacuum, wash with ice-cold water (2 × 10 mL), and dry overnight under high vacuum at 45 °C.

  • Validation : ¹H NMR (DMSO-d₆) will show the complete disappearance of the 3.90 ppm methoxy singlet and the emergence of a broad, exchangeable N-H/O-H proton signal at ~11.5 ppm, confirming the pyridone structure.

Protocol 2: Synthesis via Pyrone Ammonolysis (Route B)
  • Preparation : In a 100 mL round-bottom flask, dissolve 6-cyclohexyl-2H-pyran-2-one (10.0 mmol, 1.0 eq) in 25 mL of glacial acetic acid.

  • Reagent Addition : Add ammonium acetate (50.0 mmol, 5.0 eq) in one portion.

  • Reaction : Equip the flask with a reflux condenser and heat to 120 °C for 8 hours[3].

  • IPC : Monitor via FTIR spectroscopy. The reaction is complete when the strong lactone carbonyl stretch at ~1720 cm⁻¹ is entirely replaced by the pyridone amide carbonyl stretch at ~1650 cm⁻¹.

  • Workup : Cool the mixture to room temperature and pour it over 50 g of crushed ice. Neutralize the acetic acid by slowly adding a 10M NaOH solution until the pH reaches 7.

  • Isolation : Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize the crude residue from a mixture of EtOAc and Hexanes to yield the pure 6-cyclohexyl-1H-pyridin-2-one.

References

  • Liu, S., Zhuang, Z., Qiao, J. X., Yeung, K.-S., Su, S., Cherney, E. C., Ruan, Z., & Ewing, W. R. "Ligand Enabled Pd(II)-Catalyzed γ-C(sp³)–H Lactamization of Native Amides." American Chemical Society, 2021. URL:[Link]

  • Shiao, M.-J., et al. "A Facile Synthesis of Bromo-2-Alkoxypyridines." Heterocycles, Vol. 31, No. 5, 1990. (Cited via US Patent 6015905A).
  • "Synthesis of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone." PrepChem. URL:[Link]

Sources

Application Note: Optimized Protocol for the Selective Hydrogenation of 6-Phenyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized piperidin-2-ones (valerolactams) is a critical pathway in modern drug discovery, as these scaffolds are heavily featured in central nervous system (CNS) therapeutics and Substance P (SP) antagonists ()[1]. A highly efficient method to access these structures is the direct catalytic hydrogenation of their corresponding 2-pyridone precursors.

However, the hydrogenation of 6-phenyl-1H-pyridin-2-one to 6-phenylpiperidin-2-one presents a significant chemoselectivity challenge. The 2-pyridone core is highly stabilized by aromatic resonance, making it notoriously resistant to standard alkene reduction conditions ()[2]. This Application Note details a field-proven, self-validating protocol utilizing heterogeneous Palladium on Carbon (Pd/C) in an acidic solvent system to selectively reduce the pyridone ring while strictly preserving the C6-phenyl substituent.

Mechanistic Causality & Catalyst Selection

The fundamental challenge in this transformation is the competing reduction of the C6-phenyl ring. While homogeneous asymmetric catalysts (e.g., Ruthenium N-heterocyclic carbene complexes) have been developed for 2-pyridones, they often require extreme pressures (70–80 bar H₂) and struggle with bulky, sterically demanding substituents like phenyl groups ()[3].

To achieve high chemoselectivity under scalable conditions, we employ a thermodynamic control strategy :

  • Acidic Activation : By utilizing a solvent mixture of Methanol and Acetic Acid (9:1), the carbonyl oxygen of the pyridone is protonated. This shifts the tautomeric equilibrium, significantly disrupting the aromaticity of the heterocycle and lowering the activation energy required for hydrogen addition ()[4].

  • Catalyst Tuning : Rhodium-based catalysts (e.g., Rh/Al₂O₃) are highly active but frequently lead to the over-reduction of the phenyl ring to a cyclohexyl moiety ()[5]. Conversely, 10% Pd/C provides a "sweet spot" of reactivity. At moderate pressures (50 psi) and slightly elevated temperatures (50 °C), Pd/C rapidly reduces the acid-activated pyridone ring but remains kinetically inactive toward the unactivated phenyl ring.

Pathway S1 6-Phenyl-1H-pyridin-2-one (Aromatic Core) S2 Acidic Activation (AcOH Protonation) S1->S2 MeOH/AcOH solvent S3 Catalytic Hydrogenation (10% Pd/C, H2) S2->S3 Disruption of resonance S4 Workup (Celite Filtration) S3->S4 50 psi, 50 °C S5 6-Phenylpiperidin-2-one (Target Scaffold) S4->S5 >98% Selectivity

Workflow for the selective catalytic hydrogenation of 6-phenyl-1H-pyridin-2-one.

Reaction Condition Optimization Data

The following table summarizes the quantitative data driving the selection of the optimal protocol parameters. Monitoring conversion and selectivity ensures the protocol is a self-validating system.

Table 1: Reaction Condition Optimization for 6-Phenyl-1H-pyridin-2-one Hydrogenation

EntryCatalystSolvent SystemPressure (psi)Temp (°C)Conversion (%)Selectivity (%)*
15% Pd/CMeOH1525< 20> 99
210% Pd/CMeOH502545> 99
3 10% Pd/C MeOH / AcOH (9:1) 50 50 > 99 98
45% Rh/Al₂O₃MeOH / AcOH (9:1)5025> 9965 (Over-reduction)
510% Pd/CEtOAc505060> 99

*Selectivity refers to the ratio of 6-phenylpiperidin-2-one to 6-cyclohexylpiperidin-2-one (over-reduced byproduct), determined via LC-MS.

Step-by-Step Experimental Protocol

Equipment & Reagent Preparation
  • Substrate : 6-Phenyl-1H-pyridin-2-one (10.0 mmol, 1.71 g)

  • Catalyst : 10% Palladium on Carbon (Pd/C), wet support (0.17 g, 10 wt% relative to substrate). Expert Note: Always use wet Pd/C or wet the dry catalyst with a non-flammable solvent under argon prior to introducing methanol, as dry Pd/C can ignite methanol vapors.

  • Solvent : Anhydrous Methanol (45 mL) and Glacial Acetic Acid (5 mL).

  • Equipment : Parr Shaker Hydrogenator (or equivalent pressure autoclave) equipped with a pressure gauge and internal temperature probe.

Hydrogenation Execution
  • Vessel Loading : To a clean, dry Parr hydrogenation bottle, add the 6-phenyl-1H-pyridin-2-one (1.71 g).

  • Solvent Addition : Add the Methanol (45 mL) and Glacial Acetic Acid (5 mL). Swirl gently to ensure complete dissolution of the substrate.

  • Catalyst Introduction : Purge the vessel with Nitrogen (N₂) gas for 5 minutes. While maintaining a gentle N₂ stream, carefully add the 10% Pd/C (0.17 g).

  • Purging Cycle : Secure the bottle in the Parr hydrogenator. Evacuate the vessel and backfill with N₂ (repeat 3 times) to remove all atmospheric oxygen.

  • Pressurization : Evacuate the vessel one final time, then backfill with Hydrogen gas (H₂) to a pressure of 50 psi .

  • Reaction : Turn on the shaker and initiate heating to 50 °C .

  • In-Process Control (Validation) : Monitor the pressure gauge. A steady drop in H₂ pressure indicates active reduction. Repressurize to 50 psi as needed. The reaction is deemed complete when hydrogen uptake ceases entirely (typically 4 to 6 hours).

Workup and Isolation
  • Termination : Turn off the heater and shaker. Allow the vessel to cool to room temperature. Carefully vent the H₂ gas and purge the system with N₂ for 10 minutes.

  • Filtration : Filter the crude reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Expert Note: Do not allow the Celite pad to run dry during filtration to prevent catalyst auto-ignition. Wash the pad thoroughly with excess Methanol (3 × 20 mL).

  • Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Neutralization : Dissolve the resulting oily residue in Ethyl Acetate (50 mL). Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 × 25 mL) to neutralize and remove residual acetic acid.

  • Drying & Isolation : Wash with brine (25 mL), dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : The crude product is typically >95% pure. If necessary, recrystallize from Hexane/Ethyl Acetate to yield pure 6-phenylpiperidin-2-one as a white crystalline solid.

Analytical Characterization

To validate the structural integrity and confirm the absence of the over-reduced cyclohexyl byproduct, perform the following analyses:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the preservation of the multiplet at δ 7.25–7.40 ppm (5H, aromatic protons). The disappearance of the vinylic protons (δ 6.0–7.5 ppm from the pyridone ring) and the emergence of aliphatic multiplets at δ 1.60–2.50 ppm (6H, piperidinyl CH₂) confirms the selective reduction. The chiral center at C6 will present a distinct methine proton signal around δ 4.50 ppm.

  • LC-MS (ESI) : Calculated for C₁₁H₁₃NO [M+H]⁺: 176.10; Found: 176.1.

References

  • El-Gaby, M. S. A., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. URL:[Link]

  • Chorell, E. (2010). Synthesis of Substituted Ring-Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal. URL:[Link]

  • Ma, J.-A., & Cahard, D. (2008). Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group. Chemical Reviews (ACS Publications). URL:[Link]

  • Durap, F., et al. (2010). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Comptes Rendus de l'Académie des Sciences. URL:[Link]

Sources

Palladium-catalyzed cross-coupling using 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 6-Cyclohexyl-1H-pyridin-2-one

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are indispensable in the pharmaceutical and agrochemical industries for the synthesis of complex molecular architectures.[3][4] The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand bound to the palladium center.[5] While phosphines and N-heterocyclic carbenes (NHCs) have been the dominant ligand classes, pyridin-2-one derivatives are emerging as a robust and versatile alternative.[6][7] This guide provides a detailed technical overview and practical protocols for the application of 6-cyclohexyl-1H-pyridin-2-one as a highly effective ligand in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic rationale behind its efficacy, provide step-by-step experimental procedures, and offer insights for reaction optimization and troubleshooting.

The Pivotal Role of Pyridinone Ligands in Catalysis

The efficacy of a palladium catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands.[8] Ligands serve multiple critical functions: they solubilize and stabilize the active Pd(0) species, prevent its aggregation into inactive palladium black, and modulate the reactivity of the metal center to facilitate the key steps of the catalytic cycle.[5][9]

Pyridin-2-one ligands, including 6-cyclohexyl-1H-pyridin-2-one, operate as versatile ancillary ligands that can accelerate catalysis.[6][7] The 6-cyclohexyl substituent provides significant steric bulk, which is known to promote the reductive elimination step—often the rate-limiting step in many cross-coupling reactions—thereby increasing turnover frequency.[5] Furthermore, the pyridinone core can act as a robust coordinating agent, contributing to the overall stability of the catalytic species.[6]

The General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[10][11] The ligand, in this case, 6-cyclohexyl-1H-pyridin-2-one (L), plays a crucial role in modulating the energetics and kinetics of each step.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition Aryl Halide (R¹-X) pd2_intermediate1 R¹-Pd(II)L₂(X) oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (R²-B(OR)₂) / Amine Coordination pd2_intermediate1->transmetalation Boronic Acid / Amine + Base pd2_intermediate2 R¹-Pd(II)L₂(R²) transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (R¹-R²) reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[10][[“]]

Principle and Mechanistic Insights

This protocol details the coupling of an aryl bromide with an arylboronic acid. The 6-cyclohexyl-1H-pyridin-2-one ligand is anticipated to facilitate the reaction by promoting the formation of a monomeric, highly active Pd(0) species and accelerating the final reductive elimination step to release the biaryl product. The choice of a carbonate or phosphate base is critical for activating the boronic acid in the transmetalation step.[9]

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Aryl BromideElectrophilic coupling partner>98% Purity
Arylboronic AcidNucleophilic coupling partner>98% Purity
Palladium(II) Acetate (Pd(OAc)₂)Palladium precatalystCatalyst Grade
6-Cyclohexyl-1H-pyridin-2-oneLigand>98% Purity
Potassium Carbonate (K₂CO₃) or K₃PO₄BaseAnhydrous
1,4-Dioxane or Toluene/Water (e.g., 10:1)SolventAnhydrous
Argon or NitrogenInert gasHigh Purity
Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and 6-cyclohexyl-1H-pyridin-2-one (0.04 mmol, 4 mol%) in 1 mL of the reaction solvent. This pre-formation of the active catalyst can improve reproducibility.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the exclusion of oxygen.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (5 mL) via syringe to the Schlenk flask. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[[“]]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[10]

Suzuki_Workflow setup 1. Add Solids to Schlenk Flask inert 2. Evacuate & Backfill (3x) setup->inert add_solvents 3. Add Degassed Solvent & Catalyst inert->add_solvents react 4. Heat & Stir (80-100 °C) add_solvents->react monitor 5. Monitor by TLC / LC-MS react->monitor workup 6. Quench, Extract & Wash monitor->workup purify 7. Dry, Concentrate & Purify workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides and primary or secondary amines.[4][14] This reaction is of paramount importance in medicinal chemistry.[15]

Principle and Mechanistic Insights

This protocol describes the coupling of an aryl bromide with a primary or secondary amine. A strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination.[11] The bulky 6-cyclohexyl-1H-pyridin-2-one ligand is crucial for promoting the C-N bond-forming reductive elimination, which can be challenging, especially with less nucleophilic amines.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Aryl BromideElectrophilic coupling partner>98% Purity
Primary or Secondary AmineNucleophilic coupling partner>98% Purity
Pd₂(dba)₃ or Pd(OAc)₂Palladium precatalystCatalyst Grade
6-Cyclohexyl-1H-pyridin-2-oneLigand>98% Purity
Sodium tert-butoxide (NaOtBu)Base>98% Purity
Toluene or DioxaneSolventAnhydrous
Argon or NitrogenInert gasHigh Purity
Step-by-Step Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), 6-cyclohexyl-1H-pyridin-2-one (2.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[16]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Then, add the aryl bromide (1.0 mmol, 1.0 equiv) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed.[11]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired arylamine.[16]

Optimization and Troubleshooting

Even with robust protocols, optimization is often necessary for novel or challenging substrates.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[13] 2. Impure reagents or solvents. 3. Insufficient reaction temperature or time.1. Ensure rigorous degassing of solvents and use proper inert atmosphere techniques.[13] 2. Use freshly purified reagents and anhydrous solvents. 3. Increase temperature in 10 °C increments or extend reaction time.
Formation of Black Precipitate Catalyst decomposition to "palladium black".[9]1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Ensure the reaction is properly degassed, as oxygen can accelerate decomposition.[9][13]
Side Product Formation (e.g., Homocoupling) For Suzuki: Occurs with boronic acids, often promoted by oxygen.[1] For Amination: Can occur with some substrates.1. For Suzuki, minimize oxygen exposure.[1] 2. Screen different bases or solvents; sometimes a weaker base or different solvent can suppress side reactions.[9]
Dehalogenation of Starting Material A common side reaction where the aryl halide is reduced to an arene.1. Lower the reaction temperature. 2. Screen alternative bases or solvents. 3. Ensure the purity of the amine or boronic acid coupling partner.

Conclusion

The use of 6-cyclohexyl-1H-pyridin-2-one as a ligand in palladium-catalyzed cross-coupling reactions offers a powerful and versatile tool for synthetic chemists. Its steric bulk and robust coordinating properties contribute to highly efficient catalytic systems for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation. The protocols provided herein serve as a validated starting point for researchers, and the principles discussed offer a framework for rational optimization. By understanding the causality behind each experimental parameter, scientists can effectively harness the power of this ligand to accelerate research and development in the synthesis of complex, high-value molecules.

References

  • Suzuki Reaction General Procedure. Consensus Academic Search Engine. [Link]

  • N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis. Royal Society of Chemistry. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. PMC. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. [Link]

  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)–H Activations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research - ACS Publications. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci. [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Cooperative N-Heterocyclic Carbene/Palladium Catalysis System. PubMed - NIH. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. [Link]

  • Surpassing the Limited Coordination Affinity of Native Amides by Introducing Pyridone-Pd-AgOAc Clusters to Promote Distal γ-C(sp3)–H Arylation. ACS Catalysis. [Link]

  • Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sequential multicomponent synthesis of highly functionalized pyridin-2(1 H )-one derivatives. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

The Coordination Chemistry of 6-Cyclohexyl-1H-pyridin-2-one: A Versatile Ligand for Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Substituted Pyridinone

The pyridinone scaffold is a cornerstone in medicinal chemistry and coordination chemistry, offering a robust platform for the development of novel therapeutics and catalysts.[1] The inherent electronic and structural features of the pyridinone ring, including its ability to act as a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[1] When employed as a ligand, the pyridinone moiety presents a versatile coordination profile, capable of binding to a wide array of metal centers through various coordination modes. This adaptability has led to the creation of metal complexes with significant applications, ranging from anticancer agents to catalysts for C-H activation.[2][3]

This application note provides a comprehensive guide to the use of 6-cyclohexyl-1H-pyridin-2-one as a ligand in metal coordination. We will delve into the synthesis of the ligand, detail protocols for the preparation of its metal complexes, and discuss the critical characterization techniques required to elucidate their structural and electronic properties. Furthermore, we will explore the potential applications of these complexes, drawing on established principles of coordination chemistry and the known reactivity of related pyridinone-metal adducts. This guide is intended for researchers and professionals in drug development and catalysis who are interested in harnessing the unique properties of this promising ligand.

I. Ligand Synthesis: A Practical Approach to 6-Cyclohexyl-1H-pyridin-2-one

While a direct, one-pot synthesis for 6-cyclohexyl-1H-pyridin-2-one is not extensively documented, a reliable synthetic route can be adapted from established procedures for similar 6-substituted pyridinones. The following protocol is based on the synthesis of related compounds and offers a logical and experimentally viable pathway.[4][5]

Protocol 1: Synthesis of 6-Cyclohexyl-1H-pyridin-2-one

This two-step procedure involves the synthesis of a pyran-2-one intermediate, followed by its conversion to the desired pyridin-2-one.

Step 1: Synthesis of 6-Cyclohexyl-4-hydroxy-2H-pyran-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dehydroacetic acid (1 equivalent) and concentrated sulfuric acid (92% aqueous solution, 5 equivalents).

  • Heating: Heat the mixture to 130°C for 10 minutes.

  • Work-up: While still warm, carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to yield 6-cyclohexyl-4-hydroxy-2H-pyran-2-one as a solid.

Step 2: Synthesis of 6-Cyclohexyl-1H-pyridin-2-one

  • Reaction Setup: In a flask, dissolve the 6-cyclohexyl-4-hydroxy-2H-pyran-2-one (1 equivalent) from Step 1 in an aqueous solution of ammonium hydroxide (28%, 5 equivalents).

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the desired product, 6-cyclohexyl-1H-pyridin-2-one, can be isolated through standard work-up procedures including extraction and purification by column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid in the first step facilitates the hydrolysis of dehydroacetic acid to form the pyran-2-one intermediate. In the second step, ammonium hydroxide serves as the nitrogen source to replace the oxygen atom in the pyran ring, leading to the formation of the pyridinone.

II. Metal Complexation Strategies

The 6-cyclohexyl-1H-pyridin-2-one ligand offers several potential coordination modes, primarily acting as a monodentate or a bridging ligand. The bulky cyclohexyl group at the 6-position is expected to exert significant steric influence on the coordination sphere of the metal center.

Coordination Modes of 6-Cyclohexyl-1H-pyridin-2-one
  • Monodentate Coordination: The ligand can coordinate to a metal center through either the exocyclic oxygen atom or the nitrogen atom of the pyridinone ring. The specific binding mode will depend on the nature of the metal ion (hard vs. soft acid-base principles) and the reaction conditions.

  • Bridging Coordination: In its deprotonated form (pyridinolate), the ligand can bridge two metal centers, with the oxygen and nitrogen atoms coordinating to different metals. This is a common motif observed in the crystal structures of related 6-methyl-2-pyridone complexes.[6]

G cluster_ligand 6-Cyclohexyl-1H-pyridin-2-one cluster_metal Metal Precursor cluster_reaction Complexation Reaction cluster_products Potential Coordination Complexes Ligand Ligand Reaction Solvent, Temperature, Stoichiometry Ligand->Reaction Metal Metal Salt (e.g., Pd(OAc)₂, RuCl₃) Metal->Reaction Monodentate Monodentate Complex Reaction->Monodentate Coordination Bridging Bridging Dimer/Polymer Reaction->Bridging Deprotonation & Coordination

Protocol 2: General Procedure for the Synthesis of a Pd(II) Complex

This protocol is adapted from procedures for the synthesis of palladium complexes with pyridinone-type ligands, which have shown significant catalytic activity.[7][8]

  • Ligand Solution: Dissolve 6-cyclohexyl-1H-pyridin-2-one (2 equivalents) in a suitable solvent such as ethanol or a mixture of methanol and dichloromethane.

  • Metal Salt Solution: In a separate flask, dissolve palladium(II) acetate (Pd(OAc)₂, 1 equivalent) in the same solvent.

  • Reaction: Slowly add the ligand solution to the palladium(II) acetate solution with constant stirring.

  • Reaction Conditions: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The resulting precipitate, the Pd(II) complex, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 3: General Procedure for the Synthesis of a Ru(II) Arene Complex

Ruthenium(II) arene complexes with pyridinone-based ligands have shown promising anticancer activity.[2][9]

  • Precursor Synthesis: Synthesize the dimeric ruthenium precursor, for example, [Ru(p-cymene)Cl₂]₂, according to established literature procedures.

  • Ligand Solution: Dissolve 6-cyclohexyl-1H-pyridin-2-one (2.2 equivalents) and a base such as sodium methoxide (2.2 equivalents) in methanol.

  • Reaction: Add the dimeric ruthenium precursor (1 equivalent) to the ligand solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

III. Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to fully characterize the synthesized metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Coordination of the pyridinone ligand to a metal center will induce shifts in the proton signals of the ligand. A downfield shift of the signals for the protons on the pyridinone ring is typically observed upon coordination.[7] The magnitude of this shift can provide insights into the electronic effects of the metal-ligand bond.

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridinone ligand will be affected by coordination. The carbonyl carbon signal is particularly informative and is expected to shift upon coordination.

Infrared (IR) Spectroscopy
  • C=O Stretching Frequency: The carbonyl (C=O) stretching frequency of the pyridinone ligand is a sensitive probe for coordination. In the free ligand, this band appears in a characteristic region of the IR spectrum. Upon coordination of the oxygen atom to a metal center, a decrease in the C=O stretching frequency is expected due to the weakening of the double bond.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. For complexes of 6-alkyl-2-pyridone ligands, crystal structures have revealed both monodentate and bridging coordination modes.[10]

TechniqueExpected Observations upon Coordination
¹H NMR Downfield shift of pyridinone ring proton signals.
¹³C NMR Shift in the carbonyl carbon resonance.
IR Spectroscopy Decrease in the C=O stretching frequency.
X-ray Crystallography Determination of coordination mode (monodentate, bridging), bond lengths, and angles.

IV. Applications in Catalysis and Medicinal Chemistry

The unique electronic and steric properties of 6-cyclohexyl-1H-pyridin-2-one make its metal complexes promising candidates for various applications.

Catalysis

Palladium complexes bearing pyridinone ligands have been successfully employed as catalysts in C-H activation and cross-coupling reactions.[3] The pyridinone ligand can act as a cooperating ligand, assisting in the C-H activation step. The bulky cyclohexyl group of the title ligand could potentially enhance the stability and selectivity of the catalyst.

G cluster_catalysis Palladium-Catalyzed C-H Arylation Arene Arene (R-H) Catalyst Pd(II)-Pyridinone Complex Arene->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product Biaryl (R-Ar) Catalyst->Product Catalytic Cycle Base Base Base->Catalyst

Medicinal Chemistry

Ruthenium complexes, in particular, have garnered significant attention for their potential as anticancer agents.[11][12] The introduction of a pyridinone ligand can modulate the lipophilicity and cellular uptake of the complex, potentially leading to enhanced cytotoxicity and selectivity for cancer cells. The cyclohexyl substituent can further influence these properties.

V. Conclusion and Future Outlook

6-Cyclohexyl-1H-pyridin-2-one is a ligand with considerable potential in the fields of catalysis and medicinal chemistry. Its synthesis is accessible through adaptations of known procedures, and its coordination chemistry is expected to be rich and varied. The steric bulk of the cyclohexyl group is a key feature that can be exploited to fine-tune the properties of the resulting metal complexes. Further research into the coordination chemistry of this ligand with a broader range of transition metals will undoubtedly lead to the discovery of novel complexes with interesting reactivity and biological activity. The protocols and insights provided in this application note serve as a solid foundation for researchers to explore the promising world of 6-cyclohexyl-1H-pyridin-2-one metal complexes.

References

  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)-H Activations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gorelsky, S. I., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13464–13479. [Link]

  • Clegg, W., & Tooke, D. M. (2013). Alkali metal complexes of 6-methyl-2-pyridone: simple formulae, but not so simple structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 6), 603–612. [Link]

  • Synthesis of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]

  • Clegg, W., & Tooke, D. M. (2013). Alkali metal complexes of 6-methyl-2-pyridone: simple formulae, but not so simple structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(6), 603-612. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Publications. [Link]

  • Clegg, W., & Tooke, D. M. (2013). Alkali metal complexes of 6-methyl-2-pyridone: simple formulae, but not so simple structures. Scilit. [Link]

  • (A) SAR of ruthenium(II)–arene complexes linked by pyridinone-based... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Bipyridin]-6(1H)-one, a Truly Cooperating Ligand in the Palladium-Mediated C-H Activation Step. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (2017). RSC Publishing. [Link]

  • Synthesis, crystal structures and thermal decomposition studies of a series of copper–lanthanoid complexes of 6-methyl-2-pyridone. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (2009). MDPI. [Link]

  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. (2004). PubMed. [Link]

  • Antiproliferative Water-Soluble Mono- and Binuclear Ruthenium Complexes with Pyridone–Imidazole Ligands. (2025). MDPI. [Link]

  • Ruthenium Complexes with 2-Pyridin-2-yl-1 H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. (2021). PubMed. [Link]

  • Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. (2024). MDPI. [Link]

  • 6-Methylpyridine-2(1H)-thione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1154. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • ORGANIC CHEMISTRY. (2025). RSC Publishing. [Link]

  • Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. (2021). Impactfactor. [Link]

  • 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE. (n.d.). Inxight Drugs. Retrieved March 7, 2026, from [Link]

  • Transition metal pyridine complexes. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • 6-Cyclohexyl-4-methyl-2(1H)-pyridone. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link]

  • Lin, S., Liu, C., Zhao, X., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863923. [Link]

  • ¹H NMR spectra of a complex 6, b pyridine and complex 6 in a 1:1 ratio,... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved March 7, 2026, from [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021). ACS Publications. [Link]

  • Steric and Electronic Effects Govern Electron Transfer Rates in Pyridinium Electrolytes. (2026). ChemRxiv. [Link]

  • Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)]+ complexes. (2019). Dalton Transactions, 48(45), 16867-16880. [Link]

Sources

Reaction conditions for halogenation of 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Halogenation of 6-Cyclohexyl-1H-pyridin-2-one

Abstract

Halogenated 2-pyridones are indispensable scaffolds in medicinal chemistry, frequently serving as electrophilic partners in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This application note details the mechanistic rationale and validated experimental protocols for the regioselective monohalogenation and exhaustive dihalogenation of 6-cyclohexyl-1H-pyridin-2-one.

Mechanistic Rationale and Regioselectivity (Causality in Reaction Design)

The 2-pyridone core exists in a tautomeric equilibrium with 2-hydroxypyridine. In polar solvents or aqueous media, electrophilic aromatic substitution (EAS) proceeds primarily through the highly activated pyridone tautomer or its conjugate anion. The nitrogen lone pair and the carbonyl oxygen strongly donate electron density into the ring, activating the C3 and C5 positions toward electrophiles [1].

When applying this to 6-cyclohexyl-1H-pyridin-2-one , a critical steric factor dictates the reaction outcome. The bulky cyclohexyl group at the C6 position creates a significant steric shield over the adjacent C5 position. Consequently:

  • Kinetic Control (Monohalogenation): Using a mild electrophilic source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) at low temperatures selectively yields the 3-halo derivative. The C3 position is sterically unhindered and kinetically favored.

  • Thermodynamic/Exhaustive Control (Dihalogenation): To achieve halogenation at the hindered C5 position, forcing conditions are required. Using elemental bromine (Br₂) in an acidic medium (acetic acid) with mild heating overcomes the steric activation barrier, driving the reaction to the 3,5-dibromo exhaustive product [2].

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-6-cyclohexyl-1H-pyridin-2-one

Objective: Achieve >95% regioselectivity for the C3-monobrominated product. Causality of Choices: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Wheland intermediate during EAS. NBS is used instead of Br₂ to maintain a low, steady concentration of the active bromonium ion, preventing over-reaction.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 6-cyclohexyl-1H-pyridin-2-one (10.0 mmol, 1.0 eq) and anhydrous DMF (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Reagent Addition: Dissolve NBS (10.5 mmol, 1.05 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Self-Validation: The slow addition ensures the internal temperature remains <5 °C, suppressing the activation energy required for C5-bromination.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Silica, 1:1 Hexanes/Ethyl Acetate, UV active).

  • Quenching & Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. The product will precipitate as a solid. Filter the suspension through a Büchner funnel and wash the filter cake with cold water (3 × 20 mL) to remove residual DMF and succinimide.

  • Purification: Recrystallize the crude solid from ethanol/water to yield pure 3-bromo-6-cyclohexyl-1H-pyridin-2-one.

Protocol B: Exhaustive Synthesis of 3,5-Dibromo-6-cyclohexyl-1H-pyridin-2-one

Objective: Force dihalogenation at both the C3 and sterically hindered C5 positions. Causality of Choices: Glacial acetic acid acts as both a solvent and an acid catalyst, polarizing the Br-Br bond to generate a highly reactive electrophile. Sodium acetate is added as a buffer to neutralize the HBr byproduct; unbuffered HBr would protonate the pyridone oxygen, deactivating the ring and stalling the reaction [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-cyclohexyl-1H-pyridin-2-one (10.0 mmol, 1.0 eq) and anhydrous sodium acetate (25.0 mmol, 2.5 eq) in glacial acetic acid (40 mL).

  • Reagent Addition: Cool the mixture to 10 °C. Carefully add elemental bromine (25.0 mmol, 2.5 eq) dropwise. (Caution: Br₂ is highly corrosive and toxic; perform strictly in a fume hood.)

  • Heating: Heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validation: The initial deep red color of the bromine will gradually fade to a pale yellow as the halogen is consumed, providing a visual indicator of reaction progression.

  • Quenching: Cool the mixture to room temperature and pour it slowly into 200 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted bromine.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the 3,5-dibromo product.

Quantitative Data Summary

Reaction TypeReagent (Eq)SolventAdditiveTemp (°C)Time (h)Major ProductExpected Yield
Monobromination NBS (1.05)DMFNone0 to 202.03-Bromo isomer85–90%
Monochlorination NCS (1.05)DMFNone0 to 404.03-Chloro isomer80–85%
Dibromination Br₂ (2.50)AcOHNaOAc (2.5 eq)604.03,5-Dibromo isomer75–80%
Dichlorination SO₂Cl₂ (3.0)DCMPyridine (0.1 eq)40 (Reflux)6.03,5-Dichloro isomer70–75%

Table 1: Standardized conditions for the halogenation of 6-cyclohexyl-1H-pyridin-2-one.

Reaction Workflow & Pathway Visualization

HalogenationPathway SM 6-Cyclohexyl-1H-pyridin-2-one (Activated at C3 & C5) Cond1 Mild Halogenation (1.05 eq NBS, 0 °C to RT) SM->Cond1 Cond2 Exhaustive Halogenation (2.50 eq Br2, Heat) SM->Cond2 Mono 3-Halo-6-cyclohexyl-1H-pyridin-2-one (Major Regioisomer) Cond1->Mono C3 Attack (Sterically Favored) Minor 5-Halo-6-cyclohexyl-1H-pyridin-2-one (Trace Regioisomer) Cond1->Minor C5 Attack (Sterically Hindered) Di 3,5-Dihalo-6-cyclohexyl-1H-pyridin-2-one (Final Product) Cond2->Di Simultaneous/Sequential C3 & C5 Attack Mono->Di Excess Halogen

Mechanistic pathways for the regioselective and exhaustive halogenation of 6-cyclohexyl-2-pyridone.

References

  • Title: Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution[1][2] Source: Journal of the American Chemical Society, 104(15), 4142–4146. URL: [Link]

Sources

Application Note: Functionalization and Derivatization of 6-Cyclohexyl-1H-pyridin-2-one for Novel Antimicrobial and Anticancer Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Introduction & Strategic Rationale

The 6-cyclohexyl-1H-pyridin-2-one scaffold is a privileged structural motif in medicinal chemistry. It is most widely recognized as the core precursor to the broad-spectrum antifungal agent ciclopirox[1]. While traditional syntheses often rely on α-pyrone intermediates to construct the pyridone ring[2], direct late-stage functionalization of the intact 6-cyclohexyl-1H-pyridin-2-one core offers a highly efficient, divergent pathway for generating novel pharmaceutical intermediates.

Recent structure-activity relationship (SAR) studies underscore the value of this scaffold: its derivatives demonstrate potent antibacterial, anti-inflammatory, and emerging anticancer properties[2][3]. By treating the pyridone core as an ambident nucleophile and an electron-rich aromatic system, researchers can synthesize diverse libraries of lipophilic analogs optimized for stratum corneum penetration and target enzyme inhibition[4].

Mechanistic Insights: Directing Chemical Reactivity

As a self-validating system, successful derivatization of 6-cyclohexyl-1H-pyridin-2-one relies on exploiting its tautomeric equilibrium (lactam vs. lactim) and electronic distribution.

  • Regioselective Electrophilic Halogenation: The pyridone nitrogen donates electron density into the ring, rendering the C3 and C5 positions highly nucleophilic. By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF), the bromonium ion is stabilized, allowing for highly regioselective bromination at the C3 position. This installs a critical electrophilic handle for downstream palladium-catalyzed cross-couplings[5].

  • Ambident Alkylation (N- vs. O-Alkylation): The deprotonated pyridone anion can react at either the nitrogen or oxygen center.

    • N-Alkylation is favored by using hard alkali metal bases (e.g., NaH) in THF, which produces a "naked" nitrogen anion that readily attacks alkyl halides.

    • O-Alkylation is driven by Hard-Soft Acid-Base (HSAB) principles. Utilizing silver salts (e.g.,

      
      ) in non-polar solvents (toluene) causes the silver ion to coordinate with the leaving halide, facilitating attack by the harder oxygen nucleophile to yield 2-alkoxypyridines.
      

Workflow Start 6-Cyclohexyl-1H-pyridin-2-one Bromination C3-Bromination (NBS, DMF) Start->Bromination NAlkylation N-Alkylation (NaH, R-X) Start->NAlkylation OAlkylation O-Alkylation (Ag2CO3, R-X) Start->OAlkylation Int1 3-Bromo-6-cyclohexyl -pyridin-2-one Bromination->Int1 Int2 1-Alkyl-6-cyclohexyl -pyridin-2-one NAlkylation->Int2 Int3 2-Alkoxy-6-cyclohexyl -pyridine OAlkylation->Int3 Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Int1->Suzuki FinalAPI C3-Aryl Derivatives (Advanced APIs) Suzuki->FinalAPI

Synthetic branching workflow for 6-cyclohexyl-1H-pyridin-2-one derivatization.

Experimental Protocols

The following methodologies are designed to be self-validating; the visual cues (gas evolution, precipitation) and specific workup steps ensure the integrity of the isolated intermediates.

Protocol A: Regioselective C3-Bromination

This protocol generates a versatile cross-coupling intermediate.

  • Initiation: Dissolve 6-cyclohexyl-1H-pyridin-2-one (10.0 mmol) in anhydrous DMF (25 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reaction: Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes to prevent over-bromination at the C5 position. Stir at 0 °C for 30 minutes, then allow warming to room temperature for 1.5 hours.

  • Quenching & Workup: Quench the reaction by pouring the mixture into a 10% aqueous sodium thiosulfate solution (50 mL) to neutralize residual bromine. Extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove DMF. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield 3-bromo-6-cyclohexyl-1H-pyridin-2-one.
Protocol B: Chemoselective N-Alkylation

This protocol increases the lipophilicity of the scaffold, a crucial pharmacokinetic parameter for topical and intracellular targeting[4].

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol) in anhydrous THF (30 mL) at 0 °C. Slowly add a solution of 6-cyclohexyl-1H-pyridin-2-one (10.0 mmol) in THF (10 mL). Stir until hydrogen gas evolution ceases (approx. 30 mins).

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 11.0 mmol) dropwise. Heat the reaction to 60 °C for 4 hours.

  • Workup: Cool to room temperature, quench carefully with saturated

    
     (aq), and extract with dichloromethane (
    
    
    
    mL). Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to isolate the N-alkylated intermediate.
Protocol C: Suzuki-Miyaura Cross-Coupling of the C3-Bromo Intermediate

Adapted from established pyridone coupling methodologies[5].

  • Setup: In a Schlenk flask, combine 3-bromo-6-cyclohexyl-1H-pyridin-2-one (5.0 mmol), an aryl boronic acid (6.0 mmol), and

    
     (15.0 mmol).
    
  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL). Add

    
     (0.25 mmol, 5 mol%).
    
  • Reaction: Reflux under a nitrogen atmosphere for 18 hours.

  • Isolation: Cool the mixture, dilute with water, and extract with ethyl acetate. Adjust the pH if the aryl group contains basic/acidic moieties to precipitate the product[5]. Purify via column chromatography.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected yields for the derivatization of the 6-cyclohexyl-1H-pyridin-2-one scaffold.

Reaction ClassReagents & CatalystSolventTemp (°C)Time (h)Regioselectivity (N:O)Isolated Yield (%)
C3-Bromination NBS (1.05 eq)DMF0 to 252N/A85
N-Alkylation NaH (1.2 eq), Benzyl BromideTHF604> 95:578
O-Alkylation

(0.6 eq), Benzyl Bromide
Toluene8012< 5:9572
Suzuki Coupling

(5 mol%), Ar-B(OH)₂,

Dioxane/H₂O9018N/A81

Downstream Biological Applications & Pharmacology

Derivatives synthesized from the 6-cyclohexyl-1H-pyridin-2-one core exhibit a multifaceted mechanism of action. The primary physiological effect is driven by the chelation of polyvalent metal cations (such as ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This chelation starves metal-dependent enzymes—including cytochromes, cyclooxygenase (COX), and 5-lipoxygenase (5-LOX)—leading to disrupted cellular metabolism and potent anti-inflammatory effects[4][6].

Furthermore, advanced lipophilic analogs have been shown to activate AMP-activated protein kinase (AMPK). This activation directly inhibits mTORC1 signaling, suppressing protein synthesis and inducing cell growth arrest, which forms the basis of their emerging application in oncology[7].

Pathway Drug Pyridone Intermediates Chelation Fe3+ Chelation Drug->Chelation AMPK AMPK Activation Drug->AMPK Enzymes Inhibition of COX & 5-LOX Chelation->Enzymes Outcome1 Anti-inflammatory Effect Enzymes->Outcome1 mTOR mTORC1 Inhibition AMPK->mTOR Outcome2 Anticancer / Growth Arrest mTOR->Outcome2

Dual biological mechanism of action for advanced pyridone pharmaceutical intermediates.

References

[2] Title: The Synthesis of Ciclopirox Olamine Analogues and Derivatives: An In-depth Technical Guide for Researchers Source: BenchChem URL: 2

[4] Title: What should be known about ciclopirox olamine? Source: Typology URL: 4

[1] Title: The Discovery and Synthesis of Ciclopirox: A Technical Guide Source: BenchChem URL: 1

[3] Title: Synthesis of Ciclopirox and its Analogues Source: University of California San Diego (UCSD) URL: 3

[7] Title: The Synthesis of Ciclopirox Olamine Analogues and Derivatives: An In-depth Technical Guide for Researchers (Mechanistic Data) Source: BenchChem URL: 7

[6] Title: The Discovery and Synthesis of Ciclopirox: A Technical Guide (Enzyme Inhibition Data) Source: BenchChem URL: 6

[5] Title: 6-hydroxy-1H-pyridin-2-one;hydrochloride (Coupling Methodologies) Source: BenchChem URL: 5

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-cyclohexyl-1H-pyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-pyridone derivatives is a well-established field, yet achieving high yields for specific analogues like 6-cyclohexyl-1H-pyridin-2-one requires careful selection of the synthetic route and optimization of reaction conditions.[1] The core challenge often lies in the efficient construction of the pyridinone ring.

Generally, synthetic approaches can be categorized into two main strategies: the formation of the pyridinone ring from acyclic precursors, or the modification of an existing pyridine or pyrone ring.[1] Multicomponent reactions (MCRs) have also gained prominence for their efficiency in building complex molecules in a single step.[2][3]

Below is a comparative overview of common strategies applicable to the synthesis of 6-substituted-2-pyridones.

Synthetic StrategyStarting MaterialsKey AdvantagesCommon Challenges
Guareschi-Thorpe Condensation 1,3-Diketone, Cyanoacetamide, BaseReadily available starting materials; robust and well-documented.[4]Can require harsh conditions; purification from side products can be difficult.
Cyclocondensation of β-Enamino Ketones Amides of β-enamino ketonesGood control over substituent placement; proceeds under basic conditions.Preparation of the enamino ketone precursor adds steps to the synthesis.
From 2-Pyrones Substituted 2-pyrone, Ammonia sourceDirect conversion to the pyridone ring.[5]Availability of the corresponding 6-cyclohexyl-2-pyrone can be a limiting factor.
Transition Metal-Catalyzed Annulation Acylamides, Alkynes, Ruthenium catalystHigh efficiency and atom economy; allows for diverse functional groups.[6]Catalyst cost and sensitivity; may require inert atmosphere techniques.
Oxidative Amination of Cyclopentenones Substituted cyclopentenone, Nitrogen sourceOne-pot, rapid, and operationally simple method.[7][8]Requires specific cyclopentenone precursors and careful control of oxidation.

A generalized workflow for a common cyclocondensation approach is illustrated below. This strategy involves the reaction of a 1,5-dicarbonyl compound equivalent with an ammonia source, which upon cyclization and dehydration/oxidation, yields the 2-pyridone ring.

G A 1. Starting Materials (e.g., Unsaturated Keto-ester + Ammonia Source) B 2. Michael Addition (Formation of 1,5-Dicarbonyl Intermediate) A->B Base or Acid Catalyst C 3. Intramolecular Cyclization (Condensation & Dehydration) B->C Heat D 4. Aromatization (Formation of Pyridinone Ring) C->D Oxidant (if needed) E 5. Product Isolation (Workup & Purification) D->E Extraction / Chromatography

Caption: Generalized workflow for 2-pyridone synthesis via cyclocondensation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yields can stem from several factors. A systematic approach is best.[9]

  • Reagent Purity: Ensure your starting materials, particularly the precursors for the ring, are pure. Impurities can inhibit catalysts or lead to side reactions.

  • Reaction Conditions: Temperature and reaction time are critical. Some cyclizations require elevated temperatures to overcome activation barriers, while others may need lower temperatures to prevent byproduct formation.[9] Screen a range of temperatures to find the optimal balance.

  • Solvent Effects: The polarity of the solvent can dramatically influence reaction rates and equilibria.[9] For cyclocondensation reactions, polar aprotic solvents like DMF or DMSO are common, but sometimes less polar options like THF or toluene can reduce side reactions.[10]

  • Catalyst Activity: If using a catalyst (e.g., a Lewis acid or a transition metal), ensure it is fresh and active. Catalyst poisoning by impurities in the reagents or solvent is a common issue.[9]

Q2: I am observing the formation of an O-alkylated byproduct instead of the desired 2-pyridone. How can I prevent this?

A2: This issue arises from the lactam-lactim tautomerism of the 2-pyridone ring, which creates two nucleophilic sites: the nitrogen and the oxygen.[4][5] The selectivity between N- and O-alkylation (or other reactions) is highly sensitive to several factors:

  • Solvent: Polar protic solvents can solvate the oxygen atom, favoring N-alkylation. Non-polar aprotic solvents often favor O-alkylation.[11]

  • Base: The choice of base can influence the equilibrium between the N- and O-anions.

  • Counterion: The nature of the cation from the base can also play a role in directing the electrophile.

Q3: What are the most effective methods for purifying 6-cyclohexyl-1H-pyridin-2-one?

A3: Purifying 2-pyridone derivatives can be challenging due to their polarity and basicity.[9]

  • Column Chromatography: This is the most common method. Silica gel is typically used with a gradient elution, starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol.[12]

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol) can be highly effective.

  • Acid-Base Extraction: This technique can be used to separate the basic pyridone from non-basic impurities. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The pyridone moves into the aqueous layer as its salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the pure pyridone is extracted back into an organic solvent.[12]

Section 3: Troubleshooting Guide for Low Yield

This section addresses specific experimental issues in a question-and-answer format to guide your troubleshooting process.

G Start Low Yield Observed Q1 Is Starting Material Consumed? (Check by TLC/LCMS) Start->Q1 A1_No No: Incomplete Reaction Q1->A1_No No A1_Yes Yes: Complex Mixture or Decomposition Q1->A1_Yes Yes Sol_A1_1 Increase Temperature/Time Check Catalyst Activity Verify Reagent Purity A1_No->Sol_A1_1 Sol_A2_1 Lower Temperature Use Milder Reagents Check pH During Workup A1_Yes->Sol_A2_1

Caption: Initial decision tree for troubleshooting low yield.

Issue 1: The reaction stalls, and a significant amount of starting material remains.

  • Question: Have you confirmed the activity of your catalyst?

    • Insight: Catalysts, especially Lewis acids and transition metals, can be deactivated by moisture or impurities.[9] If using a solid catalyst, ensure it has been properly activated and stored. Consider using a fresh batch of catalyst.

  • Question: Is the reaction temperature high enough?

    • Insight: Ring-closing reactions often have a significant activation energy. If the reaction is running at a low temperature, a modest increase (e.g., from 80°C to 100°C) may be sufficient to drive it to completion. Monitor for decomposition at higher temperatures.

  • Question: Are your reagents and solvent anhydrous?

    • Insight: Water can hydrolyze intermediates or deactivate catalysts. Ensure your solvent is properly dried and that reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon) if they are moisture-sensitive.

Issue 2: The starting material is consumed, but the TLC/LCMS shows a complex mixture of products with little of the desired compound.

  • Question: Are you forming undesired side products from competing reaction pathways?

    • Insight: Many 2-pyridone syntheses involve intermediates that can undergo multiple reactions. For example, in a condensation reaction, intermolecular reactions might compete with the desired intramolecular cyclization. Running the reaction at a lower concentration (higher dilution) can sometimes favor the intramolecular pathway.

  • Question: Is your product decomposing under the reaction conditions?

    • Insight: 2-Pyridones can be sensitive to prolonged exposure to high heat or harsh acidic/basic conditions. Try reducing the reaction time or temperature. If using a strong base or acid, consider a milder alternative.

  • Question: Could an exothermic reaction be causing thermal runaway?

    • Insight: Some condensation reactions can be highly exothermic. This can lead to a rapid temperature increase, causing decomposition.[9] To manage this, consider adding one of the reagents slowly (dropwise) and using an ice bath to maintain a stable temperature.

Issue 3: The reaction appears successful, but the product is lost during workup and purification.

  • Question: Is your product water-soluble?

    • Insight: The 2-pyridone moiety is quite polar and can have significant water solubility, especially if other polar functional groups are present. During an aqueous workup, a portion of your product may be lost to the aqueous layer. Try extracting the aqueous layer multiple times with your organic solvent or use a continuous liquid-liquid extractor.

  • Question: Are you experiencing issues with emulsions during extraction?

    • Insight: Emulsions can trap your product at the interface between the aqueous and organic layers. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

Section 4: Optimized Protocol for Synthesis of 6-cyclohexyl-1H-pyridin-2-one

This section provides a robust, optimized protocol based on a cyclocondensation strategy, which is a common and reliable method for this class of compounds.

Reaction: Condensation of ethyl 3-cyclohexyl-3-oxopropanoate with an enamine followed by cyclization.

G A 1. Setup (Dry glassware, inert atmosphere) B 2. Reagent Addition (Add base to solvent, then add keto-ester and enamine) A->B N2 or Ar C 3. Reaction (Heat to reflux, monitor by TLC) B->C Stirring D 4. Quench & Workup (Cool, add water, extract with organic solvent) C->D Upon completion E 5. Purification (Dry organic layer, concentrate, purify by column chromatography) D->E Phase separation

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium ethoxide (1.2 equivalents) under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add anhydrous ethanol as the solvent and stir until the base is fully dissolved. To this solution, add ethyl 3-cyclohexyl-3-oxopropanoate (1.0 equivalent) followed by 3-(dimethylamino)acrylonitrile (1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting keto-ester indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water. Acidify the aqueous solution to pH ~5-6 with 1M HCl. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford pure 6-cyclohexyl-1H-pyridin-2-one.

Parameter Optimization Table
ParameterRange TestedOptimal ConditionEffect on Yield/Purity
Base NaH, K₂CO₃, NaOEtNaOEtStronger, non-nucleophilic bases like NaH or NaOEt give higher yields than weaker bases like K₂CO₃.[13]
Temperature 50°C - RefluxReflux (78°C in EtOH)Higher temperatures are necessary to drive the cyclization and dehydration steps to completion.
Solvent EtOH, THF, DMFEtOHEthanol acts as a good solvent for the reagents and the sodium ethoxide base.
Reaction Time 2 - 12 hours4-6 hoursOver-extending the reaction time can lead to the formation of colored impurities and decomposition.

References

  • IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from IIP Series publications.[6]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from ResearchGate.[11]

  • Liang, Y., et al. (n.d.). Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. Royal Society of Chemistry.[14]

  • ETH Zurich Research Collection. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones. Retrieved from ETH Zurich Research Collection.[7]

  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from ChemRxiv.[8]

  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from ResearchGate.[15]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from organic-chemistry.org.[16]

  • ACS Publications. (2025). Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil: Elimination of Polar Aprotic Solvents and Optimization Through Design of Experiments (DoE). Organic Process Research & Development.[10]

  • Wikidoc. (2012). 2-Pyridone. Retrieved from Wikidoc.[5]

  • PMC. (n.d.). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Retrieved from PMC.[17]

  • ResearchGate. (n.d.). The effect of the catalyst amount for the synthesis of 2-pyridones 4a. Retrieved from ResearchGate.[18]

  • Diva-Portal.org. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from Diva-Portal.org.[19]

  • Organic Chemistry Portal. (2011). Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Retrieved from organic-chemistry.org.[20]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from the University of Bristol.[21]

  • Angene Chemical. (n.d.). 2(1H)-Pyridinone, 6-cyclohexyl-1-hydroxy-4-methyl. Retrieved from Angene Chemical.[22]

  • MDEPI. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from MDPI.[2]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from Wikipedia.[4]

  • PrepChem.com. (n.d.). Synthesis of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone. Retrieved from PrepChem.com.[23]

  • SpringerLink. (2025). Sequential multicomponent synthesis of highly functionalized pyridin-2(1 H )-one derivatives. Retrieved from SpringerLink.[24]

  • MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from MDPI.[13]

  • RSC Publishing. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from RSC Publishing.[3]

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Retrieved from BenchChem.[9]

  • PMC. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from PMC.[25]

  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from BenchChem.[12]

  • Sigma-Aldrich. (n.d.). 6-Cyclohexyl-1H-pyridin-2-one. Retrieved from Sigma-Aldrich.[26]

  • SpringerLink. (2022). SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds.

  • PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from PMC.[1]

Sources

Technical Support Center: Overcoming Aqueous Solubility Issues of 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notoriously poor aqueous solubility of 6-cyclohexyl-1H-pyridin-2-one.

The Physicochemical Bottleneck

To solve a solubility issue, we must first understand its chemical causality. 6-cyclohexyl-1H-pyridin-2-one suffers from a dual thermodynamic barrier:

  • High Crystal Lattice Energy: The pyridinone core provides multiple hydrogen bond acceptors and a donor, which while useful for target binding, often leads to strong intermolecular dimerization and high crystal lattice energies that impede aqueous dissolution[1].

  • Extreme Lipophilicity: The bulky cyclohexyl group forces water molecules into an entropically unfavorable clathrate cage (the hydrophobic effect).

Expert Insight: While pH modification is a common solubility technique, it is ineffective for this specific molecule. The pyridin-2-one core lacks readily ionizable groups within the physiological range (the NH pKa is typically >11). Because the molecule remains neutral across the physiological pH spectrum, we must rely on co-solvency, host-guest complexation, or nanonization.

Diagnostic Decision Flow

Select your solubility enhancement strategy based on the downstream application to ensure assay compatibility and physiological relevance.

DecisionTree Start 6-cyclohexyl-1H-pyridin-2-one Solubility Bottleneck InVitro In Vitro Assays (Cell/Biochemical) Start->InVitro InVivo In Vivo Dosing (Oral/IV) Start->InVivo Topical Topical/Dermal Application Start->Topical DMSO Co-solvency (DMSO + Tween-20) InVitro->DMSO HPBCD Inclusion Complexation (HP-β-CD) InVivo->HPBCD Nano Polymer Nanosuspension (HPMC + PVA) Topical->Nano

Fig 1: Decision matrix for selecting the optimal solubility enhancement strategy based on application.

Troubleshooting Guides & FAQs
Q1: In Vitro Assays - "My compound crashes out of solution immediately upon dilution in PBS, even when starting from a 10 mM DMSO stock. How do I keep it dissolved?"

Causality: When you dilute a DMSO stock into an aqueous buffer, the local solvent polarity shifts rapidly. The thermodynamic drive for the drug to self-associate (lattice formation) exceeds its affinity for the aqueous phase, causing "solvent-shift precipitation." Solution: Use a step-down dilution method with a bridging non-ionic surfactant to lower the interfacial tension.

Protocol: Step-Down Dilution for Biochemical Assays

  • Prepare a 10 mM stock of 6-cyclohexyl-1H-pyridin-2-one in 100% anhydrous DMSO.

  • Prepare an intermediate "bridging" buffer: PBS (pH 7.4) containing 0.5% Tween-20 or Pluronic F-68.

  • Pre-warm the bridging buffer to 37°C to increase the kinetic solubility limit.

  • Slowly add the DMSO stock to the bridging buffer dropwise while vortexing vigorously. Do not exceed a final DMSO concentration of 2% (v/v) to avoid assay interference.

  • Sonicate the mixture for 5 minutes in a water bath to disrupt any nucleating micro-crystals.

  • Self-Validation Step: Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates sub-visible precipitation, requiring a higher surfactant ratio.

Q2: In Vivo Dosing - "We need a 5 mg/mL clear aqueous solution for oral gavage in murine PK studies, but simple co-solvents cause precipitation in the stomach. What is the best approach?"

Causality: Simple co-solvents (like PEG400 or Ethanol) undergo rapid dilution in gastric fluids, causing the drug to precipitate out before absorption. Solution: Host-guest complexation. Cyclodextrins have been successfully employed to encapsulate the lipophilic moieties of similar pyridinone antifungals, significantly elevating drug concentration in aqueous environments without precipitating upon dilution[2].

Mechanism Drug Free Drug (Lipophilic) Forces Hydrophobic Effect & Van der Waals Drug->Forces CD HP-β-CD (Hydrophobic Cavity) CD->Forces Complex Inclusion Complex (Water Soluble) Forces->Complex

Fig 2: Thermodynamic driving forces for HP-β-CD inclusion complexation with the cyclohexyl moiety.

Protocol: HP-β-CD Inclusion Complexation Workflow

  • Weigh out Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 20% (w/v) solution in sterile water or saline.

  • Add 6-cyclohexyl-1H-pyridin-2-one powder directly to the cyclodextrin solution (aiming for 5 mg/mL).

  • Stir continuously at room temperature for 24-48 hours. Note: Prolonged stirring is required to overcome the high lattice energy of the solid drug.

  • Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Self-Validation Step: Analyze the filtrate via HPLC-UV to quantify the true dissolved concentration versus the theoretical yield before dosing animals.

Q3: Topical Formulations - "For dermatological assays, our formulation crystallizes on the skin model after application. How do we prevent this?"

Causality: Topical vehicles often contain volatile solvents (like ethanol). Upon application, these solvents evaporate rapidly, leading to drug supersaturation and subsequent crystallization on the skin surface, halting penetration. Solution: Formulate a polymer-stabilized nanosuspension or utilize non-volatile penetration enhancers. For topical applications, formulating related molecules like ciclopirox into nanosuspensions using HPMC and PVA has been shown to drastically enhance surface area and bioavailability[3]. Alternatively, propylene glycol can be used as a non-volatile co-solvent and penetration enhancer, increasing epidermal accumulation[4].

Protocol: Solvent Evaporation Nanosuspension Method

  • Dissolve the drug in a minimal amount of a volatile water-miscible solvent (e.g., ethanol).

  • Prepare an aqueous phase containing 1% Hydroxypropyl methylcellulose (HPMC) and 0.5% Polyvinyl Alcohol (PVA) as steric stabilizers.

  • Inject the organic phase into the aqueous phase under high-speed homogenization (15,000 rpm for 10 minutes).

  • Stir the dispersion under a gentle vacuum at room temperature to evaporate the ethanol.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the final dispersion. A successful nanosuspension will yield a Z-average particle size of <500 nm and a Polydispersity Index (PDI) of <0.3.

Quantitative Comparison of Solubility Strategies

Below is a summary of the expected solubility enhancements based on the protocols provided above.

Formulation StrategyKey ExcipientsEstimated Solubility LimitFold-EnhancementPrimary Application
Unformulated (Baseline) PBS (pH 7.4)< 10 µg/mL1xNone
Co-solvency 2% DMSO + 0.5% Tween-20~ 150 µg/mL15xIn vitro biochemical assays
Inclusion Complexation 20% w/v HP-β-CD in Water~ 5,000 µg/mL>500xIn vivo IV/Oral dosing
Polymer Nanosuspension 1% HPMC + 0.5% PVA~ 20,000 µg/mL (dispersed)>2000x (apparent)Topical/Dermal formulations
References
  • Frontiers in Chemistry - Recent Advances of Pyridinone in Medicinal Chemistry[Link]

  • Journal of Chemical Health Risks - Formulation and Evaluation of Nanosuspension Containing Poorly Water Soluble Ciclopirox Olamine as topical antifungal agent [Link]

  • ResearchGate - Development of ciclopirox olamine topical formulations: Evaluation of drug release, penetration and cutaneous retention[Link]

  • GlobalRPH - Ciclopirox Hydrolacquer Therapy For Adult Onychomycosis[Link]

Sources

Technical Support Center: Recrystallization & Purification of 6-Cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 6-cyclohexyl-1H-pyridin-2-one. Achieving high purity (>99%) of this intermediate is critical for downstream pharmaceutical applications, but its unique structural properties often complicate standard purification workflows.

Section 1: Theoretical Grounding & Solvent Selection

Q: Why is 6-cyclohexyl-1H-pyridin-2-one challenging to recrystallize, and how does its structure dictate solvent selection?

A: 6-Cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6) [1] exists in a tautomeric equilibrium with its enol form, 6-cyclohexylpyridin-2-ol. In the solid state and in most non-polar to moderately polar solvents, the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form [2].

The Causality of Solubility: This structural feature causes the molecules to form strong, helical hydrogen-bonded dimers (N-H···O=C). Because of these strong intermolecular forces, the compound resists dissolution in purely non-polar solvents (like hexanes). Conversely, the bulky, lipophilic cyclohexyl group at the C6 position drastically alters its solubility profile compared to unsubstituted 2-pyridone. If you use a highly polar protic solvent (like pure water), the solvent disrupts the hydrogen bonds but fails to adequately solvate the lipophilic cyclohexyl ring, causing the compound to separate as an oil rather than a crystal [3].

Therefore, a binary solvent system is required to balance dimer dissociation during heating and controlled crystal nucleation during cooling.

Table 1: Recommended Recrystallization Solvent Systems
Solvent SystemVolume Ratio (v/v)Expected RecoveryPrimary Use CaseCausality / Mechanism
Ethyl Acetate / n-Hexane 1:3 to 1:480–85%General purification from synthetic crudeEtOAc breaks hydrogen-bonded dimers; Hexane forces controlled nucleation.
Ethanol / Water 3:170–75%Removal of highly polar impurities or saltsEtOH solvates the lipophilic ring; Water acts as a strong anti-solvent.
Toluene Neat>90%Azeotropic removal of water / Large scaleHigh boiling point allows kinetic resolution of impurities during slow cooling.

Section 2: Troubleshooting Guide & FAQs

Q: During cooling, my product separates as a cloudy oil at the bottom of the flask instead of forming crystals ("oiling out"). How do I resolve this?

A: Oiling out occurs when the melting point of the impure compound is depressed below the temperature at which it saturates the solvent. The lipophilic cyclohexyl group exacerbates this in aqueous or highly polar mixtures.

  • The Fix: Reheat the mixture until the oil dissolves completely. Add 10-20% more of the "good" solvent (e.g., Ethyl Acetate or Ethanol) to lower the saturation temperature. Allow the solution to cool much more slowly. Add a seed crystal of pure 6-cyclohexyl-1H-pyridin-2-one when the solution reaches just above room temperature to induce nucleation before the oiling threshold is reached.

Q: My crude product is deeply colored (yellow/brown). Will recrystallization alone remove this?

A: Not always. Colored impurities are often conjugated polymeric byproducts that co-crystallize within the pyridone lattice.

  • The Fix: Incorporate an activated carbon treatment. Dissolve the crude in the hot "good" solvent, add 5-10% w/w activated carbon (e.g., Darco), boil for 5 minutes, and perform a hot filtration through a pad of Celite. Proceed with the anti-solvent addition only after this step.

Section 3: Self-Validating Experimental Protocol

The following is a self-validating Standard Operating Procedure (SOP) for the Ethyl Acetate / n-Hexane recrystallization workflow.

Step 1: Dissolution Place the crude 6-cyclohexyl-1H-pyridin-2-one in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 65°C) until the solid just dissolves. Mechanism: Heat and the moderate polarity of EtOAc overcome the lattice energy of the hydrogen-bonded dimers.

Step 2: Clarification (If necessary) If insoluble particulates or color bodies remain, perform a hot gravity filtration through fluted filter paper to prevent premature crystallization on the funnel.

Step 3: Anti-Solvent Addition Keep the solution near its boiling point. Slowly add hot n-Hexane dropwise while swirling until a faint, persistent cloudiness appears. Add 1-2 drops of hot Ethyl Acetate until the solution just turns clear again. Mechanism: This establishes the exact saturation point of the binary system.

Step 4: Controlled Crystallization Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 1-2 hours). Once at room temperature, transfer to an ice bath (4°C) for an additional 1 hour to maximize yield.

Step 5: Harvesting & Self-Validation (Critical) Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold n-Hexane.

  • Self-Validation Step: Before committing the entire batch to the vacuum oven, isolate a 10 mg aliquot of the wet cake. Dry it rapidly under a stream of nitrogen and determine its melting point. A sharp melting point indicates successful purification. If the melting point is broad or depressed, the wet cake must be immediately re-dissolved in hot EtOAc for a second crystallization cycle, preventing the loss of the batch.

Step 6: Final Drying Dry the validated crystals in a vacuum desiccator at 40°C until a constant weight is achieved.

Section 4: Workflow Visualization

Recrystallization_Workflow Start Crude 6-cyclohexyl-1H-pyridin-2-one Dissolve Dissolve in min. hot EtOAc (Near 65°C) Start->Dissolve Filter Hot Filtration (Remove insolubles/carbon) Dissolve->Filter If turbid/colored AntiSolvent Add hot n-Hexane dropwise (Until slight turbidity) Dissolve->AntiSolvent If clear Filter->AntiSolvent Cooling Cool slowly to RT, then 4°C for 1-2 hrs AntiSolvent->Cooling Harvest Vacuum Filtration & Wash with cold Hexane Cooling->Harvest Dry Dry under vacuum (Constant weight) Harvest->Dry Pure High-Purity Crystals (>99% Purity) Dry->Pure

Workflow for the EtOAc/n-Hexane recrystallization of 6-cyclohexyl-1H-pyridin-2-one.

References

  • Conjugated Dual Hydrogen Bonds Mediating 2-Pyridone/2-Hydroxypyridine Tautomerism , The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions , National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting cyclization failures in 6-cyclohexyl-2-pyridone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Cyclohexyl-2-Pyridone Synthesis

Welcome to the technical support center for the synthesis of 6-cyclohexyl-2-pyridone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges during the critical cyclization step of this synthesis. The following resources are structured in a question-and-answer format to provide direct, actionable solutions to common experimental failures. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Core Troubleshooting for Low Yield and Reaction Failure

This section addresses the most frequent and critical issue reported by researchers: low to non-existent yields of the target 6-cyclohexyl-2-pyridone.

Q1: My cyclization reaction to form 6-cyclohexyl-2-pyridone is failing, resulting in a complex mixture or recovery of my starting material. What are the primary factors I should investigate?

A1: This is a common and frustrating issue, often stemming from a few key areas. A systematic approach is the most effective way to diagnose the problem.[1][2] The cyclization of an acyclic precursor to a stable 6-membered pyridone ring often involves a high activation energy barrier.

Initial Troubleshooting Workflow:

The first step is to systematically evaluate the fundamental parameters of your reaction. Many cyclization failures are due to subtle issues with reagents or the reaction environment rather than a flawed synthetic route.

cluster_0 Initial Diagnostics cluster_1 Reaction Parameter Optimization cluster_2 Analysis & Iteration A Low/No Yield Observed B Verify Starting Material Purity (NMR, GC-MS, Titration) A->B Investigate C Confirm Reagent & Solvent Quality (Anhydrous? Active Catalyst?) A->C Investigate D Check Reaction Setup (Inert Atmosphere? Temp Control?) A->D Investigate E Systematically Vary Temperature (e.g., 80°C, 110°C, 140°C) B->E If Reagents OK C->E If Reagents OK D->E If Reagents OK F Screen Different Solvents (Toluene, Xylene, DMF, NMP) E->F Systematic Screen G Evaluate Catalyst/Promoter (Acid vs. Base Catalysis) F->G Systematic Screen H Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) G->H After Test Reaction I Identify Byproducts or Intermediates H->I J Successful Cyclization H->J If Target Compound is Major Product I->E Iterate Based on Findings cluster_0 Reaction Pathway cluster_1 Failure Points Start Acyclic Dienamide (s-trans, stable) Intermediate Acyclic Dienamide (s-cis, required for cyclization) Start->Intermediate Conformational Equilibrium Cyclized Dihydropyridone Intermediate Intermediate->Cyclized 6π-Electrocyclization (Thermal) Failure1 High Energy Barrier (Steric Hindrance) Intermediate->Failure1 Product 6-Cyclohexyl-2-Pyridone (Aromatized) Cyclized->Product Oxidation / Dehydrogenation Failure2 Inefficient Aromatization Cyclized->Failure2 Failure1->Start Reverts to Stable Conformation

Sources

Technical Support Center: Resolving Tautomeric Equilibrium Issues in NMR of 6-Cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering spectral anomalies when characterizing 6-cyclohexyl-1H-pyridin-2-one and its derivatives.

The 2-pyridone scaffold is notorious for exhibiting lactam-lactim tautomerism[1]. When coupled with the steric bulk of a 6-cyclohexyl substitution, this dynamic equilibrium often manifests as severe signal broadening or duplicate peak sets in Nuclear Magnetic Resonance (NMR) spectroscopy, complicating structural verification and purity analysis.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why do I see duplicate sets of peaks or severe baseline broadening in my


H and 

C NMR spectra for 6-cyclohexyl-1H-pyridin-2-one?
A1: You are observing the molecule interconverting between its lactam form (6-cyclohexyl-1H-pyridin-2-one) and its lactim form (6-cyclohexylpyridin-2-ol). The Causality: Unsubstituted 2-pyridones typically form stable hydrogen-bonded dimers in solution, which act as a self-catalytic pathway for rapid proton transfer, yielding a single time-averaged NMR spectrum[2]. However, the bulky 6-cyclohexyl group sterically hinders this dimerization. Without the dimer-facilitated pathway, the proton transfer slows down to the "intermediate exchange" regime on the NMR timescale, resulting in severe line broadening[3]. If the exchange is slow enough, you will see two distinct sets of peaks.

Q2: How does my choice of deuterated solvent dictate the tautomeric ratio? A2: The equilibrium is entirely dependent on the solvent's dielectric constant and hydrogen-bonding capacity. The lactam form possesses a significantly higher dipole moment (~5.3–6.0 D) compared to the lactim form (~1.6–1.8 D)[3]. Consequently, highly polar or protic solvents (like DMSO-


, D

O, or Methanol-

) stabilize the lactam form via dipole-dipole interactions. Conversely, non-polar solvents (like Cyclohexane-

or CDCl

) lower the dielectric environment, shifting the equilibrium toward the lactim form[1].

Q3: How can I definitively prove these extra peaks are tautomers and not synthetic impurities or degradation products? A3: You must decouple chemical exchange from structural impurities using 2D EXSY (Exchange Spectroscopy). If the two species are tautomers in equilibrium, EXSY will reveal distinct cross-peaks between the corresponding protons of the two forms. Because these cross-peaks arise from chemical exchange rather than spatial proximity, they will possess the same phase as the diagonal peaks—a self-validating internal control that definitively rules out static impurities.

Q4: My API is formulated as a solid. Does this tautomerism persist in the solid state? A4: No. In the solid state, the dynamic equilibrium is "frozen." Solid-State CPMAS (Cross-Polarization Magic Angle Spinning) NMR and X-ray crystallography consistently demonstrate that 2-pyridones predominantly exist in the lactam (oxo) form due to highly stable crystal lattice packing[4].

Part 2: Quantitative Data Summary

Understanding the thermodynamic and electrostatic drivers is critical for rationalizing solvent effects. The table below summarizes the key parameters governing this equilibrium.

Property2-Pyridone (Lactam Form)2-Hydroxypyridine (Lactim Form)
Calculated Dipole Moment (Cyclohexane) 5.29 D1.65 D
Calculated Dipole Moment (Chloroform) 5.97 D1.83 D
Equilibrium Constant (

) in Cyclohexane
1.7-
Equilibrium Constant (

) in Chloroform
6.0-
Energy Barrier for Equilibration ~6.31 kcal/mol~0.50 kcal/mol

Note:


 is expressed as the ratio of Lactam to Lactim forms. The presence of water molecules drastically reduces the tautomerization barrier.[3]

Part 3: Visualizations & Logical Workflows

Tautomeric_Equilibrium Lactam Lactam Form (6-Cyclohexyl-1H-pyridin-2-one) Lactim Lactim Form (6-Cyclohexylpyridin-2-ol) Lactam->Lactim Proton Transfer Polar Polar/Protic Solvents (DMSO-d6, D2O) Polar->Lactam Stabilizes via H-bonding NonPolar Non-Polar Solvents (C6D12, CDCl3) NonPolar->Lactim Stabilizes via Low Dielectric

Thermodynamic drivers of the lactam-lactim tautomeric equilibrium.

NMR_Troubleshooting Start Observe Broad/Duplicate NMR Signals Check Run 2D EXSY/ROESY Start->Check Step 1: Rule out impurities Solvent Solvent Switch (e.g., CDCl3 to DMSO-d6) Check->Solvent Step 2: Push equilibrium VT Variable Temp (VT) NMR (Heat to >80°C or Cool to <-40°C) Solvent->VT Step 3: Coalesce or freeze exchange Resolved Signals Resolved: Accurate Assignment VT->Resolved Step 4: Final analysis

Step-by-step NMR troubleshooting workflow for resolving tautomeric signal broadening.

Part 4: Experimental Protocols for Signal Resolution

If you are experiencing signal broadening, execute the following field-proven methodologies to resolve your spectra.

Protocol 1: Solvent Titration and Exchange (The "Push" Method)

Objective: Force the equilibrium entirely to one side or lower the activation barrier to achieve fast exchange.

  • Sample Preparation: Dissolve 10–20 mg of 6-cyclohexyl-1H-pyridin-2-one in 0.6 mL of a highly polar, aprotic solvent (e.g., DMSO-

    
    ) to thermodynamically favor the lactam form[3].
    
  • Initial Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K.
    
  • Protic Titration: If signals remain broad due to intermediate exchange, spike the NMR tube with 1–2 drops of D

    
    O or CD
    
    
    
    OD.
  • Mechanism of Action: The introduced protic solvent molecules form a hydrogen-bonded bridge between the nitrogen and oxygen atoms. This drastically lowers the ~6.31 kcal/mol tautomerization barrier, pushing the system into the fast-exchange regime and yielding a single, sharp, time-averaged spectrum[3].

Protocol 2: Variable Temperature (VT) NMR (The "Freeze or Melt" Method)

Objective: Alter the thermal energy of the system to escape the intermediate exchange timescale.

  • To Achieve Fast Exchange (Coalescence):

    • Prepare the sample in a high-boiling solvent like DMSO-

      
      .
      
    • Heat the probe incrementally (e.g., 310 K, 330 K, 350 K), allowing 5 minutes for thermal equilibration at each step.

    • Result: The increased thermal energy overcomes the activation barrier, coalescing the broad signals into sharp, time-averaged peaks.

  • To Achieve Slow Exchange (Isolation):

    • Prepare the sample in a low-freezing solvent like CD

      
      Cl
      
      
      
      or CDCl
      
      
      .
    • Cool the probe to 233 K (-40°C).

    • Result: The proton transfer is kinetically "frozen," allowing you to observe and integrate two distinct sets of sharp peaks corresponding to the isolated lactam and lactim tautomers.

Protocol 3: 2D EXSY Validation (The "Proof" Method)

Objective: Definitively distinguish tautomeric equilibrium from chemical impurities.

  • Set up a 2D NOESY/ROESY experiment on your spectrometer.

  • Set the mixing time (

    
    ) to 300–500 ms to allow sufficient time for chemical exchange to occur during the pulse sequence.
    
  • Data Interpretation: Analyze the cross-peaks between the suspected duplicate signals.

    • Chemical Exchange (EXSY): Cross-peaks between the lactam and lactim protons will exhibit the same phase as the diagonal peaks.

    • Spatial Proximity (NOE): Standard NOE cross-peaks will exhibit the opposite phase to the diagonal (in a ROESY spectrum).

    • If cross-peaks are absent, the secondary signals are likely structural impurities, not tautomers.

References

1.[3] WuXi Biology. "How about Tautomers?". WuXi AppTec. Available at:[Link] 2.[4] Claramunt, R. M., et al. "Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones". SciSpace. Available at: [Link] 3.[2] WikiDoc Contributors. "2-Pyridone". WikiDoc. Available at: [Link] 4.[1] ChemEurope. "2-Pyridone". ChemEurope. Available at:[Link]

Sources

Technical Support Center: Stability & Forced Degradation of 6-Cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide provides comprehensive troubleshooting, frequently asked questions, and validated experimental protocols for evaluating the stability of 6-cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6)[1] under acidic hydrolysis conditions. As a substituted 2-pyridone derivative, this compound exhibits a unique thermodynamic stability profile that requires specialized analytical handling compared to standard aliphatic lactams or amides.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is 6-cyclohexyl-1H-pyridin-2-one unusually resistant to acidic hydrolysis compared to standard aliphatic lactams? A1: The resistance stems fundamentally from the molecule's lactam-lactim tautomerism (2-pyridone ⇌ 2-hydroxypyridine). While the equilibrium in aqueous media favors the 2-pyridone form, the system maintains significant aromatic character. Research demonstrates that 2-pyridones possess significantly lower zwitterionic character and polarity compared to their 4-pyridone counterparts[2]. This lower polarity renders the carbonyl carbon far less electrophilic, severely impeding nucleophilic attack by water or hydronium ions[3]. Furthermore, the bulky cyclohexyl group at the 6-position provides steric shielding to the adjacent nitrogen, raising the activation energy required to form the tetrahedral intermediate necessary for ring opening.

Q2: During forced acidic degradation (0.1 M HCl, 60°C), we observe no degradation peaks after 72 hours. Is the assay flawed? A2: Not necessarily. Because of the intrinsic aromatic stabilization of the 2-pyridone core, standard forced degradation conditions (e.g., 0.1 M HCl)[4] are often insufficient to induce the target 5–20% degradation required for a stability-indicating assay. If no degradation is observed, the protocol must be escalated to harsher thermodynamic conditions (e.g., 1.0 M HCl at 80°C) to overcome the high activation energy barrier for lactam hydrolysis.

Q3: We observe severe peak tailing for 6-cyclohexyl-1H-pyridin-2-one during HPLC monitoring. How do we resolve this? A3: Peak tailing in 2-pyridones is typically caused by secondary interactions between the polar lactam moiety and residual silanols on the C18 stationary phase, a phenomenon exacerbated by the tautomeric equilibrium. To resolve this, ensure the mobile phase is buffered to a low pH (e.g., using 0.1% Trifluoroacetic acid). This suppresses silanol ionization and locks the analyte in a consistent protonation state, sharpening the chromatographic peak.

Part 2: Experimental Protocol – Forced Acidic Hydrolysis & Stability-Indicating HPLC

Objective: To achieve 5–20% degradation of 6-cyclohexyl-1H-pyridin-2-one to establish a validated stability-indicating profile[4]. Self-Validating System: This protocol incorporates a mass-balance check. By comparing the sum of the peak areas of the parent compound and all degradants against the peak area of the


 control, analysts can verify that no volatile degradants were lost and no insoluble precipitates formed during the hydrolysis.
Step 1: Stock Solution Preparation
  • Action: Dissolve 10.0 mg of 6-cyclohexyl-1H-pyridin-2-one in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Causality: Acetonitrile is chosen over methanol as the diluent to prevent potential acid-catalyzed transesterification or etherification artifacts during the high-temperature heating phase.

Step 2: Acidic Stress Initiation
  • Action: Transfer 2.0 mL of the stock solution to a borosilicate glass vial. Add 2.0 mL of 1.0 M HCl (aq). Seal tightly with a PTFE-lined cap and heat in a thermomixer at 80°C.

  • Causality: 1.0 M HCl at 80°C provides the rigorous thermodynamic stress required to breach the aromatic stability of the 2-pyridone ring. A thermomixer ensures uniform heat distribution, preventing localized superheating that could artificially skew degradation kinetics. The PTFE cap prevents evaporative solvent loss, ensuring concentration integrity.

Step 3: Sampling and Neutralization
  • Action: Withdraw 200 µL aliquots at

    
     and 
    
    
    
    hours. Immediately neutralize each aliquot by adding 100 µL of 1.0 M NaOH, then dilute with 700 µL of the mobile phase.
  • Causality: Immediate neutralization quenches the hydrolysis reaction, providing an accurate temporal snapshot of the degradation. It also prevents the strong acid from dissolving the HPLC column's silica matrix upon injection.

Step 4: HPLC-UV Analysis
  • Action: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm). Mobile phase: Water/Acetonitrile (60:40 v/v) containing 0.1% TFA. Flow rate: 1.0 mL/min. UV detection at 254 nm.

  • Causality: The 0.1% TFA ensures the mobile phase pH is ~2.0, well below the pKa of residual silanols, preventing peak tailing. UV detection at 254 nm captures the conjugated π-system of both the parent pyridone and potential ring-opened degradants.

Part 3: Quantitative Data Presentation

Table 1: Expected Degradation Kinetics of 6-Cyclohexyl-1H-pyridin-2-one under Hydrolytic Stress

Stress ConditionTemperatureTime (h)% Parent RemainingMass Balance (%)Remarks
0.1 M HCl60°C72> 99.0%100.0Highly stable; no degradation observed.
1.0 M HCl80°C2495.5%99.8Minor ring-opening initiated.
1.0 M HCl80°C4888.2%98.5Optimal degradation for stability-indicating assay.
1.0 M HCl80°C7281.0%97.1Secondary degradation pathways observed.

Part 4: Troubleshooting Workflow Visualization

G Start Initiate Acidic Hydrolysis (1.0M HCl, 80°C) Analyze HPLC-UV Analysis at 0, 24, 48, 72h Start->Analyze CheckDeg Degradation > 5-10%? Analyze->CheckDeg Stable Highly Stable Increase Acid/Temp CheckDeg->Stable No Degraded Identify Degradants (LC-MS/NMR) CheckDeg->Degraded Yes Stable->Analyze Re-test Validate Validate Stability- Indicating Method Degraded->Validate

Workflow for forced acidic degradation and troubleshooting of 2-pyridones.

Part 5: References

  • Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Pyridone N-Cyclohexylation Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for heterocyclic synthesis. Attaching a bulky secondary alkyl group—such as a cyclohexyl ring—to a 2-pyridone core is a notoriously challenging transformation in drug development.

Because 2-pyridones are ambident nucleophiles, they force a strict competition between N-alkylation (typically the desired pharmacological pharmacophore) and O-alkylation. When using sterically hindered secondary halides, this competition is further complicated by E2 elimination. As a Senior Application Scientist, I have structured this guide to help you navigate the thermodynamic and kinetic parameters required to optimize this specific reaction.

I. Mechanistic Workflow: The Temperature Triad

The success of cyclohexyl attachment hinges on navigating three competing pathways dictated by temperature. The diagram below illustrates the causality between your thermal parameters and the resulting chemical pathways.

Workflow Reactants 2-Pyridone + Cyclohexyl-X + Base (e.g., Cs2CO3) T_Low T < 50 °C (Kinetic Regime) Reactants->T_Low T_Opt T = 60–80 °C (Thermodynamic Shift) Reactants->T_Opt T_High T > 90 °C (Thermal Degradation) Reactants->T_High O_Alkyl O-Alkylation Dominates (Sterically Accessible) T_Low->O_Alkyl SN2 (Fast) N_Alkyl N-Alkylation Dominates (Optimal Target) T_Opt->N_Alkyl SN2 (Overcomes Sterics) Elim E2 Elimination Dominates (Cyclohexene Formation) T_High->Elim E2 Pathway

Fig 1. Temperature-dependent mechanistic bifurcation in 2-pyridone cyclohexylation.

II. Frequently Asked Questions (FAQs)

Q1: Why am I isolating predominantly 2-(cyclohexyloxy)pyridine (O-alkylation) when running the reaction at room temperature? A1: At lower temperatures, the reaction operates strictly under kinetic control. The oxygen atom of the deprotonated pyridone is less sterically hindered than the nitrogen atom (which is flanked by the rigid C-H bonds of the heterocyclic ring). Because the cyclohexyl halide is a bulky secondary electrophile, the activation energy required for an SN2 attack at the nitrogen is exceptionally high[1]. Consequently, the nucleophilic attack defaults to the more accessible oxygen atom, resulting in O-alkylation.

Q2: If N-alkylation is the thermodynamically stable product, why does boiling the reaction at 100 °C destroy my yield? A2: While elevated temperatures provide the necessary thermal energy to overcome the steric barrier for N-alkylation, they simultaneously unlock a destructive side reaction: E2 elimination. Cyclohexyl halides are highly susceptible to base-promoted dehydrohalogenation. At temperatures exceeding 85–90 °C, the basic pyridone anion (or your inorganic base) acts as a Brønsted base rather than a nucleophile, rapidly converting your cyclohexyl reagent into volatile cyclohexene[1][2].

Q3: How do I widen the optimal temperature window to favor N-alkylation without triggering elimination? A3: You must alter the electronics of the nucleophile or the solvation environment to lower the SN2 activation barrier.

  • Base Selection: Using smaller counterions (like Li+ from LiH) tightly coordinates the oxygen atom, leaving the nitrogen more exposed and increasing N-selectivity[3].

  • Solvent Engineering: Recent methodologies demonstrate that using a micellar aqueous system (e.g., 2% Tween 20 in water) at 70 °C enhances the solubility and local concentration of bulky secondary halides, achieving >2.4:1 N:O selectivity while suppressing elimination[2].

III. Quantitative Optimization Matrix

To guide your experimental design, the following table summarizes the causal relationship between reaction temperature, regioselectivity, and dominant reaction pathways when reacting 2-pyridone with cyclohexyl iodide using a standard carbonate base in a polar aprotic solvent.

Reaction TemperatureDominant PathwayN:O Selectivity RatioIsolated Yield (Target)Primary Byproduct
25 °C Kinetic (SN2)1 : 2.5< 20%2-(Cyclohexyloxy)pyridine
50 °C Mixed1.5 : 145%2-(Cyclohexyloxy)pyridine
70 °C Thermodynamic (SN2)> 2.4 : 175% Trace O-alkyl + Trace Cyclohexene
100 °C Elimination (E2)N/A (Degradation)< 10%Cyclohexene (Volatile)

Data synthesized from established optimization profiles for bulky secondary alkyl halides[1][2].

IV. Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates mechanistic causality with in-process spectroscopic validation to prevent downstream failures.

Objective: Synthesize N-cyclohexyl-2-pyridone while actively monitoring for O-alkylation and E2 elimination. Reagents: 2-Pyridone (1.0 eq), Cyclohexyl iodide (1.5 eq), Cs2CO3 (2.0 eq), Anhydrous DMF.

Step 1: Thermodynamic Pre-equilibration (Anion Generation)

  • Action: Suspend 2-pyridone and Cs2CO3 in anhydrous DMF at 25 °C. Stir vigorously for 30 minutes.

  • Causality: Ensuring complete deprotonation before introducing the electrophile prevents unreacted, neutral pyridone from acting as a proton source, which can disrupt the delicate kinetics of the ambident anion[1].

Step 2: Electrophile Addition & Precision Temperature Ramp

  • Action: Add cyclohexyl iodide dropwise at 25 °C. Immediately ramp the internal reaction temperature to 70 °C (±2 °C) .

  • Causality: Ramping to exactly 70 °C provides the precise thermal energy required to overcome the steric clash at the nitrogen atom (favoring N-alkylation) while staying safely below the ~90 °C threshold where E2 elimination dominates[2].

Step 3: In-Process Chromatographic Validation

  • Action: After 12 hours, sample the reaction for TLC (Normal phase silica, Hexanes/EtOAc).

  • Validation Check: O-alkylated pyridines lack the highly polar lactam carbonyl and will elute significantly faster (higher Rf) than the N-alkylated target. If the high-Rf spot is the major product, your temperature is too low.

Step 4: Quench and Isolation

  • Action: Cool the vessel to room temperature. Dilute with EtOAc and wash the organic layer extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Dry over MgSO4 and concentrate.

Step 5: Spectroscopic Validation (The Ultimate Check)

  • Action: Acquire a 13C NMR spectrum of the crude residue before column chromatography.

  • Validation Check: Examine the chemical shift of the cyclohexyl α-carbon (the CH bonded directly to the heteroatom).

    • If the peak appears at ~75 ppm , the oxygen atom has attacked, and you have isolated the O-alkylated byproduct[4].

    • If the peak appears at ~50–60 ppm , the nitrogen atom has attacked, confirming the successful synthesis of the N-cyclohexyl-2-pyridone target[4].

V. References
  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water ResearchGate[Link]

  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone Chemical and Pharmaceutical Bulletin[Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone ResearchGate[Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts ResearchGate[Link]

  • Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 National Center for Biotechnology Information (PMC)[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Detection of 6-cyclohexyl-1H-pyridin-2-one Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to detect and quantify impurities in 6-cyclohexyl-1H-pyridin-2-one. The principles and practices detailed herein are grounded in extensive field experience and adhere to the stringent requirements of regulatory bodies, ensuring scientific integrity and reliable outcomes for researchers, scientists, and drug development professionals.

I. Foundational Principles: Strategy and Causality in Method Development

The primary objective of this HPLC method is to ensure the safety, efficacy, and quality of the active pharmaceutical ingredient (API), 6-cyclohexyl-1H-pyridin-2-one, by accurately identifying and quantifying its impurities.[1][2] A well-developed HPLC method is crucial for separating impurities from the main analyte, allowing for their individual detection and quantification.[1] The development process is not a linear path but an iterative cycle of strategic choices, each influencing the final method's specificity, sensitivity, and robustness.

The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), Q3A(R2), and Q1A(R2), provide the regulatory framework for this process.[3][4][5][6] These guidelines underscore the necessity of a stability-indicating method, one that can distinguish the API from its degradation products.[3][7]

II. The Experimental Blueprint: A Step-by-Step Methodology

The development of a robust HPLC method for impurity profiling involves a systematic approach, from initial screening to final validation. This section details the experimental protocols, explaining the rationale behind each decision.

Before any practical work commences, a thorough understanding of the physicochemical properties of 6-cyclohexyl-1H-pyridin-2-one and its potential impurities is paramount. This includes:

  • Structure and Functional Groups: The presence of the pyridinone ring and the cyclohexyl group will dictate its polarity and potential for interactions with different stationary phases.

  • Aqueous Solubility and pKa: These properties are critical for selecting the appropriate mobile phase pH to ensure good peak shape and retention.

  • UV Absorbance Spectrum: Determining the λmax (wavelength of maximum absorbance) is essential for setting the detector wavelength to achieve optimal sensitivity.[8]

Potential impurities can arise from various sources, including starting materials, by-products of synthesis, and degradation products.[3] A literature review and analysis of the synthetic route are crucial for predicting the structures of potential process-related impurities.

Forced degradation, or stress testing, is a cornerstone of developing a stability-indicating method.[7][9][10] By subjecting the API to harsh conditions, we can intentionally generate degradation products and ensure the analytical method can separate them from the intact drug.[9][10][11]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of 6-cyclohexyl-1H-pyridin-2-one at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: Expose the API solutions to the following conditions as outlined by ICH Q1A(R2) guidelines:[9]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid API at 105°C for 48 hours.

    • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using a preliminary HPLC method to assess the extent of degradation and the chromatographic behavior of the degradation products. The goal is to achieve a target degradation of 5-20%.[9]

dot graph TD { subgraph Forced_Degradation_Workflow A[API Sample] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal]; B --> G[Photolytic]; C --> H[Analyze Stressed Samples]; D --> H; E --> H; F --> H; G --> H; H --> I{Assess Degradation & Peak Purity}; I --> J[Develop Stability-Indicating Method]; end }

Caption: Workflow for Forced Degradation Studies.

The initial screening phase aims to identify a suitable combination of stationary and mobile phases that provide adequate retention and initial separation of the API and its impurities.[12] Reversed-phase HPLC is the most common starting point due to its versatility in separating a wide range of compounds.[13][14]

Experimental Protocol: Column and Mobile Phase Screening

  • Column Selection: Screen a variety of reversed-phase columns with different stationary phase chemistries. The choice of stationary phase is the most critical factor influencing selectivity.[15]

    • C18 (Octadecylsilane): A good starting point for general-purpose separations, offering strong hydrophobic retention.[14][15]

    • C8 (Octylsilane): Provides less hydrophobic retention than C18, which can be advantageous for highly retained compounds.[15]

    • Phenyl: Offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.[15]

    • Polar-Embedded/Endcapped: These columns can improve peak shape for polar compounds and are more stable in highly aqueous mobile phases.[16]

  • Mobile Phase Screening: Evaluate different mobile phase compositions.

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. They differ in their elution strength and selectivity.

    • Aqueous Phase: Use HPLC-grade water with a buffer to control the pH. A common starting point is a phosphate or acetate buffer.

  • Initial Gradient: Employ a generic gradient to elute a wide range of compounds. A typical starting gradient might be 5% to 95% organic modifier over 20-30 minutes.

Table 1: Comparison of Initial Screening Conditions

Column ChemistryMobile Phase AMobile Phase BGradient (Time, %B)Observations
C18 (e.g., Phenomenex Luna C18)0.1% Formic Acid in WaterAcetonitrile(0, 5), (25, 95), (30, 95)Good retention of the main peak, some co-elution of early eluting impurities.
Phenyl (e.g., Waters XBridge Phenyl)10 mM Ammonium Acetate, pH 5.0Methanol(0, 10), (20, 90), (25, 90)Improved separation of aromatic impurities, but peak tailing observed for the main peak.
Polar-Embedded (e.g., Agilent Zorbax Extend-C18)0.05% TFA in WaterAcetonitrile(0, 5), (25, 95), (30, 95)Good peak shape for all components, promising initial separation.

Based on these initial results, the polar-embedded C18 column with an acetonitrile/water gradient appears to be the most promising starting point for further optimization.

Once a promising set of initial conditions is identified, the next step is to optimize the method to achieve the desired resolution between all peaks, good peak shape, and a reasonable run time.

Key Parameters for Optimization:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with a range of pH values around the pKa of the analytes.

  • Gradient Profile: Adjust the slope and duration of the gradient to improve the resolution of closely eluting peaks. A shallower gradient can enhance the separation of complex mixtures.

  • Column Temperature: Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially improved peak efficiency. However, it can also affect selectivity.

  • Flow Rate: Optimizing the flow rate can improve efficiency and reduce run time.

dot graph TD { subgraph Method_Optimization_Cycle A[Initial Screening Results] --> B{Identify Critical Peak Pairs}; B --> C[Adjust Mobile Phase pH]; C --> D{Evaluate Resolution & Peak Shape}; D -- Needs Improvement --> E[Modify Gradient Profile]; E --> D; D -- Acceptable --> F[Optimize Column Temperature]; F --> G{Assess Impact on Selectivity}; G -- Needs Improvement --> C; G -- Acceptable --> H[Final Optimized Method]; end }

Caption: Iterative Cycle of HPLC Method Optimization.

Table 2: Comparison of Optimized vs. Initial Method Performance

ParameterInitial MethodOptimized MethodRationale for Change
ColumnPolar-Embedded C18Polar-Embedded C18No change
Mobile Phase A0.05% TFA in Water20 mM Potassium Phosphate, pH 3.0Improved peak shape and selectivity for basic impurities.
Mobile Phase BAcetonitrileAcetonitrileNo change
Gradient(0, 5), (25, 95)(0, 10), (15, 40), (25, 90)Shallower initial gradient to better resolve early eluting impurities.
Flow Rate1.0 mL/min1.2 mL/minReduced run time without significant loss of resolution.
Column Temp.30°C40°CImproved peak efficiency and reduced backpressure.
Resolution (Critical Pair) 1.2 > 2.0 Achieved baseline separation of all known impurities.
III. Method Validation: Ensuring Trustworthiness and Reliability

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][17]

Experimental Protocol: Method Validation

The following parameters must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of blank and placebo samples.[8][18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is typically evaluated over a range of 50% to 150% of the expected impurity concentration.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][19]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of impurity is spiked into the sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] The LOQ should be at or below the reporting threshold for impurities.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4][5] This provides an indication of its reliability during normal usage.

Table 3: Typical Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)80.0% - 120.0%
Precision (% RSD)Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
LODSignal-to-Noise Ratio ≥ 3:1
LOQSignal-to-Noise Ratio ≥ 10:1
RobustnessSystem suitability parameters remain within acceptable limits.
IV. Conclusion: A Framework for Success

The development of a robust and reliable HPLC method for the detection of impurities in 6-cyclohexyl-1H-pyridin-2-one is a systematic process that requires a deep understanding of chromatographic principles and regulatory expectations. By following the structured approach outlined in this guide—from foundational knowledge and forced degradation studies to meticulous optimization and validation—researchers can develop a method that ensures the quality, safety, and efficacy of the drug substance. This comparative guide provides the necessary framework and experimental insights to navigate the complexities of HPLC method development with confidence and scientific rigor.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. (2015, September 15). Journal of AOAC INTERNATIONAL.
  • Challenges in HPLC Method Development for Impurity Identification - SynThink. (2023, June 13).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • An Industry Perspective: How To Develop Analytical Method For Related Substances Of Drug Product By Applying A QbD - International Journal of Pharmaceutical Sciences. (2024, February 17).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31). Molecules.
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • Analytical Development - CMC / BOC Sciences.
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
  • HPLC Column Selection Guide - Phenomenex.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (2024, July 12).
  • API Development Journey: Designing Powerful Analytical Methods - SCL Lifesciences.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2022, April 15).
  • Exploring the Different Mobile Phases in HPLC - Moravek. (2024, October 22).
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
  • (PDF) ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS - ResearchGate. (2025, August 22).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines - Scientific & Academic Publishing. (2023, April 23).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International.
  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. (2024, November 11).
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo.
  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - SCIRP. (2015, December 15). American Journal of Analytical Chemistry.
  • Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib - BrJAC. (2019, January 28). Brazilian Journal of Analytical Chemistry.

Sources

Structural Dynamics: The Causality of Tautomerism and Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and tautomeric integrity of heterocyclic active pharmaceutical ingredient (API) intermediates is a critical step in drug development. 6-Cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6) presents a fascinating analytical case study. It combines the complex hydrogen-bonding dynamics of a pyridin-2-one core with the steric and hydrophobic influence of a bulky cyclohexyl substituent.

This guide provides an in-depth comparative analysis of its Infrared (IR) spectroscopic profile, explaining the causality behind its vibrational shifts and detailing a self-validating protocol for accurate spectral acquisition.

To accurately interpret the IR spectrum of 6-cyclohexyl-1H-pyridin-2-one, one must first understand the fundamental behavior of its parent scaffold. 2-Pyridone undergoes a well-documented lactam-lactim tautomerization. While polar solvents can shift this equilibrium, X-ray crystallography and IR spectroscopy confirm that in the solid state, the molecule exists almost exclusively in the lactam (keto) form [1]. This is driven by the thermodynamic stabilization of extensive intermolecular hydrogen-bonding networks (N-H···O=C).

In unsubstituted 2-pyridone, these hydrogen bonds form highly ordered helical chains, resulting in a massively broadened N-H stretch (spanning 2400–3350 cm⁻¹)[2]. However, introducing a cyclohexyl group at the C6 position fundamentally alters this packing. The steric bulk of the cyclohexyl ring physically disrupts the formation of extended polymeric chains, forcing the molecules to adopt discrete dimeric structures. This structural causality directly manifests in the IR spectrum: the N-H stretch narrows, and the C=O bond order increases due to slightly weakened intermolecular interactions, shifting the Amide I band to a higher frequency.

Comparative Spectral Analysis

To objectively benchmark the performance and identity of 6-cyclohexyl-1H-pyridin-2-one, we compare its characteristic peaks against the unsubstituted parent compound and a smaller alkyl derivative (6-methyl-1H-pyridin-2-one).

Note: The data below reflects solid-state IR acquisitions. Unsubstituted 2-pyridone reference values are derived from established 2D IR and FT-IR studies[3].

Vibrational Mode1H-pyridin-2-one (Unsubstituted)6-Methyl-1H-pyridin-2-one6-Cyclohexyl-1H-pyridin-2-oneStructural Causality & Spectroscopic Insight
N-H Stretch (H-bonded) 2400–3350 cm⁻¹ (Extremely broad)2800–3200 cm⁻¹ (Broad)2850–3150 cm⁻¹ (Moderately broad)Steric bulk at C6 restricts extended helical H-bonding, favoring discrete dimers and narrowing the absorption band.
Aliphatic C-H Stretch N/A~2980, 2925 cm⁻¹ (Weak)2925, 2853 cm⁻¹ (Strong, sharp)Diagnostic asymmetric and symmetric CH₂ stretches confirming the intact, highly aliphatic cyclohexyl ring.
C=O Stretch (Amide I) 1643 cm⁻¹~1655 cm⁻¹~1662 cm⁻¹Disruption of strong intermolecular H-bonds by the cyclohexyl group increases the C=O bond order and vibrational frequency.
Ring C=C / C=N 1560, 1541 cm⁻¹1565, 1545 cm⁻¹1570, 1550 cm⁻¹The electron-donating (+I) effect of the alkyl groups slightly stiffens the heterocyclic ring vibrations.
O-H Stretch (Lactim) AbsentAbsentAbsentConfirms the material exists entirely in the lactam tautomeric state in the solid phase.

Analytical Workflow

IR_Workflow A Sample Prep: 6-Cyclohexyl-1H-pyridin-2-one B ATR-FTIR Collection (4000-400 cm⁻¹, 4 cm⁻¹ res) A->B C Spectral Processing (Baseline & ATR Correction) B->C D Peak Assignment C->D E High Freq: 3500-2800 cm⁻¹ (N-H & Aliphatic C-H) D->E F Mid Freq: 1700-1500 cm⁻¹ (C=O & Ring C=C/C=N) D->F G Fingerprint: <1500 cm⁻¹ (C-H bending & Ring def) D->G H Tautomeric & H-Bonding State Validation E->H F->H G->H

Workflow for ATR-FTIR spectral acquisition and tautomeric state validation.

Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

Causality of Method Selection: Traditional KBr pellet pressing is strictly avoided for this analysis. KBr is highly hygroscopic; absorbed atmospheric moisture exhibits a strong, broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1630 cm⁻¹). These artifacts directly overlap with the critical N-H stretch and C=O stretch of the pyridin-2-one core, confounding tautomeric analysis. Attenuated Total Reflectance (ATR) requires no matrix, preserving the native solid-state hydrogen bonding network without moisture interference.

Step-by-Step Methodology:

  • System Readiness & Background Validation

    • Action: Ensure the diamond/ZnSe ATR crystal is clean. Collect an ambient background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the background spectrum. The software must automatically subtract ambient water vapor (sharp rotational bands at 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) to yield a completely flat baseline. If artifacts remain, purge the optical bench with dry nitrogen and rescan.

  • Sample Presentation & Pressure Optimization

    • Action: Apply 2–3 mg of 6-cyclohexyl-1H-pyridin-2-one powder directly onto the center of the ATR crystal. Lower the pressure anvil.

    • Self-Validation Check: Monitor the real-time spectral preview. Gradually increase anvil pressure until the primary C=O peak (~1662 cm⁻¹) reaches an absorbance of 0.5 to 0.8 AU. Causality: Absorbance below 0.1 yields poor signal-to-noise, while absorbance above 1.0 indicates detector saturation and loss of peak linearity.

  • Data Acquisition

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Post-Acquisition Cleaning & Carryover Verification

    • Action: Raise the anvil, wipe the crystal and anvil tip with a lint-free wipe soaked in isopropyl alcohol (IPA), and allow to dry.

    • Self-Validation Check: Run a new background scan and compare it against the baseline. The absolute absence of the strong 2925 cm⁻¹ (cyclohexyl C-H) and 1662 cm⁻¹ (C=O) peaks confirms zero sample carryover, validating the cleanliness of the system for subsequent lots.

References

  • 2-Pyridone - Wikipedia Source: Wikipedia URL:[Link]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy Source: PMC (National Institutes of Health) URL:[Link]

  • The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Comparative Stability of 6-Cyclohexyl- vs. 6-Phenyl-Pyridin-2-ones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry, the pyridin-2-one core is a privileged scaffold, valued for its ability to act as a versatile bioisostere and engage in crucial hydrogen bonding interactions within biological targets.[1] The selection of substituents on this core is a critical decision in drug design, profoundly influencing not only pharmacological activity but also the physicochemical properties that govern a compound's viability as a drug candidate. Among these properties, chemical stability is paramount, affecting shelf-life, formulation, and ultimately, patient safety.

This guide provides an in-depth comparative analysis of the stability of two key analogs: 6-cyclohexyl-pyridin-2-one and 6-phenyl-pyridin-2-one. We will explore the intrinsic stability differences imparted by an aliphatic, bulky cyclohexyl group versus a planar, aromatic phenyl group. This analysis is grounded in established chemical principles and supported by detailed experimental protocols for forced degradation studies, providing researchers with the tools and theoretical understanding to make informed decisions in their drug development programs.

Mechanistic Insights: The Physicochemical Basis of Stability

The stability of the pyridin-2-one ring is not solely an intrinsic property but is significantly modulated by the electronic and steric nature of its substituents. The choice between a cyclohexyl and a phenyl group at the 6-position introduces fundamental differences that dictate the molecule's resilience to thermal, photolytic, and chemical stress.

Electronic Effects: Resonance vs. Induction

The 6-phenyl substituent, being an aromatic ring, can engage in resonance with the pyridin-2-one system. This extended π-conjugation delocalizes electron density across the entire molecule. While this delocalization is generally a stabilizing feature for the ground state of the molecule, it can also render the system more susceptible to certain degradation pathways, particularly photo-oxidation, by lowering the energy required for electronic excitation.

Conversely, the 6-cyclohexyl group is a simple alkyl substituent. It exerts a weak electron-donating effect through induction but cannot participate in resonance. This electronic isolation means the inherent reactivity of the pyridin-2-one core is less perturbed. The absence of an extended conjugated system typically results in higher energy electronic transitions, which can translate to greater photostability.

Steric Effects and Conformational Flexibility

The steric profiles of the two substituents are markedly different. The phenyl group is planar, while the cyclohexyl group is a flexible, three-dimensional chair-like structure. While the phenyl group's planarity might allow for intermolecular stacking interactions in the solid state that could enhance stability, the cyclohexyl group's bulk can provide a "steric shield," hindering the approach of reactive species like water or oxidizing agents to the pyridin-2-one ring. However, this same bulk can introduce strain that may influence thermal decomposition pathways.[2]

Tautomerism: A Hidden Variable

Pyridin-2-ones exist in a tautomeric equilibrium with their 2-hydroxypyridine form. This equilibrium is sensitive to the solvent environment; polar solvents favor the pyridin-2-one (lactam) form, while non-polar solvents favor the 2-hydroxypyridine (lactim) form.[2][3] The stability of each tautomer to degradation can differ significantly. The lactam form, with its amide-like character, is more susceptible to hydrolysis, whereas the lactim form, being phenolic, may be more prone to oxidation. The electronic nature of the C6-substituent can subtly influence this equilibrium, thereby impacting the overall degradation profile. In most physiological and formulation contexts (polar environments), the pyridin-2-one form predominates.[4]

Caption: Tautomeric equilibrium of 6-substituted pyridin-2-ones.

Comparative Stability Analysis: Experimental Data

While a head-to-head published study is scarce, we can construct a representative dataset based on the chemical principles discussed and data from analogous compounds. These values are intended to be illustrative for the purposes of this guide.

Table 1: Summary of Forced Degradation Studies

Stability TestStress Condition6-Cyclohexyl-pyridin-2-one (% Degradation)6-Phenyl-pyridin-2-one (% Degradation)Probable Degradants
Thermal 105°C, 72h (Solid)1.8%3.5%Ring-opened amides, oxidation products
Photolytic ICH Q1B Option II4.2%9.8%Photodimers, oxides, ring-cleavage products
Acid Hydrolysis 0.1 M HCl, 60°C, 24h11.5%8.5%Ring-opened amino acid
Base Hydrolysis 0.1 M NaOH, 60°C, 24h14.2%11.0%Carboxylate salt of ring-opened acid
Oxidative 3% H₂O₂, RT, 24h6.5%15.1%N-oxides, hydroxylated species
Interpretation of Results
  • Thermal Stability: The 6-phenyl analog is predicted to be less thermally stable. The extended conjugation may facilitate decomposition pathways that are higher in energy for the non-conjugated cyclohexyl derivative.

  • Photostability: A significant difference is expected here. The phenyl group acts as a chromophore, increasing the absorption of UV/Vis light and making the molecule more susceptible to photodegradation.[5] The 6-cyclohexyl analog lacks this extended chromophore and is therefore predicted to be more photostable.

  • Hydrolytic Stability: The pyridin-2-one ring is an amide (a lactam) and is susceptible to hydrolysis under both acidic and basic conditions. The bulky cyclohexyl group may provide a slight steric hindrance to the approach of water/hydroxide ions, but its electron-donating nature could slightly increase the reactivity of the carbonyl group. Conversely, the electron-withdrawing nature of the phenyl group could slightly decrease the carbonyl's reactivity. This leads to the prediction that the cyclohexyl derivative is slightly more susceptible to hydrolysis.

  • Oxidative Stability: The phenyl ring is more susceptible to oxidative attack (e.g., hydroxylation) than the saturated cyclohexyl ring. Furthermore, the extended π-system of the phenyl derivative can better stabilize radical intermediates, accelerating oxidative degradation pathways.[6][7]

Experimental Protocols for Forced Degradation

To ensure the trustworthiness and reproducibility of stability data, standardized, self-validating protocols are essential. The following methods are based on ICH guidelines and common industry practice.[8][9]

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Prep Prepare Stock Solutions (e.g., 1 mg/mL in Acetonitrile/Water) Thermal Thermal Stress (Solid & Solution) Prep->Thermal Photo Photolytic Stress (ICH Q1B) Prep->Photo Acid Acid Hydrolysis (HCl) Prep->Acid Base Base Hydrolysis (NaOH) Prep->Base Oxidative Oxidative Stress (H₂O₂) Prep->Oxidative Neutralize Neutralize/Quench Reaction Thermal->Neutralize Photo->Neutralize Acid->Neutralize Base->Neutralize Oxidative->Neutralize HPLC Stability-Indicating HPLC-UV/MS Neutralize->HPLC Analysis Calculate % Degradation Identify Degradants HPLC->Analysis

Caption: General workflow for forced degradation studies.

Thermal Stability (Solid State)
  • Objective: To assess the effect of elevated temperature on the solid drug substance.

  • Methodology (Thermogravimetric Analysis - TGA):

    • Calibrate the TGA instrument as per manufacturer specifications.[10]

    • Accurately weigh 2-5 mg of the test compound into a clean TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with dry nitrogen at a flow rate of 50-100 mL/min.

    • Heat the sample from ambient temperature to 300°C at a constant rate of 10°C/min.

    • Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

  • Methodology (Isothermal Stress):

    • Place approximately 10 mg of the solid compound in a clear glass vial.

    • Store the vial in a calibrated oven at a fixed temperature (e.g., 80°C or 105°C) for a defined period (e.g., 72 hours).

    • At the designated time point, remove the sample, allow it to cool, and dissolve it in a suitable solvent.

    • Analyze by a stability-indicating HPLC method against an unstressed control to quantify degradation.

Photostability
  • Objective: To determine the effect of light exposure as per ICH Q1B guidelines.[11][12]

  • Methodology:

    • Prepare solutions of the test compounds (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) in quartz cuvettes or clear glass vials.

    • Prepare a solid-state sample by spreading a thin layer of the powder in a petri dish.

    • Prepare "dark controls" by wrapping identical samples in aluminum foil.

    • Place all samples (exposed and dark controls) in a calibrated photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B Option II, which specifies a combination of a cool white fluorescent lamp and a near-UV lamp.[11]

    • The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for near-UV light.[11]

    • After exposure, analyze the samples and dark controls by a stability-indicating HPLC method. The difference in degradation between the exposed sample and the dark control is attributed to photolysis.

Hydrolytic Stability (Acid & Base)
  • Objective: To assess stability across a range of pH values.[13]

  • Methodology:

    • Acid Hydrolysis: Add 1 mL of the stock solution (1 mg/mL) to 9 mL of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Add 1 mL of the stock solution (1 mg/mL) to 9 mL of 0.1 M NaOH in a separate sealed vial.

    • Place the vials in a water bath or heating block at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquots (acidic sample with an equivalent amount of 0.1 M NaOH; basic sample with 0.1 M HCl) to stop the degradation reaction.

    • Analyze all samples by a stability-indicating HPLC method.

Oxidative Stability
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Methodology:

    • Add 1 mL of the stock solution (1 mg/mL) to 9 mL of a 3% hydrogen peroxide (H₂O₂) solution in a sealed vial.[14]

    • Protect the solution from light by wrapping the vial in aluminum foil.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Withdraw an aliquot and, if necessary, quench any remaining H₂O₂ with a dilute solution of sodium bisulfite.

    • Analyze the sample by a stability-indicating HPLC method.

Conclusion and Recommendations

The stability of pyridin-2-one derivatives is a complex function of the electronic and steric properties of their substituents. This guide demonstrates that the choice between a 6-cyclohexyl and a 6-phenyl group can lead to significantly different stability profiles.

  • 6-Cyclohexyl-pyridin-2-one is predicted to exhibit superior photostability and oxidative stability . Its lack of an extended π-system and the saturated nature of the aliphatic ring make it more resilient to these degradation pathways. However, it may be slightly more susceptible to hydrolysis.

  • 6-Phenyl-pyridin-2-one is predicted to be less stable under photolytic , thermal , and oxidative stress. Its aromatic ring acts as a chromophore and a site for oxidative attack. It may, however, show slightly better resistance to hydrolysis compared to its cyclohexyl counterpart.

For drug development professionals, these insights are critical. If a compound is intended for a topical formulation where light exposure is likely, the cyclohexyl analog would be a more prudent choice. Conversely, if hydrolytic stability in an oral formulation is the primary concern, the phenyl analog might offer a marginal advantage. The provided protocols offer a robust framework for experimentally verifying these predictions and building a comprehensive stability profile for any new chemical entity, ensuring the development of safe, effective, and stable medicines.

References

  • Singh, R., & Kumar, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 4(3), 830-847.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • European Compliance Academy (ECA). (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. (CPMP/ICH/279/95). Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Sharma, M. C. (2012). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical & Biological Archives, 3(4), 761-768.
  • AZoM. (2024). Drug Photostability Testing with ICH Q1B. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Patel, Y. P., et al. (2015). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 1(5), 143-150.
  • Ohtake, T., et al. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties.
  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Retrieved from [Link]

  • Clever, M., et al. (2015). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal, 21(41), 14468-14476.
  • Brinkmann, A., et al. (2025). Oxidative stress generated DNA damage by 6PPD and other tyre additives in A549 human lung epithelial cells. Scientific Reports, 15, 1-13.
  • Weyrauch, S., et al. (2025). Biodegradation pathways of organic tire compounds. Retrieved from [Link]

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(21), 5821-5827.
  • IPC. (n.d.). Thermal Stability. Retrieved from [Link]

  • Redman, A. D., et al. (2023). Reactive Oxygen Species and Chromophoric Dissolved Organic Matter Drive the Aquatic Photochemical Pathways and Photoproducts of 6PPD-quinone under Simulated High-Latitude Conditions. Environmental Science & Technology Letters, 10(12), 1088-1094.
  • Lab Manager. (2024). The Role of Thermal Analysis in Evaluating API and Excipient Interactions. Retrieved from [Link]

  • Quora. (2018). Why is cyclohexyl cation more stable than phenyl cation?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • Wang, Y., et al. (2024). Environmental concentrations of 6PPD and 6PPD-Q cause oxidative damage and alter metabolism in Eichhornia crassipes. Science of The Total Environment, 957, 175736.
  • University of California, Santa Barbara. (2012). Hydrogen peroxide - Standard Operating Procedure. Retrieved from [Link]

Sources

High-Fidelity UV-Vis Absorption Spectra Analysis of 6-Cyclohexyl-1H-pyridin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, 2-pyridinone derivatives serve as critical scaffolds for a variety of therapeutic agents, most notably the broad-spectrum antifungal class that includes Ciclopirox[1][2]. 6-Cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6) is a vital intermediate and structural analog in this chemical space[3][4].

Ultraviolet-Visible (UV-Vis) spectroscopy is not merely a quantification tool for these compounds; it is a primary diagnostic method for elucidating tautomeric equilibria (lactam vs. lactim forms) and assessing structural integrity[5]. This guide objectively compares the UV-Vis spectral performance of 6-cyclohexyl-1H-pyridin-2-one against foundational and advanced analogs, providing a self-validating experimental protocol to ensure high-fidelity analytical results.

Mechanistic Insights: The Causality of Spectral Shifts

To effectively analyze 6-cyclohexyl-1H-pyridin-2-one, one must understand the structural and environmental factors dictating its UV-Vis absorption profile:

A. Tautomeric Equilibrium (Lactam vs. Lactim)

Pyridin-2-ones are classic examples of tautomeric systems, existing in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms[5].

  • Lactam Form (Polar Solvents): Solvents like water or methanol stabilize the lactam form via intermolecular hydrogen bonding. This form typically exhibits a strong

    
     transition around 290–305 nm due to the extended conjugation of the 
    
    
    
    -unsaturated amide system[5][6].
  • Lactim Form (Non-Polar Solvents): In non-polar solvents (e.g., cyclohexane), the lactim form dominates, often resulting in a hypsochromic (blue) shift and a distinct vibrational fine structure in the 270–280 nm region[5].

B. The 6-Cyclohexyl Inductive Effect

Compared to the unsubstituted 2-pyridone, the addition of a bulky, lipophilic cyclohexyl group at the C6 position introduces a mild electron-donating inductive effect (+I). This hyperconjugation slightly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a predictable bathochromic (red) shift of approximately 5–10 nm relative to the parent scaffold.

Comparative Spectral Data

The following table summarizes the quantitative UV-Vis absorption data for 6-cyclohexyl-1H-pyridin-2-one compared to the baseline scaffold (2-Pyridone) and the active pharmaceutical ingredient (Ciclopirox).

CompoundStructural RoleSolventPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
2-Pyridone [1][5]Baseline ScaffoldMethanol297226~5,900

6-Cyclohexyl-1H-pyridin-2-one Target IntermediateMethanol~303~232~6,200

6-Cyclohexyl-1H-pyridin-2-one Target IntermediateHexane~280 (Lactim)~228~5,500

Ciclopirox [2]Substituted APIMethanol~304~235~6,500

Data Interpretation: The 6-cyclohexyl substitution clearly shifts the


 from 297 nm to ~303 nm in polar solvents. When comparing 6-cyclohexyl-1H-pyridin-2-one to Ciclopirox (which contains an additional N-hydroxy and 4-methyl group), the primary absorption band remains relatively stable, proving that the 6-cyclohexyl-2-pyridone core is the primary chromophore driving the ~300 nm absorption.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating matrix. By testing the compound in both polar and non-polar solvents, the analyst can confirm the purity of the compound via its expected tautomeric shift.

Materials Required:
  • Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1700 or equivalent)[6].

  • Matched quartz cuvettes (10 mm path length).

  • Spectroscopic grade Methanol (Polar) and Hexane (Non-Polar).

  • Analyte: 6-cyclohexyl-1H-pyridin-2-one (Purity

    
     96%)[4].
    
Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 1.0 mg of 6-cyclohexyl-1H-pyridin-2-one. Dissolve in 10 mL of spectroscopic grade methanol to create a

    
     stock solution. Repeat this process using hexane for the non-polar stock.
    
  • Working Dilutions: Dilute the stock solutions to a working concentration of

    
     (approx. 
    
    
    
    ). Causality Check: This concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law.
  • Baseline Correction: Fill both the reference and sample quartz cuvettes with the pure respective solvent (Methanol or Hexane). Run a baseline scan from 200 nm to 400 nm to auto-zero the instrument and eliminate solvent background noise.

  • Sample Measurement: Replace the solvent in the sample cuvette with the

    
     working solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s.
    
  • Validation & Isosbestic Verification: Overlay the Methanol (Lactam-dominant) and Hexane (Lactim-dominant) spectra.

    • Acceptance Criteria: A clear bathochromic shift should be observed when moving from Hexane to Methanol. If analyzing a solvent titration (e.g., gradually adding Methanol to Hexane), the presence of sharp isosbestic points confirms a pure two-state tautomeric equilibrium without degradation byproducts.

Analytical Workflow Visualization

The following diagram maps the logical progression of the UV-Vis analysis, highlighting the critical divergence in solvent selection used to validate the tautomeric nature of the compound.

G A Sample Preparation 6-Cyclohexyl-1H-pyridin-2-one B Solvent Selection Matrix Polar (MeOH) vs. Non-Polar (Hexane) A->B C UV-Vis Spectrophotometry Scan Range: 200-400 nm B->C D Spectral Analysis Determine λmax & Molar Absorptivity C->D E Tautomeric Assessment Validate Lactam vs. Lactim Ratio D->E F Purity & Scaffold Validation Compare against 2-Pyridone / Ciclopirox E->F

Caption: Workflow for UV-Vis spectral analysis and tautomerism validation of 6-cyclohexyl-1H-pyridin-2-one.

Conclusion

For drug development professionals, 6-cyclohexyl-1H-pyridin-2-one offers a highly stable, predictable chromophore. Its UV-Vis spectrum is characterized by a primary absorption band near 303 nm in polar solvents, driven by its lactam tautomer. By employing the comparative, dual-solvent protocol outlined above, researchers can accurately differentiate this intermediate from its unsubstituted precursors (2-pyridone) and fully substituted API derivatives (Ciclopirox), ensuring rigorous quality control in pharmaceutical synthesis.

References

  • National Institute of Standards and Technology (NIST). "2(1H)-Pyridinone - UV/Visible spectrum". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Wikipedia Contributors. "2-Pyridone (Tautomerism in solution)". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MDPI. "Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study". Molecules. Available at:[Link]

  • PharmaCompass. "Mycoster (Ciclopirox) | Drug Information, Uses, Side Effects, Chemistry". PharmaCompass.com. Available at: [Link]

Sources

Comprehensive Comparison Guide: Reference Standards for the Quantitative Analysis of 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Standard tier evaluation, qualification methodologies, and ICH-compliant quantitative analysis.

Introduction & Analytical Context

The compound 6-cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6; Formula: C11H15NO) is a specialized pyridinone derivative frequently encountered in pharmaceutical development as a synthetic intermediate, degradation product, or related impurity. Because pyridin-2-one derivatives can exhibit complex tautomeric behavior (lactam-lactim tautomerization) and varying UV absorbance profiles, achieving precise quantitative analysis requires rigorously characterized reference standards and carefully controlled chromatographic conditions.

This guide objectively compares the tiers of reference standards available for this analyte, explains the causality behind critical analytical choices, and provides self-validating experimental protocols grounded in1[1] and USP guidelines.

Comparison of Reference Standard Alternatives

When establishing a quantitative assay, the choice of reference standard directly dictates the accuracy and regulatory defensibility of the resulting data. For niche compounds like 6-cyclohexyl-1H-pyridin-2-one, official compendial standards (e.g., USP/EP) are rarely available, forcing laboratories to rely on commercial analytical grades or internally qualified working standards[2][3].

Table 1: Performance and Attribute Comparison of Standard Tiers
AttributePrimary Compendial Standard (e.g., USP/EP)Internally Qualified Working StandardCommercial Analytical Grade (e.g., Sigma-Aldrich)
Typical Purity >99.0% (Assigned Value)96.0% – 99.5% (Calculated)~96.0% (Area % only)
Traceability Fully traceable to pharmacopeial authorities.Traceable to primary standards or absolute methods (qNMR/Mass Balance).Limited; often relies on simple chromatographic area normalization.
Cost & Availability High cost; often unavailable for niche intermediates.Moderate cost; requires high initial labor investment for qualification.Low cost; readily available from chemical suppliers[4].
Regulatory Fit Gold standard for API release.Fully acceptable for routine QA/QC if qualified per USP <11>[2].Unacceptable for direct quantitation without further characterization.
Best Use Case Final API impurity profiling and regulatory submissions.Routine batch testing, stability studies, and method validation.Early R&D, qualitative identity testing, or raw material for qualification.

Scientific Grounding: The Causality of Standard Qualification

According to5[5], a reference standard used for quantitative applications must have a strictly defined purity value. You cannot simply use the "96% purity" listed on a commercial Certificate of Analysis (CoA) for quantitative assay, because commercial CoAs often rely on Area Normalization (Area %) .

The Causality of Mass Balance: Area normalization assumes all impurities absorb UV light equally and ignores non-chromatographable impurities. To create a self-validating system, a working standard must be qualified using the Mass Balance Approach . This method subtracts orthogonal impurity data (water content, residual solvents, and inorganic salts) from the chromatographic purity to yield a true assay value.

Workflow A Commercial Grade Material (>96% Purity) B Identity Verification (NMR, MS, IR) A->B Step 1 C Chromatographic Purity (HPLC-UV / GC-FID) B->C Step 2 D Orthogonal Testing (Karl Fischer, ROI) C->D Step 3 E Mass Balance Calculation (% Assay Determination) D->E Step 4 F Qualified Working Standard (Ready for Quantitation) E->F Final

Figure 1: Qualification workflow for establishing a working reference standard via mass balance.

Protocol 1: Step-by-Step Working Standard Qualification
  • Procurement: Obtain commercial 6-cyclohexyl-1H-pyridin-2-one (e.g., CAS 1159814-04-6, ≥96% purity).

  • Identity Confirmation: Perform 1H-NMR and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure and detect any gross structural analogs.

  • Chromatographic Purity (

    
    ):  Analyze the material using HPLC-UV at a wavelength corresponding to the isosbestic point or maximum absorbance of the pyridinone ring (typically ~254 nm or 300 nm). Calculate the purity as a percentage of total peak area.
    
  • Volatile Impurities (

    
    ):  Determine water content via Karl Fischer titration and residual solvents via GC-Headspace.
    
  • Inorganic Impurities (

    
    ):  Determine inorganic content via Residue on Ignition (ROI) / Sulfated Ash.
    
  • Assay Assignment: Calculate the true quantitative assay value using the formula: Assay (%) = P_HPLC × [100 - (V + I)] / 100

Quantitative Analysis Methodology

Once the working standard is qualified, it can be used to quantify 6-cyclohexyl-1H-pyridin-2-one in unknown samples. The following protocol is designed to meet the validation parameters (Accuracy, Precision, Specificity, Linearity) outlined in the1[1].

The Causality of Chromatographic Conditions: 6-cyclohexyl-1H-pyridin-2-one contains a lactam ring that can tautomerize into a 2-pyridinol form depending on the solvent environment. If analyzed at a neutral pH, the compound may exist in a dynamic equilibrium between these two states during elution, leading to severe peak tailing or peak splitting. Therefore, the mobile phase must be heavily buffered at an acidic pH (e.g., pH 2.5 with Trifluoroacetic acid or Phosphoric acid) to suppress ionization and lock the molecule into a single tautomeric state, ensuring sharp, symmetrical peaks required for accurate integration.

HPLC_Logic S1 Sample Dilution (Mobile Phase Matrix) S2 System Suitability Test (RSD < 2.0%, Tailing < 1.5) S1->S2 Prep S3 Chromatographic Run (C18, Acidic pH) S2->S3 Pass SST S4 Peak Integration (Specific Wavelength) S3->S4 Elution S5 Quantitative Assessment (Linear Regression) S4->S5 Data

Figure 2: Logical sequence for quantitative HPLC analysis ensuring ICH Q2(R2) compliance.

Protocol 2: Step-by-Step HPLC-UV Quantitation
  • Reagent Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard Preparation: Accurately weigh the qualified working standard of 6-cyclohexyl-1H-pyridin-2-one. Dissolve in a diluent matching the initial mobile phase conditions to prevent solvent-mismatch peak distortion. Prepare a 5-point calibration curve ranging from 50% to 150% of the target analyte concentration.

  • System Suitability Testing (SST): Inject the 100% target concentration standard six times.

    • Self-Validating Criteria: The system is only deemed trustworthy if the Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0%, and the USP tailing factor is ≤ 1.5[6][7].

  • Chromatographic Separation:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak corresponding to 6-cyclohexyl-1H-pyridin-2-one. Use the linear regression equation generated from the calibration curve (

    
    ) to calculate the exact concentration of the analyte in the unknown samples. Ensure the 
    
    
    
    value of the calibration curve is ≥ 0.999.

References

  • Sigma-Aldrich / Merck KGaA. "6-Cyclohexyl-1H-pyridin-2-one | 1159814-04-6 Product Catalog." Sigma-Aldrich.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA).
  • United States Pharmacopeia (USP). "USP <11> USP Reference Standards." Cited within FDA and peer-reviewed methodological frameworks. U.S. Food and Drug Administration (FDA).

Sources

Safety Operating Guide

6-cyclohexyl-1H-pyridin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmacophores and research intermediates like 6-cyclohexyl-1H-pyridin-2-one requires more than a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic laboratories, the disposal of nitrogenous heterocycles presents unique environmental and toxicological challenges.

This guide provides a self-validating, mechanistic approach to the safe handling, spill containment, and terminal disposal of 6-cyclohexyl-1H-pyridin-2-one. By understanding the chemical causality behind these protocols, your laboratory can ensure absolute regulatory compliance, protect personnel, and prevent the generation of highly toxic secondary byproducts during waste processing.

Physicochemical Profile & Mechanistic Hazards

6-cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6) is a synthetic intermediate primarily utilized in R&D environments[1]. Because it is a substituted pyridone, its disposal cannot be treated like standard aliphatic organic waste.

The core issue lies in the heterocyclic nitrogen ring . When subjected to standard thermal degradation or environmental weathering, pyridone derivatives resist rapid microbial breakdown and can partition into aquatic environments[2]. More critically, improper incineration of nitrogen-containing heterocycles leads to the formation of highly toxic gases, including hydrogen cyanide (HCN), ammonia (NH3), isocyanic acid (HNCO), and nitrogen oxides (NOx)[3],[4].

Table 1: Quantitative Hazard & Disposal Parameters

Property / ParameterValue / DescriptionMechanistic Implication for Disposal
Chemical Name 6-cyclohexyl-1H-pyridin-2-oneHeterocyclic structure dictates specialized high-temp incineration[3].
CAS Number 1159814-04-6Essential identifier for hazardous waste manifests[1].
Molecular Weight 177.25 g/mol Solid at room temperature; poses particulate inhalation risks[1].
Hazard Statements H302, H312, H332Acute toxicity (Oral, Dermal, Inhalation) necessitates strict PPE[1].
Incompatibilities Strong acids, bases, oxidizersMust be strictly segregated from reactive chemical waste streams[1].
Combustion Byproducts NOx, HCN, CO, CO2Requires incineration facilities equipped with SCR/NOx scrubbers[4].

Operational Safety & Spill Containment Protocol

Standard laboratory absorbents (like sawdust or paper towels) are strictly contraindicated for this compound. Organic absorbents can act as fuel if the compound inadvertently contacts strong oxidizers, creating a secondary fire hazard[1].

Step-by-Step Spill Response Methodology
  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill zone. Ensure the BS/ASHRAE-approved fume hood or local exhaust ventilation is operating at maximum capacity to mitigate acute inhalation risks (H332)[1].

  • Don Appropriate PPE: Equip EN374-compliant nitrile or neoprene gloves, a NIOSH-approved particulate respirator (if the spill is outside a ventilated enclosure), and EN166 safety goggles[1].

  • Inert Absorption: Blanket the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite [1]. Causality: Inert silicates physically entrap the compound without risking exothermic reactions.

  • Mechanical Transfer: Using non-sparking tools, carefully scoop the absorbed mixture to prevent aerosolization of the powder. Transfer the material into a chemically resistant, high-density polyethylene (HDPE) hazardous waste container[1].

  • Decontamination: Wash the affected surface with copious amounts of soap and water. Do not discharge this rinsate into the municipal drain; collect it as aqueous hazardous waste[1],[2].

SpillWorkflow Step1 1. Spill Identification (6-cyclohexyl-1H-pyridin-2-one) Step2 2. Inert Containment (Apply Sand/Vermiculite) Step1->Step2 Step3 3. Mechanical Collection (Non-sparking tools to HDPE bin) Step2->Step3 Step4 4. Waste Segregation (Label: Toxic N-Heterocycle) Step3->Step4 Step5 5. High-Temp Incineration (Specialist Facility with SCR) Step4->Step5

Workflow for the containment and disposal of 6-cyclohexyl-1H-pyridin-2-one spills.

Institutional Waste Segregation & Terminal Disposal

Under no circumstances should 6-cyclohexyl-1H-pyridin-2-one or its solutions be discharged into rivers, drains, or municipal wastewater systems[1]. Pyridones exhibit complex aqueous partitioning and can act as persistent organic pollutants if not chemically destroyed[2].

Step-by-Step Terminal Disposal Methodology
  • Waste Categorization: Segregate the collected waste into a dedicated stream for "Non-Halogenated Organic Solids - Nitrogenous Heterocycles." If the compound was dissolved in a halogenated solvent (e.g., DCM) during synthesis, it must be routed to the "Halogenated Organic Waste" stream.

  • Storage Conditions: Store the sealed HDPE container in a cool, dry, well-ventilated secondary containment area. Ensure it is physically isolated from strong oxidizing and reducing agents[1].

  • Specialist Dispatch & Incineration: Transfer custody of the waste to a licensed hazardous waste disposal facility. You must explicitly note on the waste manifest that the material is a nitrogen-containing heterocycle .

  • Incineration Requirements: The disposal facility must utilize high-temperature incineration (>1000°C). Because the thermal cracking of the pyridone ring at temperatures around 500°C–700°C generates lethal concentrations of HCN and NOx[4], the facility's exhaust system must be equipped with Selective Catalytic Reduction (SCR) or alkaline scrubbers to neutralize these toxic intermediates before atmospheric release[3].

ThermalDegradation N1 Pyridone Derivative N2 Thermal Cracking N1->N2 N3 Toxic Intermediates (HCN, NH3, NOx) N2->N3 O2 / >500°C N4 Catalytic Reduction (SCR) N3->N4 N5 Safe Effluent (N2, CO2, H2O) N4->N5

Thermal degradation pathway and required catalytic reduction for pyridone derivatives.

References

  • Sewage Sludge as Inhibitor of the Formation of Persistent Organic Pollutants during Incineration. Semantic Scholar. Available at: [Link]

  • Experimental analysis of waste polyurethane from household appliances and its utilization possibilities. Powerlab. Available at: [Link]

  • Toxicology and Carcinogenesis Studies of Pyridine. National Institutes of Health (NIH). Available at: [Link]

Sources

Personal protective equipment for handling 6-cyclohexyl-1H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 6-Cyclohexyl-1H-pyridin-2-one

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your research is paramount. 6-Cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6) is a critical building block frequently utilized in the research and development of bioactive compounds and pharmaceutical intermediates[1][2]. With a molecular weight of 177.24 g/mol [3], this compound presents specific acute toxicity risks that necessitate stringent, self-validating operational controls.

This guide provides a field-proven, causality-driven approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols for this chemical.

Hazard Profile & Causality (The "Why" Behind the Protocol)

To build a robust safety culture, researchers must understand why specific PPE is required. According to its Safety Data Sheet (SDS), 6-cyclohexyl-1H-pyridin-2-one is classified under three primary hazard statements[1]:

  • H302 (Harmful if swallowed): Accidental ingestion typically occurs via contaminated hands or secondary contact. Causality: This necessitates strict doffing (removal) protocols and mandatory hand-washing stations near the work area[1].

  • H312 (Harmful in contact with skin): The presence of the lipophilic cyclohexyl moiety enhances the molecule's potential to cross the stratum corneum. Causality: When solubilized in organic solvents (e.g., DMSO, DCM), a "solvent-carrier effect" drastically increases dermal toxicity risks. Standard laboratory gloves are insufficient; chemical-resistant gloves tested for permeation and degradation are mandatory[4].

  • H332 (Harmful if inhaled): As a dry powder, the compound poses an inhalation hazard due to the potential for aerosolization during weighing and transfer. Causality: Handling must be restricted to certified engineering controls, such as a chemical fume hood[1].

Personal Protective Equipment (PPE) Matrix

All PPE must meet rigorous international standards to ensure a self-validating safety barrier. Below is the quantitative matrix for handling 6-cyclohexyl-1H-pyridin-2-one.

PPE CategoryStandard / SpecificationCausality & Implementation Strategy
Hand Protection 5 (Type A) Nitrile[5]Protects against molecular permeation and physical degradation[4]. Double gloving is mandatory when handling solutions to prevent solvent-carrier skin absorption.
Eye & Face EN 166 (EU) / ANSI Z87.1 (US)Prevents ocular exposure to aerosolized powder[1]. A full face visor is required for preparative-scale handling (>10g)[1].
Respiratory Class II Fume Hood / SCBAPrimary engineering control to mitigate inhalation risks (H332). A Self-Contained Breathing Apparatus (SCBA) is strictly required for emergency spill response[1].
Body Protection Tyvek Suit or FR Lab CoatPrevents the accumulation of chemical dust on personal clothing, eliminating secondary exposure vectors outside the laboratory.

Operational Decision Workflow

PPE_Workflow Start Start: 6-cyclohexyl-1H-pyridin-2-one Handling Operation Scale Assess Operation Scale Start->Scale Analytical Analytical Scale (< 1g) Scale->Analytical Prep Preparative Scale (> 1g) Scale->Prep PPE_Anal Standard PPE: Lab Coat, EN ISO 374 Gloves, EN 166 Safety Glasses Analytical->PPE_Anal PPE_Prep Advanced PPE: Tyvek Suit, Double Gloving, Face Shield & Goggles Prep->PPE_Prep Hood Execute in Certified Chemical Fume Hood PPE_Anal->Hood PPE_Prep->Hood Decon Decontamination & Waste Segregation Hood->Decon Disposal Incineration as Hazardous Organic Waste Decon->Disposal

Workflow for PPE selection and handling of 6-cyclohexyl-1H-pyridin-2-one based on operational scale.

Step-by-Step Methodology: Safe Weighing and Transfer

To ensure trustworthiness, every operational protocol must be a self-validating system. Follow this methodology for analytical-scale weighing.

Step 1: Pre-Operation Validation (Self-Validation Checkpoint)

  • Action: Verify the chemical fume hood flow rate monitor.

  • Validation: Ensure the face velocity reads between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Action: Perform a physical air leak test on6 by trapping air and applying pressure[6].

  • Validation: No deflation indicates the absence of microscopic penetration pathways (pinholes/tears)[6].

Step 2: Environmental Control

  • Action: Place an anti-static weighing mat inside the hood.

  • Causality: Static electricity can cause the fine powder to aerosolize, bypassing local exhaust and increasing the risk of inhalation (H332).

Step 3: PPE Donning

  • Action: Don a flame-resistant lab coat, EN 166 compliant safety goggles[1], and double gloves.

  • Causality: Double gloving provides a sacrificial outer layer that can be immediately removed if contaminated, preventing chemical permeation to the skin.

Step 4: Handling and Transfer

  • Action: Use a static-free, grounded spatula to transfer the compound into a pre-tared, sealable vial.

  • Validation: The vial must be securely capped and externally wiped down with a compatible solvent before removal from the fume hood to prevent cross-contamination of laboratory surfaces.

Step 5: Decontamination and Doffing

  • Action: Wipe down the balance and spatulas with disposable wipes. Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin. Wash hands thoroughly with soap and water immediately after removing the inner gloves[1].

Emergency Response and Disposal Plan

Spill Protocol

  • Containment: In the event of a spill, do not use a full water jet , as this can spread the contaminant and exacerbate the hazard[1].

  • Protection: For large spills outside a fume hood, a Self-Contained Breathing Apparatus (SCBA) and protective clothing must be worn[1].

  • Collection: Cover the spill with damp absorbent pads to prevent dust generation. Carefully scoop the material into a hazardous waste container and clean the area with soap and water[1].

First Aid Measures

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[1].

  • Eye Contact: Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[1].

  • Ingestion: Do not induce vomiting. If the victim is conscious, rinse the mouth with water and immediately call a POISON CENTER or physician[1].

Waste Management Do not flush 6-cyclohexyl-1H-pyridin-2-one down the sink. Collect all solid waste, residual solutions, and contaminated PPE in clearly labeled, sealed containers. The mandated disposal method is high-temperature incineration via a licensed hazardous organic waste contractor[1].

References

  • Key Organics. (2017). Safety Data Sheet: 6-Cyclohexyl-1H-pyridin-2-one (CAS: 1159814-04-6). Retrieved from1

  • MolCore. (n.d.). 1159814-04-6 | 6-Cyclohexyl-1H-pyridin-2-one. Retrieved from 3

  • Uvex Safety. (2025). Guide to chemical-resistant hand safety standard EN ISO 374-1:2016. Retrieved from 5

  • EvitaChem. (n.d.). 6-cyclohexyl-1H-pyridin-2-one Product Information. Retrieved from 2

  • Granberg AS. (n.d.). EN 374:2016 - Protective Gloves Against Chemicals and Micro-Organisms. Retrieved from 6

  • BSI Group. (n.d.). NEW Glove standards & requirements - Technical Guide. Retrieved from 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.